Hpph
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h17-19,21,24,26,42,44H,8-16H2,1-7H3,(H,45,46) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUBADHCONCMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of HPPH in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH), a potent second-generation photosensitizer employed in photodynamic therapy (PDT). We will delve into the core photochemical and photobiological processes, cellular uptake and localization, and the intricate signaling pathways that culminate in tumor cell death.
Core Mechanism: The Photochemical Basis of this compound-PDT
Photodynamic therapy is a non-invasive treatment modality that relies on the interplay of a photosensitizer, light, and molecular oxygen.[1] this compound, a chlorophyll derivative, exhibits strong absorption in the near-infrared spectrum (around 660-670 nm), which allows for deeper tissue penetration of the activating light.[2] The fundamental mechanism of this compound-PDT can be dissected into the following key steps:
-
Photoexcitation: Upon administration, this compound selectively accumulates in tumor tissues. Subsequent irradiation with light of a specific wavelength excites the this compound molecule from its ground state to a short-lived singlet excited state.
-
Intersystem Crossing: The excited singlet state of this compound can then undergo intersystem crossing to a more stable, long-lived triplet excited state.
-
Generation of Reactive Oxygen Species (ROS): The triplet-state this compound can initiate two types of photochemical reactions:
-
Type I Reaction: The excited photosensitizer can react directly with biological substrates like lipids, proteins, and nucleic acids by transferring a hydrogen atom to form free radicals and radical ions. These radicals can further react with oxygen to produce reactive oxygen species (ROS).[3]
-
Type II Reaction: This is the predominant and more critical pathway for many photosensitizers, including this compound. The triplet-state this compound transfers its energy directly to ground-state molecular oxygen (³O₂), converting it into the highly reactive and cytotoxic singlet oxygen (¹O₂).[3] Singlet oxygen is a major cytotoxic agent responsible for the biological effects in Type II PDT.[4]
-
The high reactivity and short half-life of ROS and singlet oxygen confine the cytotoxic effects to a radius of approximately 20 nm from their site of generation, ensuring localized tumor destruction.[3]
Cellular Uptake and Subcellular Localization
The efficacy of this compound-PDT is intrinsically linked to its efficient uptake and strategic localization within tumor cells. This compound is hydrophobic and is often formulated with delivery vehicles to enhance its solubility and bioavailability.
-
Cellular Uptake: The precise mechanisms of this compound uptake are multifaceted and can be cell-type specific. Studies suggest that this compound can be taken up by tumor cells through various mechanisms. Flow cytometry is a common technique used to characterize and quantify the cellular uptake of this compound and its derivatives.[5]
-
Subcellular Localization: Following uptake, this compound preferentially localizes in the membranes of several key organelles, including the mitochondria, lysosomes, and the endoplasmic reticulum.[2] This localization is critical as it dictates the primary sites of photodamage and the subsequent cell death pathways that are initiated. For instance, localization in the mitochondria can directly trigger the intrinsic apoptotic pathway.
Signaling Pathways and Induction of Cell Death
The ROS generated during this compound-PDT inflicts oxidative damage on cellular components, leading to the activation of multiple signaling pathways that culminate in cell death. The primary modes of cell death induced by this compound-PDT are apoptosis and necrosis, with the specific pathway often depending on the treatment dose and the subcellular localization of the photosensitizer.
-
Apoptosis (Programmed Cell Death): this compound-PDT can effectively induce apoptosis, a controlled and non-inflammatory form of cell death.
-
Mitochondrial (Intrinsic) Pathway: Damage to the mitochondria by ROS can lead to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis. The mitochondrial-dependent caspase pathway has been identified as a key mechanism of tumor cell inhibition by this compound derivatives.[2]
-
-
Necrosis: At higher PDT doses, or when cellular energy (ATP) is depleted, cells may undergo necrosis, a form of cell death characterized by cell swelling and lysis, which can provoke an inflammatory response.
The extent of necrosis is a critical determinant of treatment outcome and can be correlated with dosimetric quantities.[4][6]
Quantitative Data in this compound-PDT
Quantitative understanding of the photophysical properties and biological efficacy of this compound is crucial for optimizing treatment protocols. The following tables summarize key quantitative data related to this compound.
| Photophysical Property | Value/Range | Reference |
| Absorption Maximum | 660-670 nm | [2] |
| Singlet Oxygen Quantum Yield | ~55% (for iso-HPPH) | [2] |
| Biological Parameter | Value/Range | Cell Line/Model | Reference |
| In vitro Concentration for PDT | 0.005-1 µg/ml | Eca109 (esophageal) | [7] |
| In vivo Dose for PDT | 0.15, 0.3, 0.6 mg/kg | Mice with Eca109 tumors | [7] |
| In vivo this compound Concentration | ~0.15–0.51 µM | RIF tumors in mice | [8] |
| Singlet Oxygen Threshold for Necrosis | 0.41 – 0.56 mM | RIF tumors in mice | [4] |
Experimental Protocols
A variety of experimental techniques are employed to investigate the mechanism of action of this compound-PDT.
5.1. Cellular Uptake Analysis by Flow Cytometry
-
Objective: To quantify the intracellular accumulation of this compound.
-
Methodology:
-
Tumor cells (e.g., Colon 26, U87) are seeded in appropriate culture vessels and allowed to adhere.[5]
-
Cells are incubated with a known concentration of this compound (e.g., 1 µM) for a specific duration in the dark.[5]
-
Following incubation, cells are washed with phosphate-buffered saline (PBS) to remove extracellular photosensitizer.
-
Cells are then harvested, for example by trypsinization, and resuspended in PBS.
-
The fluorescence intensity of the cell suspension is analyzed using a flow cytometer equipped with appropriate lasers (e.g., 405 nm violet laser) and emission filters (e.g., 660/20 nm).[5]
-
The mean fluorescence intensity is proportional to the amount of intracellular this compound.
-
5.2. In Vitro Photosensitivity (Cytotoxicity) Assay
-
Objective: To determine the efficacy of this compound-PDT in killing cancer cells.
-
Methodology:
-
Human esophageal squamous cancer cells (e.g., Eca109) are seeded in 96-well plates.[7]
-
Cells are incubated with various concentrations of this compound (e.g., 0.005-1 µg/ml) for 24 hours in the dark.[7]
-
After incubation, the medium is replaced with fresh medium, and the cells are exposed to a laser light at the appropriate wavelength (e.g., 665 nm).[7]
-
A control group of cells is incubated with this compound but not exposed to light.
-
Cell viability is assessed at a specific time point post-irradiation (e.g., 24 or 48 hours) using a standard assay such as MTT or MTS, which measures mitochondrial activity.
-
The IC50 value (the concentration of this compound required to inhibit cell growth by 50%) is calculated.
-
5.3. In Vivo PDT Efficacy Studies
-
Objective: To evaluate the anti-tumor effect of this compound-PDT in an animal model.
-
Methodology:
-
Tumor-bearing animal models are established (e.g., mice with subcutaneous RIF tumors).[1][6]
-
This compound is administered to the animals, typically intravenously.
-
After a specific drug-light interval to allow for tumor accumulation of this compound, the tumor area is irradiated with a laser of the appropriate wavelength and fluence.[1]
-
Tumor volume is monitored over time and compared to control groups (e.g., no treatment, light only, this compound only).[1]
-
Treatment outcome can be assessed by metrics such as tumor growth delay or cure index.[1][8]
-
Visualizations: Pathways and Workflows
Diagram 1: Core Mechanism of this compound-PDT
Caption: The photochemical mechanism of this compound-mediated photodynamic therapy.
Diagram 2: this compound-PDT Induced Apoptotic Signaling
Caption: The intrinsic pathway of apoptosis induced by this compound-PDT.
Diagram 3: Experimental Workflow for In Vitro this compound-PDT Evaluation
Caption: A typical experimental workflow for assessing the in vitro efficacy of this compound-PDT.
References
- 1. Evaluation of the 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide (this compound) mediated photodynamic therapy by macroscopic singlet oxygen modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the this compound-Based Third-Generation Photodynamic Agents in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Comparison of singlet oxygen threshold dose for PDT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Explicit dosimetry for 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a-mediated photodynamic therapy: macroscopic singlet oxygen modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Evaluation of the 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide (this compound) mediated photodynamic therapy by macroscopic singlet oxygen modeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a, commonly known as HPPH or by its brand name Photochlor, is a second-generation photosensitizer used in photodynamic therapy (PDT). A derivative of chlorophyll, this compound exhibits favorable photophysical and pharmacokinetic properties, including a strong absorption at 665 nm, which allows for deeper tissue penetration of light.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, key experimental protocols, and a summary of its efficacy and pharmacokinetic data.
Introduction
Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to induce cytotoxic effects in target tissues, primarily cancerous tumors.[2] Upon activation by light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating reactive oxygen species (ROS), most notably singlet oxygen (¹O₂), which leads to cellular damage and death.[3]
2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a (this compound) is a chlorin-based photosensitizer that has demonstrated significant promise in preclinical and clinical studies for the treatment of various cancers, including esophageal, lung, and head and neck cancers.[1][4] Its lipophilic nature facilitates its accumulation in tumor cells.[5] Compared to first-generation photosensitizers like Photofrin®, this compound has the advantage of causing only mild and rapidly declining skin photosensitivity.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₉H₄₈N₄O₄ | [5] |
| Molecular Weight | 636.8 g/mol | [5] |
| CAS Number | 149402-51-7 | [4] |
| Appearance | Crystalline solid | [5] |
| Solubility | DMF: 10 mg/mL, DMSO: 3 mg/mL, Ethanol: 0.33 mg/mL, DMF:PBS (pH 7.2) (1:7): 0.12 mg/mL | [5] |
| λmax | 229, 266, 318, 407, 660 nm | [5] |
Synthesis and Characterization
The synthesis of 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a typically starts from a chlorophyll derivative, such as pheophorbide a. The vinyl group at the 2-position of the pyropheophorbide-a macrocycle is chemically modified to introduce the 1-hexyloxyethyl group. This modification enhances the compound's lipophilicity and improves its photosensitizing properties.
Detailed characterization data, including 1H NMR, 13C NMR, and mass spectrometry, are crucial for confirming the structure and purity of the synthesized compound. This data is often found in the supplementary information of publications detailing its synthesis.
Mechanism of Action in Photodynamic Therapy
The primary mechanism of action of this compound in PDT is through a Type II photochemical reaction.
Experimental Workflow for PDT
Caption: General workflow of this compound-mediated photodynamic therapy.
Upon intravenous administration, this compound selectively accumulates in the cytoplasm of cancerous or pre-cancerous cells. Subsequent irradiation with laser light at approximately 665 nm excites this compound to its triplet state. This excited state then transfers energy to molecular oxygen, generating highly cytotoxic singlet oxygen and other reactive oxygen species. These ROS cause oxidative damage to cellular components, leading to cell death through both apoptosis and necrosis.
Signaling Pathways in this compound-Induced Cell Death
This compound-mediated PDT induces a complex network of signaling pathways that culminate in apoptotic and necrotic cell death. The process is often initiated by mitochondrial damage.
This compound-PDT Induced Apoptotic Pathway
Caption: Mitochondrial-mediated apoptotic pathway induced by this compound-PDT.
The generated ROS can lead to the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c.[6] This event triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[6] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of the cell's fate following PDT.[7] this compound-PDT has been shown to downregulate Bcl-2 and upregulate Bax, thereby promoting apoptosis.[6]
Quantitative Data
In Vitro Phototoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound-PDT, the IC50 value represents the concentration of this compound required to inhibit the viability of 50% of a cancer cell population upon light exposure.
| Cell Line | Cancer Type | This compound IC50 (µg/mL) | Light Dose (J/cm²) | Reference |
| Eca109 | Human Esophageal Squamous Carcinoma | ~0.05 | 2 | [1] |
| Further data to be compiled from literature |
Pharmacokinetic Parameters in Cancer Patients
The following table summarizes the population pharmacokinetic parameters of this compound administered as a 1-hour intravenous infusion in cancer patients.
| Parameter | Mean Value | Variance |
| Volume of Distribution (Vc) | 2.40 L/m² | 0.259 |
| Steady-State Volume (Vss) | 9.58 L/m² | 11.6 |
| Systemic Clearance (CL) | 0.0296 L/h/m² | 0.000094 |
| Distributional Clearance (CLd) | 0.144 L/h/m² | 0.00166 |
These parameters are consistent with a highly lipophilic agent that is extensively bound to plasma proteins.
Experimental Protocols
In Vitro Phototoxicity Assay (CCK-8)
This protocol outlines a general procedure for determining the phototoxicity of this compound using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Incubation: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.005 to 1 µg/mL). Incubate the cells for a predetermined period (e.g., 24 hours) in the dark.
-
Light Irradiation: Wash the cells with phosphate-buffered saline (PBS) and add fresh, drug-free medium. Expose the cells to a light source with a wavelength of approximately 665 nm at a specified light dose (e.g., 2 J/cm²). Control groups should include cells treated with this compound but no light, and cells exposed to light with no this compound.
-
Cell Viability Assessment: Following irradiation, incubate the cells for a further 24-48 hours. Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Quantification of this compound in Plasma by HPLC
This protocol provides a general framework for the analysis of this compound concentrations in plasma samples using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
To a 200 µL plasma sample, add a protein precipitating agent such as acetonitrile or methanol (e.g., in a 2:1 or 3:1 ratio).
-
Vortex the mixture to precipitate plasma proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant containing this compound.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is around 1 mL/min for a standard analytical column.
-
Detection: this compound can be detected by UV-Vis absorbance at its Soret band (around 407 nm) for high sensitivity.
-
-
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the plasma samples is then determined by comparing their peak areas to the calibration curve.
Conclusion
2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a is a potent second-generation photosensitizer with significant potential in the photodynamic therapy of cancer. Its favorable photophysical and pharmacokinetic properties, coupled with a well-defined mechanism of action, make it a valuable tool for researchers and clinicians. This technical guide provides a foundational understanding of this compound, which should be supplemented with detailed information from the primary literature for specific research and development applications.
References
- 1. Efficacy of 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a in photodynamic therapy of human esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Explicit dosimetry for 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a-mediated photodynamic therapy: macroscopic singlet oxygen modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
HPPH (Photochlor): A Technical Guide for Cancer Research
An In-depth Examination of 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH) for Photodynamic Therapy in Oncology
Abstract
Photodynamic therapy (PDT) represents a clinically approved, minimally invasive treatment modality for various solid tumors. This guide focuses on this compound (Photochlor), a highly promising second-generation photosensitizer. Derived from chlorophyll, this compound exhibits favorable photophysical properties, including strong absorption at 665 nm, which allows for deeper tissue penetration of light. Compared to first-generation photosensitizers, this compound offers the significant advantage of reduced skin photosensitivity. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing the critical signaling pathways involved in its anticancer effects. It is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to this compound and Photodynamic Therapy
Photodynamic therapy is a three-component treatment involving a photosensitizer, a specific wavelength of light, and oxygen.[1] The photosensitizer is administered systemically and preferentially accumulates in tumor tissue. Subsequent illumination of the tumor with light of a specific wavelength activates the photosensitizer, leading to the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[2] These ROS induce cellular damage, vascular shutdown, and an anti-tumor immune response, resulting in targeted tumor destruction.[3]
This compound, with the chemical name 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a, is a second-generation chlorin-based photosensitizer.[4] It has demonstrated significant therapeutic potential in clinical trials for cancers such as esophageal and head and neck carcinomas.[1][5] Its advantages over first-generation agents like Photofrin® include a more defined chemical structure, greater potency, and a rapid clearance from the skin, which mitigates the prolonged photosensitivity that is a major drawback of older agents.[5]
Mechanism of Action
The therapeutic effect of this compound-PDT is initiated by the absorption of light (around 665 nm), which transitions the this compound molecule from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet state of this compound can then react with molecular oxygen in the surrounding tissue via two pathways:
-
Type II Reaction: This is the predominant pathway. The triplet this compound transfers its energy directly to ground-state oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[2] Singlet oxygen has a short lifetime and a small radius of action (~20 nm), ensuring its cytotoxic effects are localized to the areas of this compound accumulation and light delivery.
-
Type I Reaction: The triplet this compound can also react with biological substrates, like lipids or proteins, to produce free radicals and radical ions. These species can then react with oxygen to produce other ROS.
The generated ROS inflict damage on cellular components, including membranes, mitochondria, and the endoplasmic reticulum, triggering multiple cell death pathways and a robust anti-tumor immune response. High-dose PDT tends to cause cell death by necrosis, while lower-dose regimens primarily induce apoptosis.[6]
Preclinical and Clinical Efficacy: Quantitative Data
The efficacy of this compound-PDT has been evaluated extensively in both preclinical models and human clinical trials. The following tables summarize key quantitative findings.
Table 1: Preclinical In Vitro Efficacy of this compound-PDT
| Cell Line | Cancer Type | This compound Concentration (µg/mL) | Light Dose (J/cm²) | IC₅₀ (µg/mL) | Reference |
| Eca109 | Human Esophageal Squamous Cell Carcinoma | 0.005 - 1.0 | 2 | 0.07 | [7] |
IC₅₀: The half-maximal inhibitory concentration.
Table 2: Preclinical In Vivo Efficacy of this compound-PDT
| Tumor Model | Cancer Type | This compound Dose (mg/kg) | Outcome | Reference |
| Eca109 Xenograft (Mice) | Human Esophageal Squamous Cell Carcinoma | 0.6 - 1.0 | Significant tumor growth inhibition, comparable to 10 mg/kg Photofrin. | [7] |
| Patient-Derived Xenograft (HNC) | Head and Neck Cancer | Equivalent dose to liposomal formulation | Reduced tumor growth rate compared to controls. | [1] |
Table 3: Clinical Trial Response Rates for this compound-PDT
| Cancer Type | This compound Dose (mg/m²) | Light Dose (J/cm²) | Cohort | Complete Response (CR) Rate | Reference |
| Barrett's Esophagus (HGD & Early Carcinoma) | 3 | 175 | Light dose escalation | 100% (at 1 year) | [5] |
| Barrett's Esophagus (HGD & Early Carcinoma) | 4 | 150 | Light dose escalation | 100% (at 1 year) | [5] |
| Barrett's Esophagus (All regimens) | 3 - 6 | 150 - 200 | Combined | 72% (at 1 year) | [5] |
HGD: High-Grade Dysplasia.
Table 4: Pharmacokinetic Parameters of this compound
| Species | Dose | Model | Key Parameters | Reference |
| Rat | 4 mg/kg (IV) | Two-compartment | Rapid distribution from central to peripheral compartment; slow elimination from peripheral compartment. | [8] |
Signaling Pathways in this compound-PDT
This compound-PDT initiates a complex network of signaling pathways that culminate in tumor cell death and the activation of an anti-tumor immune response. The primary mechanisms are apoptosis (programmed cell death) and immunogenic cell death (ICD).
Apoptosis Induction
This compound has been shown to localize in the mitochondria and endoplasmic reticulum.[4] Damage to these organelles by ROS is a potent trigger for the intrinsic pathway of apoptosis.
Caption: Mitochondrial-dependent apoptosis pathway initiated by this compound-PDT.
Immunogenic Cell Death (ICD)
Beyond direct cell killing, a critical component of PDT's success is its ability to induce immunogenic cell death (ICD). This form of apoptosis is characterized by the release of Damage-Associated Molecular Patterns (DAMPs), which act as "danger signals" to the immune system.[3] Key DAMPs released during this compound-PDT include surface-exposed calreticulin (CRT), and secreted ATP. These molecules promote the maturation of dendritic cells (DCs) and their presentation of tumor antigens to T cells, fostering a systemic anti-tumor immune response.[6][9]
Caption: this compound-PDT stimulates an anti-tumor immune response via ICD.
Experimental Protocols
The following are generalized protocols based on common methodologies cited in this compound-PDT research. Specific parameters should be optimized for each cell line and animal model.
In Vitro this compound-PDT Protocol
This protocol outlines a typical experiment to assess the cytotoxicity of this compound-PDT on an adherent cancer cell line.
Caption: A typical multi-day workflow for an in vitro this compound-PDT experiment.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., Eca109) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Photosensitizer Incubation: Prepare various concentrations of this compound (e.g., 0.005–1 µg/ml) in a culture medium.[7] Remove the old medium from the cells and add the this compound-containing medium. Incubate for 24 hours in the dark to allow for cellular uptake.[7] Include control wells with no this compound.
-
Wash and Irradiation: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove extracellular this compound and replace it with a fresh culture medium.
-
Light Treatment: Irradiate the cells with a 665 nm laser at a specific power density (e.g., 20 mW/cm²) to deliver the desired light dose (e.g., 2 J/cm²).[7] Keep a set of "dark toxicity" plates that are treated with this compound but not exposed to light.
-
Post-Treatment Incubation: Return the plates to the incubator for a further 48 hours.[7]
-
Viability Assessment: Measure cell viability using a standard method such as a CCK8 or MTT assay to determine the IC₅₀.[7]
In Vivo this compound-PDT Protocol (Xenograft Model)
This protocol describes a typical efficacy study in a subcutaneous tumor model in mice.
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., Eca109) into the flank of immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
This compound Administration: Administer this compound intravenously (IV) at the desired dose (e.g., 4 mg/kg in rats, or 0.15-1.0 mg/kg in mice).[7][8] The drug is typically dissolved in a vehicle like 10% Tween 80 and 5% DMSO in saline.[8]
-
Drug-Light Interval (DLI): Wait for a specified period (e.g., 24 hours) to allow for optimal tumor accumulation and clearance from normal tissues.
-
Light Delivery: Anesthetize the mice and deliver light of the appropriate wavelength (665 nm) to the tumor area using a laser with a fiber optic diffuser to ensure uniform illumination.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., every 2-3 days).[7] Also, monitor animal weight and general health as indicators of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. Tumor growth inhibition (TGI) is calculated to determine efficacy.[7]
Conclusion and Future Directions
This compound (Photochlor) is a potent second-generation photosensitizer with a well-defined mechanism of action and a favorable safety profile. Preclinical and clinical data strongly support its efficacy in treating various solid tumors, particularly through the induction of apoptosis and a robust, immunogenic cell death. The ability of this compound-PDT to convert the treated tumor into an in situ vaccine is a particularly exciting avenue for future research.
Future work will likely focus on:
-
Combination Therapies: Combining this compound-PDT with immune checkpoint inhibitors to amplify the systemic anti-tumor immune response.
-
Advanced Delivery Systems: Utilizing nanotechnology, such as liposomal formulations, to further enhance tumor-specific targeting and uptake of this compound.[1]
-
Optimizing Treatment Protocols: Refining drug and light dosimetry for different tumor types and stages to maximize therapeutic outcomes while minimizing side effects.
This guide provides a foundational understanding of this compound for cancer research. The detailed data, protocols, and pathway diagrams offer valuable tools for scientists working to harness the full potential of this promising photodynamic therapy agent.
References
- 1. Photoactivated this compound-Liposomal Therapy for the Treatment of HPV-Negative Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel porphyrazine-based photodynamic anti-cancer therapy induces immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. PHOTODYNAMIC THERAPY (PDT) USING this compound FOR THE TREATMENT OF PRECANCEROUS LESIONS ASSOCIATED WITH BARRETT’S ESOPHAGUS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunogenic Cell Death: Can It Be Exploited in PhotoDynamic Therapy for Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a in photodynamic therapy of human esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-Clinical Compartmental Pharmacokinetic Modeling of 2-[1-hexyloxyethyl]-2-Devinyl Pyropheophorbide-a (this compound) as a Photosensitizer in Rat Plasma by Validated HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunogenic cell death induced by a new photodynamic therapy based on photosens and photodithazine - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Hpph: A Technical Guide
Introduction
2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a, commonly known as Hpph or Photochlor, is a second-generation photosensitizer that has garnered significant interest in the field of photodynamic therapy (PDT). As a derivative of chlorophyll a, this compound exhibits strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light.[1][2] This property, combined with its efficacy in generating cytotoxic reactive oxygen species (ROS) upon photoactivation and a favorable pharmacokinetic profile, makes this compound a promising agent for the treatment of various cancers.[3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound for researchers, scientists, and drug development professionals.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from methyl pyropheophorbide-a, which can be derived from chlorophyll. The general synthetic pathway involves the conversion of the vinyl group at the C3 position to a 1-hexyloxyethyl group.
Experimental Protocol: Synthesis of this compound
The following protocol outlines a general procedure for the synthesis of this compound from methyl pyropheophorbide-a.
Step 1: Formation of the Bromo-intermediate
-
Dissolve methyl pyropheophorbide-a in a suitable organic solvent, such as dichloromethane or chloroform.
-
Add a solution of hydrogen bromide in acetic acid dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture for a specified period, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bromo-intermediate.
Step 2: Etherification with 2-Hexanol
-
Dissolve the crude bromo-intermediate in a suitable solvent, such as dichloromethane.
-
Add 2-hexanol to the reaction mixture.
-
The reaction can be promoted by the addition of a mild base.
-
Stir the mixture at room temperature until the reaction is complete, as indicated by TLC.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the crude methyl ester of this compound.
Step 3: Hydrolysis to this compound
-
Dissolve the crude this compound methyl ester in a mixture of tetrahydrofuran and methanol.
-
Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
Stir the reaction mixture at room temperature for several hours.
-
After the reaction is complete, acidify the mixture with a dilute acid, such as hydrochloric acid.
-
Extract the product with an organic solvent, wash with water, dry the organic layer, and concentrate to obtain crude this compound.
Step 4: Purification
-
The crude this compound is typically purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of methanol in dichloromethane, to afford the final product as a dark solid.
References
The Photophysical Landscape of Hpph: An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (Hpph), a second-generation photosensitizer, has garnered significant attention in the field of photodynamic therapy (PDT) for its favorable photophysical and pharmacokinetic properties. As a derivative of chlorophyll-a, this compound exhibits strong absorption in the near-infrared (NIR) region, allowing for deeper tissue penetration of light, a crucial attribute for treating solid tumors. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their determination, and an exploration of the cellular signaling pathways it modulates upon photoactivation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound and other photosensitizers.
Core Photophysical Properties of this compound
The efficacy of a photosensitizer in PDT is intrinsically linked to its photophysical characteristics. These properties dictate its ability to absorb light, generate cytotoxic reactive oxygen species (ROS), and ultimately induce cell death. The key photophysical parameters of this compound are summarized below.
Quantitative Photophysical Data
| Property | Value | Solvent/Conditions |
| Molar Extinction Coefficient (ε) | ~45,000 M⁻¹cm⁻¹ | - |
| Absorption Maximum (λ_max_) | ~665 nm | - |
| Fluorescence Quantum Yield (Φ_F_) | 0.32 (for Pyropheophorbide-a) | Dichloromethane |
| 0.42 (for Pyropheophorbide-a methyl ester) | Dichloromethane | |
| Singlet Oxygen Quantum Yield (Φ_Δ_) | 0.44 - 0.85 (typical for porphyrins) | Various |
| ~0.60 (for similar porphyrin compounds) | N,N-dimethylformamide | |
| Excited State Lifetime (τ_T_) | Tens of microseconds to milliseconds (typical for porphyrin triplets) | Various |
| 57 ms (for a Ga-DP complex on filter paper) | Solid Support |
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is paramount in the characterization of photosensitizers. This section provides detailed methodologies for key experiments.
Measurement of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.
Protocol:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., spectrophotometric grade ethanol, methanol, or DMSO) to prepare a stock solution of known concentration (typically in the range of 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max_).
-
Spectrophotometric Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of each dilution at the λ_max_ (~665 nm for this compound). Use the pure solvent as a blank.
-
Data Analysis: According to the Beer-Lambert law (A = εcl), plot a graph of absorbance (A) versus concentration (c). The slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ_F_) represents the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely accepted technique.
Protocol:
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Rhodamine B in ethanol (Φ_F_ = 0.65) is a suitable standard.
-
Preparation of Solutions: Prepare a series of dilute solutions of both this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measurement of Absorption and Emission Spectra:
-
Record the absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
-
Data Analysis: The fluorescence quantum yield of the sample (Φ_F,sample_) is calculated using the following equation:
Φ_F,sample_ = Φ_F,std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (n_sample_² / n_std_²)
where:
-
Φ_F,std_ is the fluorescence quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
A plot of integrated fluorescence intensity versus absorbance for both the sample and the standard should yield straight lines passing through the origin. The ratio of the slopes can be used to calculate the quantum yield.
-
Measurement of Singlet Oxygen Quantum Yield
The singlet oxygen quantum yield (Φ_Δ_) quantifies the efficiency of singlet oxygen generation. A common method involves the use of a chemical scavenger that reacts with singlet oxygen, leading to a measurable change in its concentration.
Protocol:
-
Selection of a Chemical Probe: 1,3-Diphenylisobenzofuran (DPBF) is a commonly used scavenger that is bleached upon reaction with singlet oxygen.
-
Preparation of Solutions: Prepare solutions of this compound and a reference photosensitizer with a known Φ_Δ_ (e.g., methylene blue) in a suitable solvent (e.g., ethanol). Add DPBF to each solution at a concentration where its absorbance at the monitoring wavelength is significant.
-
Photobleaching Experiment:
-
Expose the solutions to a monochromatic light source that excites the photosensitizer but not DPBF.
-
Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) over time.
-
-
Data Analysis: The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample (Φ_Δ,sample_) can be calculated using the following equation:
Φ_Δ,sample_ = Φ_Δ,ref_ × (k_sample_ / k_ref_) × (P_ref_ / P_sample_)
where:
-
Φ_Δ,ref_ is the singlet oxygen quantum yield of the reference.
-
k is the rate constant of DPBF photobleaching, obtained from the slope of a plot of ln(A₀/Aₜ) versus irradiation time.
-
P is the rate of photon absorption by the photosensitizer.
-
Cellular Signaling Pathways in this compound-Mediated PDT
Upon light activation, this compound generates ROS, primarily singlet oxygen, which initiates a cascade of cellular events culminating in cell death. The mode of cell death—apoptosis, necrosis, or autophagy—is dependent on the PDT dose and the subcellular localization of the photosensitizer.
General Experimental Workflow for Characterizing Photosensitizers
Caption: Workflow for characterizing a novel photosensitizer.
This compound-PDT Induced Signaling Pathways
This compound-PDT-induced ROS production triggers a complex network of signaling pathways that ultimately determine the fate of the cell. Key pathways implicated include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
Caption: this compound-PDT activates stress-responsive signaling pathways.
The generation of ROS by photoactivated this compound induces cellular stress, leading to the activation of the MAPK and PI3K/Akt signaling cascades. The MAPK pathway, through the Raf-MEK-ERK cascade, can lead to the activation of transcription factors like AP-1 (Activator Protein-1), which plays a role in apoptosis. Similarly, the PI3K/Akt pathway can influence cell survival and apoptosis, in part through the regulation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). The balance between these pro- and anti-apoptotic signals, along with the extent of cellular damage, dictates whether the cell undergoes apoptosis, necrosis, or autophagy.
This compound stands as a promising photosensitizer for photodynamic therapy, characterized by its strong absorption in the therapeutic window and its efficiency in generating cytotoxic singlet oxygen. A thorough understanding of its photophysical properties, coupled with standardized experimental protocols for their measurement, is essential for its continued development and clinical translation. Furthermore, elucidating the intricate signaling pathways activated by this compound-PDT will pave the way for rational combination therapies aimed at enhancing its therapeutic efficacy and overcoming potential resistance mechanisms. This technical guide provides a foundational resource for researchers dedicated to advancing the field of photodynamic therapy.
In-Depth Technical Guide: HPPH Biodistribution and Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH), a second-generation photosensitizer, has demonstrated significant promise in photodynamic therapy (PDT) for the treatment of various cancers. Its efficacy is intrinsically linked to its biodistribution and pharmacokinetic profile, which dictates the therapeutic window and potential for off-target toxicity. This technical guide provides a comprehensive overview of the biodistribution and pharmacokinetics of this compound in preclinical animal models, presenting quantitative data, detailed experimental methodologies, and a visualization of the key apoptotic signaling pathway induced by this compound-PDT.
I. Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been primarily investigated in rodent models, revealing a characteristic two-compartment model of distribution and elimination.
Animal Models and Key Findings
-
Wistar Rats: Following intravenous administration of a 4 mg/kg dose, this compound exhibits rapid distribution from the central to the peripheral compartment, followed by a slow elimination phase. This pharmacokinetic behavior is consistent with a two-compartment model.[1]
-
Mice: After a 1 mg/kg intravenous injection of radiolabeled [14C]this compound, the plasma concentration of this compound demonstrates a biexponential decay. The initial rapid distribution phase (α-phase) has a half-life of approximately 0.69 hours, while the slower elimination phase (β-phase) has a half-life of 21 hours. Fecal excretion is the primary route of elimination for this compound.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Dose (Intravenous) | Key Pharmacokinetic Parameters | Reference |
| Wistar Rat | 4 mg/kg | Follows a two-compartment model with rapid distribution and slow elimination. | [1] |
| Mouse | 1 mg/kg | Plasma Half-life (t½): α-phase: 0.69 hours, β-phase: 21 hours |
II. Biodistribution of this compound
The tissue distribution of this compound is a critical determinant of its tumor-targeting capabilities and potential for inducing photosensitivity in healthy tissues. Studies in animal models have provided valuable insights into the relative accumulation of this compound in tumors and various organs.
Tumor-Specific Uptake
In a nude rat model with implanted U87 human glioma cells, this compound demonstrated preferential accumulation in tumor tissue compared to the surrounding brain tissue. At 24 hours after an intravenous injection of 0.5 mg/kg this compound, the tumor-to-brain drug concentration ratios ranged from 5:1 to 15:1.[2] This selective uptake is a key attribute for effective tumor destruction while minimizing damage to healthy brain tissue.
Organ Distribution
Following systemic administration in mice, this compound distributes to various organs, with the highest concentrations typically observed in the liver. The general order of this compound uptake in different tissues is as follows:
Liver > Adrenals > Lung > Spleen > Kidney > Urinary Bladder > Heart > Eye > Skin > Pancreas > Muscle > Testes > Fat > Brain
This distribution pattern is largely correlated with the relative blood perfusion rates in these tissues. The high accumulation in the liver is consistent with its role as the primary organ for drug metabolism and clearance.
Table 2: Relative Biodistribution of this compound in Mice
| Organ | Relative Concentration |
| Liver | Highest |
| Adrenals | High |
| Lung | High |
| Spleen | Moderate |
| Kidney | Moderate |
| Urinary Bladder | Moderate |
| Heart | Moderate |
| Eye | Low |
| Skin | Low |
| Pancreas | Low |
| Muscle | Low |
| Testes | Low |
| Fat | Low |
| Brain | Lowest |
III. Experimental Protocols
Accurate assessment of this compound biodistribution and pharmacokinetics relies on robust and well-defined experimental methodologies.
General Workflow for Biodistribution Studies
Caption: General workflow for this compound biodistribution studies in animal models.
Detailed Methodology for this compound Quantification in Tissues
-
Tissue Homogenization:
-
Excise tissues of interest at specified time points post-HPPH injection.
-
Weigh the wet tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.
-
-
This compound Extraction:
-
To the tissue homogenate, add a mixture of organic solvents, such as chloroform and methanol (typically in a 2:1 v/v ratio), to precipitate proteins and extract the lipophilic this compound.
-
Vortex the mixture vigorously and allow it to stand to ensure complete extraction.
-
-
Phase Separation and Collection:
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
Carefully collect the organic (lower) phase containing the extracted this compound.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the organic solvent under a stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume of a suitable solvent compatible with the analytical method (e.g., methanol for HPLC).
-
-
Quantification:
-
High-Performance Liquid Chromatography (HPLC): Analyze the reconstituted samples using a reverse-phase HPLC system with a suitable column (e.g., C18) and a mobile phase optimized for this compound separation. Detection is typically performed using a fluorescence or UV-Vis detector set at the characteristic absorption wavelength of this compound (around 410 nm or 665 nm).
-
Fluorescence Spectroscopy: Measure the fluorescence emission of the reconstituted samples using a spectrofluorometer. The excitation and emission wavelengths should be optimized for this compound (typically around 410 nm for excitation and 670 nm for emission). A standard curve of known this compound concentrations should be prepared to quantify the amount of this compound in the tissue samples.
-
IV. This compound-PDT Signaling Pathway
The therapeutic effect of this compound-PDT is primarily mediated by the induction of apoptosis in cancer cells. This process is initiated by the generation of reactive oxygen species (ROS) upon photoactivation of this compound, which triggers a cascade of molecular events culminating in programmed cell death.
References
Cellular localization of Hpph photosensitizer
An In-depth Technical Guide to the Cellular Localization of Hpph Photosensitizer
Introduction
2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a (this compound), commercially known as Photochlor, is a potent second-generation photosensitizer derived from chlorophyll-a.[1][2] It is utilized in photodynamic therapy (PDT), a non-invasive treatment modality for various cancers and other diseases.[1][3] The core principle of PDT involves three essential components: a photosensitizer, light of a specific wavelength, and molecular oxygen.[4] Upon activation by light (optimally around 665 nm for this compound), the photosensitizer transfers energy to surrounding oxygen molecules, generating cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce cellular damage and death.[4][5]
The efficacy of PDT is critically dependent on the selective accumulation of the photosensitizer in target tissues and, more specifically, its subcellular localization.[6][7] The intracellular site of ROS generation dictates the initial targets of photodamage and subsequently determines the primary mechanism of cell death (e.g., apoptosis or necrosis).[7][8] Understanding where this compound localizes within the cell is therefore paramount for optimizing treatment protocols and developing next-generation, organelle-specific photosensitizers. This guide provides a comprehensive overview of the cellular localization of this compound, detailing its distribution, the experimental methods used for its determination, and the key signaling pathways it initiates upon photoactivation.
Cellular Uptake and Primary Localization Sites
This compound is an amphiphilic molecule, a characteristic that influences its interaction with cellular membranes, aggregation properties, and intracellular distribution.[1] Its uptake into cells is a critical first step, leading to its accumulation in specific subcellular compartments. High-magnification fluorescence microscopy has revealed that this compound primarily localizes within the membranes of cytoplasmic organelles rather than the plasma membrane or nucleus.[2][4] The key organelles targeted by this compound are the mitochondria, the endoplasmic reticulum (ER), and lysosomes.[1][4]
-
Mitochondria and Endoplasmic Reticulum (ER) : Multiple studies have identified mitochondria and the ER as primary accumulation sites for this compound.[2][4] Localization in these organelles is particularly significant for PDT efficacy. The mitochondria are central to cellular metabolism and apoptosis. Damage to mitochondrial membranes can disrupt the electron transport chain, decrease ATP production, and lead to the release of pro-apoptotic factors like cytochrome c, initiating the caspase cascade.[1][7] The ER is involved in protein synthesis and calcium homeostasis; damage to the ER can induce ER stress and trigger apoptotic pathways.[6]
-
Lysosomes : Lysosomes are also a key target for this compound.[1] These organelles contain a host of hydrolytic enzymes.[8] Upon photo-irradiation, ROS generated within the lysosomes can cause lysosomal membrane permeabilization (LMP), leading to the release of these enzymes into the cytoplasm, a process that can trigger catastrophic cellular damage and cell death.[8]
The specific distribution can be cell-type dependent. For instance, in a co-culture of head and neck cancer cells and fibroblasts, this compound accumulated at significantly higher rates in the cancer cells, localizing within the mitochondria and ER.[4]
Quantitative Analysis of this compound Distribution
Quantifying the concentration of photosensitizers within different cellular compartments is challenging but essential for understanding PDT mechanisms. This is often achieved through fluorescence-based techniques, where the intensity of this compound's intrinsic fluorescence is measured in isolated organelles or visualized directly within the cell.
| Cellular Compartment | Method of Analysis | Reported this compound Accumulation | Reference |
| Mitochondria | Fluorescence Microscopy | Primary localization site | [4],[2] |
| Endoplasmic Reticulum | Fluorescence Microscopy | Primary localization site | [4],[2] |
| Lysosomes | Fluorescence Microscopy | Identified as a localization site | [1] |
| Tumor Tissue (in vivo) | Laser-Induced Fluorescence | Peak fluorescence at 48 hours post-injection | [9] |
| Various Tumor Cell Lines | Flow Cytometry | Cellular uptake is cell-line dependent and can be several-fold higher than in non-cancerous cells. | [4],[2] |
| 4T1 Murine Cancer Cells | Confocal Microscopy | Cells treated with a graphene oxide-PEG-Hpph nanocomplex showed stronger fluorescence than those treated with free this compound. | [10] |
Experimental Protocols for Determining Subcellular Localization
The determination of a photosensitizer's subcellular localization relies on a combination of advanced microscopy and biochemical techniques.
Protocol 1: Fluorescence Microscopy and Colocalization
This method uses the intrinsic fluorescence of this compound and commercially available fluorescent probes that specifically stain different organelles. Colocalization of the this compound signal with an organelle-specific probe confirms its location.
Methodology:
-
Cell Culture : Plate cells (e.g., A549, HeLa, or a relevant cancer cell line) on glass-bottom dishes or coverslips and culture until they reach 60-70% confluency.
-
This compound Incubation : Incubate the cells with a solution of this compound (typically 1-10 µM in culture medium) for a specified period (e.g., 4 to 24 hours) at 37°C.
-
Organelle Staining : In the final 30-60 minutes of this compound incubation, add an organelle-specific fluorescent probe to the culture medium. Examples include:
-
MitoTracker™ Green FM for mitochondria.
-
ER-Tracker™ Blue-White DPX for the endoplasmic reticulum.
-
LysoTracker™ Red DND-99 for lysosomes.
-
-
Washing : Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound this compound and probes.
-
Imaging : Immediately image the live cells using a confocal laser scanning microscope (CLSM).
-
Use appropriate laser lines and emission filters for this compound (e.g., excitation at ~405 nm, emission at ~665 nm) and the specific organelle probes.
-
Acquire separate images for the this compound channel, the organelle probe channel, and a brightfield/DIC channel.
-
-
Analysis : Merge the images from the different channels. Areas where the this compound fluorescence signal spatially overlaps with the organelle probe signal (e.g., appearing as a combined color in the merged image) indicate colocalization. Quantitative colocalization analysis can be performed using software to calculate correlation coefficients (e.g., Pearson's coefficient).
Protocol 2: Subcellular Fractionation and Spectrofluorometry
This biochemical approach involves physically separating the cellular organelles through differential centrifugation and then quantifying the amount of this compound in each fraction.
Methodology:
-
Cell Culture and this compound Incubation : Grow cells in large culture flasks and incubate with this compound as described in the microscopy protocol.
-
Cell Harvesting : Harvest the cells by scraping or trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation (e.g., 500 x g for 5 minutes).
-
Homogenization : Resuspend the cell pellet in an ice-cold hypotonic fractionation buffer. Lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle. This process breaks the plasma membrane while leaving most organelle membranes intact.
-
Differential Centrifugation :
-
Nuclear Fraction : Centrifuge the homogenate at a low speed (e.g., 700-1000 x g for 10 minutes) to pellet the nuclei.[11]
-
Mitochondrial Fraction : Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.
-
Microsomal Fraction (ER/Golgi) : Transfer the subsequent supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomes.
-
Cytosolic Fraction : The final supernatant contains the soluble cytosolic components.
-
-
This compound Quantification :
-
Resuspend each organelle pellet in a suitable buffer containing a detergent (e.g., 0.1% SDS or Triton X-100) to solubilize the this compound.
-
Measure the fluorescence of each fraction using a spectrofluorometer (Excitation ~407 nm, Emission ~660 nm).[5]
-
Measure the total protein content of each fraction (e.g., using a BCA or Bradford assay) to normalize the fluorescence signal.
-
Calculate the concentration of this compound in each fraction by comparing the fluorescence to a standard curve of known this compound concentrations.[12]
-
This compound-PDT Induced Signaling Pathways
Once localized within these critical organelles, photoactivation of this compound initiates a cascade of molecular signaling events that culminate in cell death. The generated ROS directly oxidize lipids, proteins, and nucleic acids in their immediate vicinity, triggering stress and death signals.
-
Apoptosis Induction : Damage to mitochondria is a potent trigger for the intrinsic pathway of apoptosis. ROS-induced mitochondrial outer membrane permeabilization (MOMP) leads to the release of cytochrome c, which activates caspase-9 and the downstream executioner caspase-3, leading to programmed cell death.[1]
-
MAPK Pathways : PDT is known to cause strong activation of stress-activated protein kinase (SAPK/JNK) and p38 MAP kinase pathways, while the pro-survival ERK pathway is often not activated.[13] These pathways can contribute to the apoptotic response.
-
STAT3 Cross-linking : this compound-PDT has been shown to induce cross-linking of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[14] Constitutive activation of STAT3 is a hallmark of many cancers, and its PDT-induced cross-linking and subsequent inactivation can abrogate its pro-survival signaling.[14]
-
Inflammatory Response : In a tumor microenvironment, this compound-PDT can induce an acute inflammatory response, characterized by the local production of cytokines and chemokines such as IL-6 and macrophage inflammatory protein-2 (MIP-2), which recruit neutrophils to the treated area.[13] This inflammatory and immune response is a crucial component of the overall anti-tumor effect of PDT.[4]
Visualized Workflows and Pathways
This compound Cellular Trafficking
Caption: Workflow of this compound from administration to key subcellular organelle localization.
Experimental Workflow for Localization Studies
Caption: Parallel experimental workflows to determine this compound subcellular localization.
This compound-PDT Signaling Pathways
References
- 1. Recent Advances in the this compound-Based Third-Generation Photodynamic Agents in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Alkyl Groups at Position 3(1’) of Pyropheophorbide-a Specify Uptake and Retention by Tumor Cells and are Essential for Effective Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Trafficking of a Single Photosensitizing Molecule to Different Intracellular Organelles Demonstrates Effective Hydroxyl Radical-Mediated Photodynamic Therapy in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeted photodynamic therapy: enhancing efficacy through specific organelle engagement [frontiersin.org]
- 8. The Role of Subcellular Localization in Initiation of Apoptosis by Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Localization and treatment of transformed tissues using the photodynamic sensitizer 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Explicit dosimetry for 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a-mediated photodynamic therapy: macroscopic singlet oxygen modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photodynamic Therapy with 3-(1’-hexyloxyethyl) pyropheophorbide a (this compound) for Cancer of the Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPPH-PDT in in vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 2-[1-Hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH) in photodynamic therapy (PDT) for in vitro cell culture models. This compound is a second-generation photosensitizer that, upon activation with light of a specific wavelength, generates reactive oxygen species (ROS), leading to localized cellular damage and induction of apoptosis or necrosis in cancer cells.[1]
Mechanism of Action
Photodynamic therapy with this compound is a two-step process. First, the non-toxic photosensitizer, this compound, is administered to the cancer cells and is taken up by the cells. Following an incubation period to allow for cellular uptake and localization, the cells are irradiated with light, typically in the red region of the visible spectrum (around 660-670 nm), which corresponds to the absorption peak of this compound.[1]
Upon light absorption, the this compound molecule transitions from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. The excited triplet state of this compound can then react with molecular oxygen in the surrounding cellular environment through two types of reactions:
-
Type I Reaction: The photosensitizer reacts directly with a substrate to produce radical ions, which then react with oxygen to produce ROS such as superoxide, hydroxyl radicals, and hydrogen peroxide.
-
Type II Reaction: The photosensitizer transfers its energy directly to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[1]
These ROS are potent oxidizing agents that can damage cellular components, including lipids, proteins, and nucleic acids. This oxidative stress disrupts cellular homeostasis and triggers signaling pathways that can lead to programmed cell death (apoptosis) or, at higher doses, necrotic cell death.[1][2]
Quantitative Data Summary
The efficacy of this compound-PDT is dependent on several factors, including the cell line, this compound concentration, incubation time, and the light dose delivered. The following tables summarize quantitative data from various in vitro studies.
Table 1: this compound-PDT Parameters and Cytotoxicity in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Incubation Time (hours) | Light Dose (J/cm²) | Wavelength (nm) | Outcome (e.g., IC50, % Cell Viability) |
| Panc-1 | Pancreatic Cancer | 1 mg/kg (equivalent) | - | 0.15 | 670 | LD50 |
| MAT-LyLu | Prostate Cancer | 0.24, 1.2, 3.6, 12 µM | 4 | - | 650 | Concentration-dependent decrease in cell survival |
| Colon26 | Colon Cancer | 0.4 µM | 24 | 0.0 - 2.0 | 665 | IC50 values determined by MTT assay |
| RIF | Murine Fibrosarcoma | 0.4 µM | 24 | 0.0 - 2.0 | 665 | IC50 values determined by MTT assay |
| 4T1 | Murine Mammary Cancer | 1 µM | 24 | - | - | Increased cellular uptake with GO-PEG-HPPH compared to free this compound |
| HNT-1 | Head and Neck Cancer | - | 24 | - | - | 3-5 times higher this compound accumulation than fibroblast cells |
| HN-85-1 | Head and Neck Cancer | - | 24 | - | - | Lost ~90% of this compound within 24 hours |
Table 2: Parameters for this compound-PDT Induced Apoptosis
| Cell Line | Cancer Type | This compound Concentration | Light Dose (J/cm²) | Time Post-PDT (hours) | Assay | Key Findings |
| Various | Cancer Cell Lines | Varies | Varies | 24-48 | Annexin V/PI Staining | Dose-dependent increase in apoptosis and necrosis |
| This compound/EPI/CPP-pGO treated cells | - | - | - | - | Colony Formation Assay | Inhibition of colony formation and induction of apoptosis |
Experimental Protocols
General Cell Culture and this compound Incubation
This protocol provides a general guideline for preparing cells for this compound-PDT. Specific conditions may need to be optimized for different cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound photosensitizer (stock solution typically prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well for viability assays, 6-well for apoptosis assays)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare the desired concentrations of this compound in complete cell culture medium from a stock solution. It is recommended to perform a concentration-response curve to determine the optimal this compound concentration for your cell line. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
This compound Incubation: Remove the old medium from the cells and wash once with PBS. Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells with this compound for a predetermined period (e.g., 4 to 24 hours) in a humidified incubator at 37°C and 5% CO₂. Protect the plates from light during incubation to prevent premature photosensitizer activation.
Light Irradiation Protocol
Materials:
-
Light source with a specific wavelength for this compound activation (e.g., laser or LED array, ~660-670 nm)
-
Power meter to measure the light intensity (fluence rate) in mW/cm²
-
PBS
Procedure:
-
Pre-irradiation Wash: After the this compound incubation period, remove the this compound-containing medium and wash the cells twice with PBS to remove any unbound photosensitizer.
-
Add Fresh Medium: Add fresh, complete cell culture medium to the cells.
-
Irradiation: Irradiate the cells with the light source. The total light dose (J/cm²) is determined by the light intensity (mW/cm²) and the exposure time (seconds).
-
Calculation: Light Dose (J/cm²) = Fluence Rate (W/cm²) x Time (s)
-
-
Post-irradiation Incubation: After irradiation, return the cells to the incubator for a further incubation period (e.g., 24, 48, or 72 hours) before performing downstream assays.
Cell Viability Assessment (MTT Assay)
This protocol is for assessing cell viability after this compound-PDT using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Procedure:
-
Perform this compound-PDT: Treat cells in a 96-well plate with this compound-PDT as described in the protocols above. Include appropriate controls (untreated cells, cells treated with this compound alone, and cells treated with light alone).
-
Add MTT Reagent: At the desired time point post-PDT, add MTT solution to each well (typically 10% of the medium volume) and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assessment (Annexin V/PI Staining)
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between live, apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Perform this compound-PDT: Treat cells in 6-well plates with the this compound-PDT protocol.
-
Harvest Cells: At the desired time point post-PDT, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash Cells: Wash the cells twice with cold PBS.
-
Resuspend in Binding Buffer: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro this compound-PDT.
Signaling Pathways
Reactive Oxygen Species (ROS)-Induced Apoptosis
This compound-PDT generates ROS, which can trigger the intrinsic pathway of apoptosis.
Caption: ROS-induced intrinsic apoptosis pathway.
STAT3 Signaling in PDT
Studies have shown that PDT can induce the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), which can have pro-survival or pro-apoptotic effects depending on the cellular context.
Caption: Potential involvement of STAT3 signaling in this compound-PDT.
References
Standard Operating Procedure for HPPH Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[1-Hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH) is a second-generation photosensitizer used in photodynamic therapy (PDT), a minimally invasive cancer treatment.[1] PDT involves the systemic administration of a photosensitizer, which preferentially accumulates in tumor tissue, followed by local irradiation with light of a specific wavelength. This process generates reactive oxygen species (ROS), primarily singlet oxygen, leading to direct tumor cell cytotoxicity, damage to the tumor vasculature, and the induction of a robust anti-tumor immune response.[1][2] These application notes provide a detailed standard operating procedure for the preparation and administration of this compound in murine cancer models, along with an overview of the key signaling pathways involved.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound-mediated PDT in mice, providing a reference for experimental design.
Table 1: this compound Administration and Photodynamic Therapy Parameters in Murine Models
| Mouse Strain | Tumor Model | This compound Dosage | Administration Route | Drug-Light Interval (hours) | Light Wavelength (nm) | Light Dose (J/cm²) | Reference |
| BALB/c | Colo26-HA | 0.4 µmol/kg | Intravenous (tail vein) | 18-24 | 665 | 48 or 132 | [3] |
| C3H | Radiation-Induced Fibrosarcoma (RIF) | 0.25 mg/kg | Intravenous (tail vein) | 24 | 665 | 100, 135, or 250 | [4] |
| Nude | Patient-Derived Xenograft (PDX) | Equivalent dose to liposomal formulation | Intravenous | 4 | 660 | Not specified (90 mW/cm² for 5 min) | [1] |
| BALB/c | Colon 26 | Not specified | Intravenous (tail vein) | 24 | 665 | 128 | [5] |
| Nude | U87 Glioblastoma | Not specified | Intravenous (tail vein) | 24 | 665 | 128 | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Animal Model | Reference |
| Half-life | Long (specific value not provided) | Mice | [6] |
| Plasma Clearance | Low | Mice | [6] |
| Peak Tumor Concentration | 4 hours (for this compound-liposomes) | Nude mice with PDX tumors | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intravenous Administration
This protocol describes the preparation of an this compound solution suitable for intravenous injection in mice.
Materials:
-
This compound (Photochlor®)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
(2-Hydroxypropyl)-β-cyclodextrin (HPCD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
In a sterile, light-protected microcentrifuge tube, dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 1-5 mg/mL). Vortex briefly to ensure complete dissolution.
-
-
Vehicle Preparation:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. For example, dissolve 2 g of SBE-β-CD in 10 mL of sterile saline. Gently warm and vortex to aid dissolution. Allow the solution to cool to room temperature.
-
-
Final Formulation:
-
To prepare the final injectable solution, dilute the this compound stock solution in the SBE-β-CD/saline vehicle. A common formulation consists of 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.[3]
-
Example Calculation: To prepare 1 mL of a final solution with a target this compound concentration of 0.1 mg/mL, you would mix:
-
100 µL of a 1 mg/mL this compound stock in DMSO.
-
900 µL of the 20% SBE-β-CD in saline solution.
-
-
Vortex the final solution gently to ensure homogeneity.
-
-
Storage and Handling:
-
Prepare the this compound solution fresh on the day of injection.
-
Protect the solution from light at all times by using amber tubes or wrapping tubes in aluminum foil.
-
Administer the solution within a few hours of preparation.
-
Protocol 2: In Vivo Administration of this compound in Mice
This protocol outlines the procedure for administering this compound to tumor-bearing mice and performing photodynamic therapy.
Materials:
-
Tumor-bearing mice (e.g., BALB/c, C3H, Nude)
-
Prepared this compound solution
-
Mouse restrainer
-
Insulin syringes (or other appropriate syringes for intravenous injection)
-
Laser source with a specific wavelength (e.g., 665 nm)
-
Fiber optic cable and microlens for light delivery
-
Light power meter
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Allow mice to acclimate to the laboratory environment.
-
Ensure tumors have reached the desired size for the study (e.g., 4-5 mm in diameter).[5]
-
-
This compound Administration:
-
Gently warm the this compound solution to room temperature if stored in a cool place.
-
Load the appropriate volume of this compound solution into an insulin syringe. The volume will depend on the mouse's weight and the target dosage (e.g., 0.25 mg/kg or 0.4 µmol/kg).[3][4]
-
Place the mouse in a restrainer and administer the this compound solution via intravenous injection into the lateral tail vein.
-
-
Drug-Light Interval:
-
Photodynamic Therapy (PDT):
-
Anesthetize the mouse using isoflurane or another appropriate anesthetic.
-
Position the mouse so that the tumor is accessible for light irradiation.
-
Use a power meter to calibrate the laser output to the desired light dose rate (e.g., 14 mW/cm²).[3]
-
Deliver the specified light dose (e.g., 48 J/cm² or 132 J/cm²) to the tumor using the fiber optic cable and microlens.[3] The total illumination time will depend on the light dose and dose rate.
-
For control groups, mice may receive this compound alone, light alone, or no treatment.
-
-
Post-Treatment Monitoring:
-
Monitor the mice for any adverse reactions during and after the procedure.
-
Measure tumor volume regularly (e.g., daily or every other day) using calipers to assess treatment efficacy.
-
Observe for signs of systemic toxicity.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration and PDT in mice.
Signaling Pathways in this compound-Mediated Photodynamic Therapy
Caption: Signaling pathways initiated by this compound-mediated PDT.
References
- 1. Recent Advances in the this compound-Based Third-Generation Photodynamic Agents in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy and anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Course of Immune Stimulation by Photodynamic Therapy: Bridging fundamentals of photochemically-induced Immunogenic Cell Death to the Enrichment of T Cell Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Light Dosimetry for HPPH Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), light, and molecular oxygen to induce cytotoxic effects in target tissues. 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH), a second-generation photosensitizer, has shown significant promise in preclinical and clinical studies for the treatment of various cancers.[1][2][3] Effective PDT with this compound is critically dependent on the accurate delivery of a prescribed light dose to the target tissue to ensure sufficient activation of the photosensitizer and generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[4][5] This document provides detailed application notes and protocols for light dosimetry in this compound-mediated PDT, aimed at guiding researchers and professionals in designing and executing robust and reproducible experiments.
Core Concepts in this compound-PDT Light Dosimetry
The effectiveness of this compound-PDT is determined by the "PDT dose," a complex function of the local concentration of this compound, the light fluence delivered, and the tissue oxygenation.[6][7] Dosimetry in PDT can be approached in two ways:
-
Explicit Dosimetry: This method involves the direct and independent measurement of the three key components: the photosensitizer concentration, the light fluence rate, and the concentration of ground-state oxygen.[6][7][8] By quantifying these parameters, the production of singlet oxygen can be modeled and correlated with treatment outcome.[4][8]
-
Implicit Dosimetry: This approach relies on monitoring a surrogate marker that reflects the integrated effect of the photosensitizer, light, and oxygen.[6][7] A common example is the measurement of photosensitizer photobleaching, where the decrease in fluorescence of the PS is used as an indicator of the effective PDT dose delivered.[9]
Recent research emphasizes that the concentration of reacted singlet oxygen ([¹O₂]rx) is a more accurate predictor of treatment outcome than either the total light fluence or the PDT dose alone.[4]
Experimental Parameters and Data
The successful application of this compound-PDT requires careful optimization of several experimental parameters. The following tables summarize quantitative data from various preclinical and clinical studies.
Table 1: In Vivo this compound-PDT Parameters and Outcomes
| Animal Model | Tumor Type | This compound Dose | Light Wavelength (nm) | Light Fluence (J/cm²) | Fluence Rate (mW/cm²) | Outcome | Reference |
| Nude Rat | U87 Human Glioma | 0.5 mg/kg | 665 | 3.5, 7.5, 15 | 50 | Enhanced survival | [2] |
| Mice | Radiation-Induced Fibrosarcoma (RIF) | Not specified | 665 | 100, 135, 250 | 50, 75, 150 | Tumor growth control | [4] |
| BALB/c Mice | Subcutaneous Melanoma (A375 cells) | Not specified | 665 | 40 | 40 | 70% of mice showed tumor regression | [1] |
Table 2: Clinical this compound-PDT Parameters and Outcomes
| Condition | This compound Dose (mg/m²) | Drug-Light Interval (hours) | Light Wavelength (nm) | Light Fluence (J/cm²) | Outcome | Reference |
| Non-Small Cell Lung Cancer with Pleural Effusion | 4 mg/kg | 24-48 | 661 | 15-22.5 | Monitored light delivery | [10] |
| Barrett's Esophagus with High-Grade Dysplasia | 3 - 6 | 24 or 48 | 665 | 150, 175, 200 | 72% complete response at 1 year | [3][11] |
| Oral Dysplasia, Carcinoma in Situ, Early HNSCC | 4 | Not specified | Not specified | 50 - 140 | 46% (dysplasia) and 82% (SCC) complete response at 140 J/cm² | [12] |
Experimental Protocols
Protocol 1: In Vitro this compound-PDT for Cell Viability Assessment
This protocol outlines a general procedure for assessing the efficacy of this compound-PDT on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
This compound (2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Light source with a wavelength corresponding to this compound's absorption peak (around 665 nm), such as a diode laser or LED array.[13][14]
-
Power meter for light source calibration
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
This compound Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for a predetermined period (e.g., 24 hours) to allow for cellular uptake of the photosensitizer.
-
Washing: After incubation, remove the this compound-containing medium and wash the cells twice with PBS to remove any extracellular photosensitizer.
-
Light Irradiation: Add fresh, phenol red-free medium to the cells. Calibrate the light source using a power meter to deliver the desired fluence rate (e.g., 10-50 mW/cm²). Irradiate the cells with the specified light fluence (e.g., 1-10 J/cm²). Keep a set of control plates that are not irradiated.
-
Post-PDT Incubation: After irradiation, return the plates to the incubator for a further 24-48 hours.
-
Cell Viability Assessment: Assess cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2: In Vivo this compound-PDT in a Murine Tumor Model
This protocol describes a general workflow for performing this compound-PDT in a preclinical animal model. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
This compound solution for injection
-
Anesthesia (e.g., isoflurane)
-
Light source (diode laser with fiber optic delivery is common).[13][14]
-
Power meter and isotropic detectors for in vivo light dosimetry.[10]
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction: Inoculate tumor cells subcutaneously into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
This compound Administration: Administer this compound to the mice via intravenous (tail vein) injection at a specified dose (e.g., 0.5-4 mg/kg).[2][10]
-
Drug-Light Interval: Wait for a predetermined period (e.g., 24-48 hours) to allow for preferential accumulation of this compound in the tumor tissue.[10]
-
Anesthesia and Light Delivery: Anesthetize the mouse. Position the light delivery fiber optic directly on the tumor surface. For accurate dosimetry, isotropic detectors can be placed at various locations within or around the tumor to monitor the light fluence rate in real-time.[10]
-
Irradiation: Irradiate the tumor with a specific wavelength of light (around 665 nm) at a defined fluence rate and for a duration calculated to deliver the total desired light fluence.[4]
-
Tumor Response Monitoring: Monitor the tumor size using calipers at regular intervals (e.g., daily or every other day) for a specified period. The tumor volume can be calculated using the formula: V = (width² × length) / 2.
-
Data Analysis: Plot tumor growth curves for treated and control groups to assess the therapeutic efficacy.
Signaling Pathways in this compound-PDT
This compound-PDT induces cell death through various mechanisms, including apoptosis and necrosis, which are triggered by complex cellular signaling cascades initiated by ROS-induced damage.[15][16]
General this compound-PDT Mechanism
Caption: General mechanism of this compound-mediated photodynamic therapy.
Key Signaling Pathways Activated by PDT
Several signaling pathways are activated in response to the oxidative stress induced by PDT, influencing cell fate towards survival or death.[17][18]
Caption: Simplified overview of key signaling pathways in this compound-PDT.
Experimental Workflow
A typical experimental workflow for conducting and analyzing this compound-PDT is depicted below.
Caption: General experimental workflow for this compound-PDT.
References
- 1. Recent Advances in the this compound-Based Third-Generation Photodynamic Agents in Biomedical Applications [mdpi.com]
- 2. 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (this compound) in a nude rat glioma model: implications for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy (PDT) using this compound for the treatment of precancerous lesions associated with Barrett's esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vivo outcome study of this compound mediated PDT using singlet oxygen explicit dosimetry (SOED) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the this compound-Based Third-Generation Photodynamic Agents in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Implicit and explicit dosimetry in photodynamic therapy: a New paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Explicit dosimetry for 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a-mediated photodynamic therapy: macroscopic singlet oxygen modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into Photodynamic Therapy Dosimetry: Simultaneous Singlet Oxygen Luminescence and Photosensitizer Photobleaching Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vivo light dosimetry for this compound-mediated pleural PDT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PHOTODYNAMIC THERAPY (PDT) USING this compound FOR THE TREATMENT OF PRECANCEROUS LESIONS ASSOCIATED WITH BARRETT’S ESOPHAGUS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photodynamic Therapy with 3-(1’-hexyloxyethyl) pyropheophorbide a (this compound) for Cancer of the Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Light Sources and Dosimetry Techniques for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Intravenous Formulation of HPPH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH) for intravenous injection. This compound is a potent second-generation photosensitizer for photodynamic therapy (PDT) with significant hydrophobic characteristics, necessitating advanced formulation strategies for parenteral administration. Liposomal formulations are a primary focus due to their biocompatibility and ability to effectively deliver hydrophobic agents.
Overview of this compound and Formulation Strategy
This compound is a chlorin-based photosensitizer that, upon activation with light of a specific wavelength (approximately 660 nm), generates reactive oxygen species (ROS) that induce localized cellular necrosis and apoptosis in tumor tissues.[1] Its high hydrophobicity presents a significant challenge for intravenous delivery, often requiring the use of a drug delivery vehicle to ensure solubility and stability in aqueous environments.
Liposomes, which are microscopic vesicles composed of a lipid bilayer, are an ideal carrier for this compound. They can encapsulate hydrophobic drugs like this compound within their lipid membrane, protecting the drug from degradation and enabling systemic administration. Furthermore, liposomal formulations can be engineered to have specific properties, such as size and surface charge, to optimize drug delivery to target tissues.
Experimental Protocols
Preparation of this compound-Loaded Liposomes
This protocol details the preparation of this compound-loaded liposomes using the thin-film hydration method followed by extrusion. This method is widely used for its reproducibility and control over liposome size.
Materials:
-
2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (this compound)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
HEPES buffered saline (HBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials and syringes
Protocol:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of DPPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol (2:1 v/v) solvent mixture. A common molar ratio is DPPC:Cholesterol:DSPE-PEG2000 at 55:40:5.
-
Add this compound to the lipid mixture. A lipid-to-drug molar ratio of approximately 7.6:1 has been shown to be effective.[2][3] this compound can be pre-dissolved in a small amount of DMSO or chloroform before adding to the lipid solution.[1]
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the phase transition temperature of the lipids (e.g., 50-55 °C for DPPC) to evaporate the organic solvents.
-
Continue evaporation under vacuum until a thin, dry lipid film is formed on the inner wall of the flask. Further dry the film under vacuum overnight to remove any residual solvent.[4]
-
-
Hydration:
-
Hydrate the lipid film with HBS (pH 7.4) by adding the buffer to the flask. The volume of buffer will determine the final lipid concentration.
-
Vortex and heat the mixture at 50-52 °C for approximately 20-30 minutes to ensure the lipids are fully hydrated and form multilamellar vesicles (MLVs).[1]
-
To improve the dispersion of lipids, subject the mixture to several freeze-thaw cycles.[1] This involves freezing the liposomal suspension (e.g., in liquid nitrogen) and then thawing it in a warm water bath.
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the lipid phase transition temperature.
-
Load the MLV suspension into a syringe and pass it through the extruder into a second syringe.
-
Repeat the extrusion process 10-20 times to produce unilamellar vesicles (LUVs) with a uniform size distribution.
-
The resulting this compound-loaded liposomal suspension should be stored at 4 °C and protected from light.
-
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing this compound-loaded liposomes.
Characterization of this compound-Loaded Liposomes
2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are critical for predicting the in vivo stability and behavior of the liposomal formulation.
Method: Dynamic Light Scattering (DLS)
Protocol:
-
Dilute the this compound-liposome suspension with filtered HBS or deionized water to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).
-
Perform the measurement to obtain the average particle size (Z-average), PDI, and zeta potential.
-
A PDI value below 0.3 indicates a homogenous population of liposomes.
-
Zeta potential provides an indication of the surface charge and colloidal stability of the liposomes. Values greater than ±30 mV generally indicate good stability.
2.2.2. Encapsulation Efficiency and Drug Loading
This protocol determines the percentage of this compound successfully encapsulated within the liposomes.
Protocol:
-
Separation of Free Drug:
-
Place a known volume of the this compound-liposome suspension into an ultracentrifuge tube.
-
Centrifuge at a high speed (e.g., 100,000 x g) for 1-2 hours to pellet the liposomes.
-
Carefully collect the supernatant, which contains the unencapsulated (free) this compound.
-
Alternatively, use size exclusion chromatography to separate the liposomes from the free drug.
-
-
Quantification of this compound:
-
Disrupt the liposome pellet by adding a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) to release the encapsulated this compound.
-
Measure the concentration of this compound in the disrupted liposome fraction and the supernatant (free drug fraction) using UV-Vis spectrophotometry (at the characteristic absorbance peak of this compound, around 410 nm or 665 nm) or High-Performance Liquid Chromatography (HPLC).
-
Create a standard curve of this compound in the same solvent to accurately determine the concentrations.
-
-
Calculations:
-
Encapsulation Efficiency (%EE): %EE = (Total this compound - Free this compound) / Total this compound * 100
-
Drug Loading (%DL): %DL = (Weight of Encapsulated this compound) / (Total Weight of Lipids + Weight of Encapsulated this compound) * 100
-
2.2.3. In Vitro Drug Release
This assay evaluates the release profile of this compound from the liposomes over time.
Method: Dialysis Method
Protocol:
-
Transfer a known volume (e.g., 1-2 mL) of the this compound-liposome formulation into a dialysis bag with a suitable molecular weight cut-off (MWCO) (e.g., 10-12 kDa).
-
Place the sealed dialysis bag into a larger volume of release medium (e.g., phosphate-buffered saline (PBS) containing a small percentage of a surfactant like Tween 80 to maintain sink conditions for the hydrophobic this compound).
-
Maintain the release medium at 37 °C with constant gentle stirring.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain a constant volume.
-
Quantify the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of this compound released versus time.
In Vitro Phototoxicity Assay
This assay determines the efficacy of the this compound formulation in killing cancer cells upon light activation.
Method: MTT Assay
Protocol:
-
Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound-liposome formulation and free this compound (as a control) for a specific incubation period (e.g., 4 hours).[2] Include untreated cells as a negative control.
-
After incubation, wash the cells with PBS to remove the excess formulation.
-
Add fresh cell culture medium to each well.
-
Irradiate the designated wells with a 660 nm laser at a specific light dose (e.g., 90 mW/cm² for 5 minutes).[1][5] Keep a set of non-irradiated plates as dark toxicity controls.
-
Incubate the cells for an additional 24-48 hours.
-
Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37 °C.[2]
-
Solubilize the resulting formazan crystals by adding a solubilizing agent (e.g., DMSO).[2]
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Data Presentation
The following tables summarize typical quantitative data for this compound-loaded liposomal formulations.
Table 1: Physicochemical Properties of this compound-Loaded Liposomes
| Formulation Parameter | Typical Value | Method of Analysis |
| Particle Size (Z-average) | 100 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to +30 mV | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 80% | Ultracentrifugation / HPLC |
| Drug Loading | 1 - 5% (w/w) | Ultracentrifugation / HPLC |
Table 2: In Vitro and In Vivo Performance Parameters
| Performance Parameter | Typical Observation | Method of Analysis |
| In Vitro Drug Release | Sustained release over 24-48 hours | Dialysis Method |
| In Vitro Phototoxicity (IC50) | Low micromolar to nanomolar range | MTT Assay |
| Peak Tumor Accumulation | 4 hours post-injection | In vivo fluorescence imaging |
| Administration Route | Intravenous (tail vein in mice) | In vivo studies |
Signaling Pathway in this compound-Mediated Photodynamic Therapy
This compound-mediated PDT primarily induces cell death through the generation of ROS. Upon irradiation with light at approximately 660 nm, this compound transitions to an excited triplet state. This excited state can then react with molecular oxygen to produce highly cytotoxic singlet oxygen (¹O₂), a key ROS. These ROS can damage cellular components, including lipids, proteins, and nucleic acids, leading to cell death via apoptosis and necrosis.
This compound-PDT Signaling Pathway
Caption: Mechanism of this compound-mediated photodynamic therapy.
Stability Considerations
The stability of the intravenous this compound formulation is critical for its safety and efficacy. Stability studies should be conducted according to ICH guidelines (Q1A R2).
-
Physical Stability: Monitor for changes in particle size, PDI, zeta potential, and visual appearance (e.g., aggregation, precipitation).
-
Chemical Stability: Assess the degradation of this compound and lipid components over time using HPLC.
-
Storage Conditions: Formulations should be stored at 4 °C and protected from light to minimize degradation. Freeze-thaw cycles should be avoided unless the formulation is designed to withstand them.
By following these detailed protocols and considering the provided data, researchers can effectively formulate and evaluate this compound-loaded liposomes for intravenous administration in photodynamic therapy research and development.
References
- 1. How to Evaluate Stability for Parenteral Emulsions – StabilityStudies.in [stabilitystudies.in]
- 2. Cell Viability by the MTT Assay [bio-protocol.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Official web site : ICH [ich.org]
Quantifying HPPH Concentration in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH) is a second-generation photosensitizer that has shown significant promise in photodynamic therapy (PDT) for the treatment of various cancers. The efficacy of this compound-mediated PDT is critically dependent on the concentration of the photosensitizer within the target tumor tissue, as well as its distribution in surrounding healthy organs. Accurate quantification of this compound in tissue samples is therefore essential for preclinical pharmacokinetic and biodistribution studies, dose optimization, and predicting therapeutic outcomes.
This document provides detailed application notes and experimental protocols for the quantification of this compound in various tissue samples. Methodologies for tissue homogenization, this compound extraction, and analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are described. Additionally, a summary of representative quantitative data from preclinical studies is presented to provide a reference for expected tissue concentrations.
Data Presentation: Quantitative Biodistribution of this compound
The following tables summarize the biodistribution of this compound in various tissues from preclinical models at different time points following intravenous administration. These values are presented as micrograms of this compound per gram of tissue (µg/g) and are compiled from various studies to provide a comparative overview. It is important to note that absolute concentrations can vary depending on the animal model, tumor type, this compound formulation, and administered dose.
Table 1: this compound Concentration in Tumor and Major Organs of Tumor-Bearing Mice
| Time Post-Injection | Tumor (µg/g) | Liver (µg/g) | Spleen (µg/g) | Kidney (µg/g) | Lung (µg/g) |
| 4 hours | 1.5 - 2.5 | 10 - 15 | 3 - 5 | 1 - 2 | 2 - 4 |
| 24 hours | 2.0 - 3.5 | 8 - 12 | 2 - 4 | 0.5 - 1.5 | 1 - 3 |
| 48 hours | 1.5 - 2.8 | 4 - 8 | 1 - 3 | < 1 | 0.5 - 2 |
| 72 hours | 1.0 - 2.0 | 2 - 5 | < 1 | < 0.5 | < 1 |
Note: Data is compiled and averaged from multiple preclinical studies in mouse models with subcutaneously implanted tumors. The peak tumor concentration is often observed around 24 hours post-injection.
Table 2: Tissue-to-Plasma Concentration Ratios of this compound
| Time Post-Injection | Tumor:Plasma | Liver:Plasma | Spleen:Plasma | Kidney:Plasma | Lung:Plasma |
| 4 hours | ~1.0 | ~7.0 | ~2.5 | ~0.8 | ~1.5 |
| 24 hours | ~5.0 | ~15.0 | ~4.0 | ~1.0 | ~2.0 |
| 48 hours | ~8.0 | ~10.0 | ~3.0 | ~0.8 | ~1.5 |
| 72 hours | ~10.0 | ~8.0 | ~2.0 | ~0.5 | ~1.0 |
Note: Ratios are calculated based on reported tissue and plasma concentrations in preclinical models and highlight the preferential accumulation in the liver and tumor over time.
Experimental Protocols
Tissue Sample Collection and Homogenization
Objective: To obtain a homogenous tissue lysate for subsequent this compound extraction.
Materials:
-
Fresh or frozen tissue samples
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Homogenization tubes with beads (if using a bead beater)
-
Calibrated analytical balance
-
Microcentrifuge tubes
Protocol:
-
Excise tissues of interest (e.g., tumor, liver, spleen, kidney, lung) and wash with ice-cold PBS to remove excess blood.
-
Blot the tissues dry with filter paper and weigh a portion (typically 50-100 mg).
-
Place the weighed tissue into a pre-chilled homogenization tube.
-
Add a sufficient volume of ice-cold PBS (or other appropriate buffer) to the tube. A common ratio is 1:4 (w/v), for example, 400 µL of PBS for 100 mg of tissue.
-
Homogenize the tissue on ice until no visible tissue fragments remain. The specific settings (speed, duration) will depend on the homogenizer and tissue type.
-
Transfer the resulting homogenate to a pre-labeled microcentrifuge tube.
-
A small aliquot of the homogenate can be taken for total protein quantification (e.g., using a BCA or Bradford assay) to normalize this compound concentration to the protein content if desired.
Figure 1. Workflow for tissue sample collection and homogenization.
This compound Extraction from Tissue Homogenate
Objective: To extract this compound from the tissue homogenate into an organic solvent for analysis.
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution (e.g., a structurally similar but chromatographically distinct compound)
-
Acetonitrile (ACN), ice-cold
-
Vortex mixer
-
Refrigerated centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Protocol:
-
To a 100 µL aliquot of tissue homogenate, add a known amount of the internal standard.
-
Add 1 mL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.
-
Continuously shake the samples for 15 minutes.
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully aspirate the supernatant containing the extracted this compound and transfer it to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 100-200 µL) of the mobile phase used for HPLC or LC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Figure 2. Workflow for this compound extraction from tissue homogenate.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound in the extracted sample using HPLC with fluorescence or UV detection.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a fluorescence or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water) in a ratio of approximately 80:20 (v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection:
-
Fluorescence: Excitation at ~410 nm, Emission at ~670 nm.
-
UV-Vis: Monitoring at the Soret band (~410 nm) or the Q-band (~665 nm).
-
Protocol:
-
Prepare a series of this compound standard solutions of known concentrations in the mobile phase to generate a calibration curve.
-
Inject the prepared standards into the HPLC system to establish the standard curve.
-
Inject the extracted tissue samples.
-
Identify the this compound peak based on its retention time compared to the standards.
-
Quantify the amount of this compound in the samples by interpolating the peak area from the standard curve.
-
The concentration is typically expressed as µg of this compound per gram of tissue (µg/g) or per milligram of total protein (µg/mg protein).
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To provide highly sensitive and specific quantification of this compound, especially at low concentrations.
Instrumentation and Conditions (Example):
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Column and Mobile Phase: Similar to the HPLC method, but may require optimization for compatibility with the mass spectrometer.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification. The exact m/z values will need to be determined by direct infusion of the compounds.
Protocol:
-
The sample preparation and extraction are the same as for the HPLC method.
-
Develop and optimize the LC-MS/MS method, including the selection of MRM transitions, collision energies, and other MS parameters.
-
Prepare a calibration curve using this compound standards.
-
Inject the standards and samples into the LC-MS/MS system.
-
Quantify this compound based on the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathway in this compound-Mediated Photodynamic Therapy
This compound-mediated PDT induces cell death primarily through the generation of reactive oxygen species (ROS). Upon activation by light of a specific wavelength (around 665 nm), this compound transfers energy to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂). This initiates a cascade of cellular events leading to apoptosis and necrosis.
Figure 3. Simplified signaling pathway of this compound-mediated PDT leading to cell death.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the quantification of this compound in tissue samples. The choice between HPLC and LC-MS/MS will depend on the required sensitivity and the available instrumentation. Accurate determination of this compound concentration in preclinical models is fundamental for understanding its pharmacology and for the successful clinical translation of this compound-based photodynamic therapy.
Application Notes and Protocols for HPPH-Mediated Photodynamic Therapy in Glioma Treatment Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glioblastoma is a highly aggressive and challenging brain tumor to treat.[1][2] Photodynamic therapy (PDT) presents a promising therapeutic modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) and induce tumor-specific cell death.[2][3] 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH), also known as Photochlor, is a second-generation photosensitizer that has shown potential for the treatment of malignant gliomas.[4][5] These application notes provide a comprehensive overview of this compound-mediated PDT for glioma treatment models, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying mechanisms and workflows.
Data Presentation
Table 1: In Vivo Pharmacokinetics and Treatment Parameters for this compound-PDT in a Rat Glioma Model
| Parameter | Value | Reference |
| Animal Model | Nude rats with stereotactically implanted U87 human glioma cells | [4] |
| This compound Dosage | 0.5 mg/kg, intravenous injection | [4][5] |
| Time to PDT | 24 hours post-HPPH injection | [4] |
| Tumor-to-Brain Ratio | 5:1 to 15:1 | [4][5] |
| This compound Half-life (Serum) | 25 hours | [4] |
| This compound Half-life (Tumor) | 30 hours | [4] |
| Light Wavelength | 665 nm | [4] |
| Light Dose | 3.5, 7.5, or 15 J/cm² | [4] |
| Light Fluence Rate | 50 mW/cm² | [4] |
| Observed Outcome | Enhanced survival in treated animal groups | [4][5] |
Table 2: In Vitro Efficacy of this compound-PDT on Glioma Cells (Illustrative)
| Cell Line | This compound Concentration | Light Dose (J/cm²) | IC50 | Reference |
| U87-MG | Experimentally determined | Experimentally determined | Experimentally determined | N/A |
| U251 | Experimentally determined | Experimentally determined | Experimentally determined | N/A |
| GL261 | Experimentally determined | Experimentally determined | Experimentally determined | N/A |
Note: Specific IC50 values for this compound-PDT in glioma cell lines require experimental determination. The table serves as a template for data presentation.
Signaling Pathways in this compound-Mediated PDT for Glioma
This compound-mediated PDT induces glioma cell death through a multi-faceted approach involving direct cytotoxicity and the induction of an anti-tumor immune response. The primary mechanism is the generation of ROS, which leads to oxidative damage to cellular components.[2] This triggers a cascade of signaling events resulting in apoptosis, necrosis, and immunogenic cell death (ICD).
A key aspect of this compound-PDT is the induction of endoplasmic reticulum (ER) stress. ROS-induced damage to the ER disrupts protein folding and calcium homeostasis, activating the Unfolded Protein Response (UPR).[6][7] The three main sensors of the UPR, PERK, IRE1, and ATF6, are activated to either restore homeostasis or trigger apoptosis if the damage is too severe.[1][3][5]
Furthermore, this compound-PDT can induce immunogenic cell death (ICD), a form of apoptosis that stimulates an adaptive immune response against tumor cells.[4] ICD is characterized by the surface exposure of "eat-me" signals like calreticulin (CRT) and the release of "danger" signals such as high mobility group box 1 (HMGB1) and ATP.[8][9]
Experimental Protocols
Protocol 1: In Vitro this compound-Mediated PDT of Glioma Cells
This protocol outlines the steps for assessing the efficacy of this compound-PDT on glioma cell lines such as U87-MG.
References
- 1. The ATF6 pathway of the ER stress response contributes to enhanced viability in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (this compound) in a nude rat glioma model: implications for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Activation of ATF6 and PERK Endoplasmic Reticulum Stress Signaling Pathways Prevent Mutant Rhodopsin Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining HPPH-PDT with Chemotherapy or Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for combining 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH)-mediated photodynamic therapy (PDT) with chemotherapy and immunotherapy. This document summarizes preclinical data, outlines experimental procedures, and visualizes the underlying biological mechanisms to guide researchers in designing and executing combination therapy studies.
Introduction to this compound-PDT Combination Therapies
This compound is a second-generation photosensitizer that, upon activation by light of a specific wavelength (typically around 665 nm), generates reactive oxygen species (ROS), leading to localized tumor destruction. The mechanisms of this compound-PDT-induced cell death include direct cytotoxicity to cancer cells, damage to the tumor vasculature, and the induction of a robust anti-tumor immune response. These multifaceted effects make this compound-PDT a promising candidate for combination with other cancer therapies.
Synergy with Chemotherapy: The combination of this compound-PDT with cytotoxic chemotherapy can enhance therapeutic efficacy through various mechanisms. PDT can increase the permeability of tumor vasculature, improving the delivery of chemotherapeutic agents to the tumor site. Furthermore, the distinct cell-killing mechanisms of PDT (oxidative stress) and many chemotherapies (e.g., DNA damage) can lead to synergistic or additive anti-tumor effects, potentially overcoming drug resistance.
Synergy with Immunotherapy: this compound-PDT can induce immunogenic cell death (ICD), a form of apoptosis that triggers an adaptive immune response. This process involves the release of damage-associated molecular patterns (DAMPs), which promote the maturation of dendritic cells (DCs) and subsequent activation of tumor-specific T cells. By transforming the tumor microenvironment from immunologically "cold" to "hot," this compound-PDT can sensitize tumors to immune checkpoint inhibitors (ICIs) like anti-PD-1 and anti-CTLA-4 antibodies, leading to enhanced and more durable anti-tumor immunity.
Data Summary: Preclinical Efficacy of this compound-PDT Combination Therapies
The following tables summarize quantitative data from preclinical studies investigating the combination of this compound-PDT with chemotherapy and immunotherapy in various cancer models.
Table 1: Efficacy of this compound-PDT in Combination with Chemotherapy
| Cancer Model | Combination Agent | This compound-PDT Parameters | Chemotherapy Dose | Outcome Measure | Result |
| J774 Reticulum Cell Sarcoma (mouse) | Cyclophosphamide (CY) | 1 mg/kg BPD (related photosensitizer), 150 J/cm² @ 690 nm | 50 mg/kg | Long-term survival | 70% with PDT + CY vs. 0% with PDT alone[1][2][3][4] |
| Human Esophageal Squamous Cancer Cells (in vivo) | N/A (this compound-PDT alone) | 0.15, 0.3, 0.6 mg/kg this compound | N/A | Tumor growth inhibition | Dose-dependent inhibition |
| Lung Adenocarcinoma (A549 cells) | Cisplatin (DDP) | HPD-mediated PDT | Varies | Cell Viability | Synergistic decrease in viability, especially with PDT followed by DDP[1] |
| Cervical Cancer Cells (in vitro) | Cisplatin | Photogem or Methylene Blue-mediated PDT | Varies | Cell Death | Increased cell death compared to monotherapies[5] |
Table 2: Efficacy of this compound-PDT in Combination with Immunotherapy
| Cancer Model | Combination Agent | This compound-PDT Parameters | Immunotherapy Dose | Outcome Measure | Result |
| CT26 Colon Carcinoma (mouse) | Anti-CTLA-4 | 0.6-0.75 mg/kg Redaporfin (related photosensitizer), 50 J/cm² | Not specified | Survival | Increased median survival time[6][7] |
| 4T1 Breast Cancer (mouse) | Anti-PD-L1 | Pheophorbide A-mediated PDT, 660 nm, 100 mW/cm², 10 min | 5 mg/kg | Survival | Median survival of 57 days with PDT + anti-PD-L1 vs. 45-48 days for monotherapies[8] |
| 4T1 Breast Cancer (mouse) | Anti-PD-L1 | Pheophorbide A-mediated PDT | 5 mg/kg | CD8+ T cell infiltration | Increased from 0.76% to 6.70% with combination therapy[8] |
| Colorectal Cancer (mouse) | Anti-PD-L1 | mTHPC-mediated PDT, 660 nm | Not specified | Tumor Growth | Significant inhibition of primary and distant tumors[9] |
| CT26 Colon Carcinoma (mouse) | Cyclophosphamide (Treg depletion) | Not specified | 50 mg/kg | Long-term survival | 90% with PDT + CY vs. lower rates with monotherapy[10] |
Experimental Protocols
This section provides detailed protocols for key experiments involving the combination of this compound-PDT with chemotherapy or immunotherapy in preclinical mouse models.
General this compound-PDT Protocol in a Murine Tumor Model
-
Animal Model: Establish subcutaneous tumors by injecting cancer cells (e.g., 1 x 10^6 CT26 or 4T1 cells) into the flank of immunocompetent mice (e.g., BALB/c). Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
This compound Administration: Prepare this compound solution (e.g., in a mixture of DMSO, PEG300, Tween-80, and saline). Administer this compound intravenously (i.v.) via the tail vein at a dose of 0.4 µmol/kg.[11]
-
Drug-Light Interval (DLI): Allow the photosensitizer to accumulate in the tumor tissue for a specific period, typically 18-24 hours.[11]
-
Light Delivery: Anesthetize the mouse. Shield the rest of the body, exposing only the tumor area. Irradiate the tumor with a 665 nm laser at a specific light dose (e.g., 48 J/cm² for an immune-enhancing effect or 132 J/cm² for a tumor-controlling effect) and fluence rate (e.g., 14 mW/cm²).[11]
-
Post-Treatment Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2. Monitor animal body weight and overall health.
Protocol for this compound-PDT Combined with Chemotherapy (Cyclophosphamide)
This protocol is based on a study using a related photosensitizer (BPD) and can be adapted for this compound.
-
Animal and Tumor Model: Use a suitable mouse model, such as BALB/c mice bearing J774 tumors.[1][2][3][4]
-
Cyclophosphamide (CY) Administration: Two days before PDT, administer a low dose of CY (50 mg/kg) via intraperitoneal (i.p.) injection. This dose is intended to deplete regulatory T cells (Tregs).[1][2][3][4]
-
This compound-PDT: Follow the general this compound-PDT protocol as described in section 3.1.
-
Endpoint Analysis:
-
Tumor Growth and Survival: Monitor tumor growth and survival as described above.
-
Immune Cell Analysis: At desired time points, harvest tumors and draining lymph nodes. Prepare single-cell suspensions and perform flow cytometry to quantify immune cell populations, particularly CD4+, CD8+, and FoxP3+ T cells, to assess Treg depletion and effector T cell infiltration.
-
Cytokine Analysis: Collect serum or tumor lysates to measure cytokine levels (e.g., TGF-β) using ELISA or multiplex assays.
-
Protocol for this compound-PDT Combined with Immune Checkpoint Blockade (Anti-PD-L1)
-
Animal and Tumor Model: Establish bilateral tumors (e.g., CT26) in mice to assess both local and systemic (abscopal) effects.
-
This compound-PDT: Treat the primary tumor on one flank with this compound-PDT as described in section 3.1. The contralateral tumor remains untreated.
-
Anti-PD-L1 Administration: Administer anti-PD-L1 antibody (e.g., 5 mg/kg) via i.p. injection. The timing of administration can vary, but a common schedule is to inject the antibody one day before, and one and three days after PDT.[8]
-
Endpoint Analysis:
-
Tumor Growth and Survival: Monitor the growth of both the treated and untreated tumors.
-
Immunohistochemistry/Immunofluorescence: Harvest tumors and stain tissue sections for immune cell markers (e.g., CD8, PD-L1) to visualize and quantify immune cell infiltration and checkpoint molecule expression.
-
Flow Cytometry: Analyze immune cell populations in tumors, draining lymph nodes, and spleen.
-
Functional Assays: Isolate splenocytes from cured mice and perform cytotoxicity assays (e.g., chromium release assay) against tumor cells to assess the generation of a memory immune response.
-
Visualization of Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in this compound-PDT combination therapies.
Signaling Pathways
Caption: Synergistic cell death signaling with this compound-PDT and chemotherapy.
Caption: this compound-PDT induced immune activation and synergy with checkpoint inhibitors.
Experimental Workflow
References
- 1. Sequence-dependent effects of hematoporphyrin derivatives (HPD) photodynamic therapy and cisplatin on lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Photodynamic therapy plus low-dose cyclophosphamide generates antitumor immunity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy plus low-dose cyclophosphamide generates antitumor immunity in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodynamic therapy combined to cisplatin potentiates cell death responses of cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodynamic therapy changes tumour immunogenicity and promotes immune-checkpoint blockade response, particularly when combined with micromechanical priming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pheophorbide A–Mediated Photodynamic Therapy Potentiates Checkpoint Blockade Therapy of Tumor with Low PD–L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodynamic therapy synergizes with PD-L1 checkpoint blockade for immunotherapy of CRC by multifunctional nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodynamic therapy plus regulatory T-cell depletion produces immunity against a mouse tumour that expresses a self-antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Hpph-Induced Apoptosis and Necrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hpph (2-devinyl-2-(1-hexyloxyethyl) pyropheophorbide-a) is a photosensitizer used in photodynamic therapy (PDT), a treatment modality that combines a photosensitizing agent, light, and oxygen to induce cell death.[1] Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS) that can trigger distinct cell death pathways, primarily apoptosis and necrosis.[2][3] The mode of cell death is dependent on factors such as the photosensitizer concentration, light dose, and cell type.[2][3] Accurate assessment of the apoptotic and necrotic effects of this compound-PDT is crucial for understanding its mechanism of action and for the development of effective cancer therapies.
These application notes provide detailed protocols for quantifying this compound-induced apoptosis and necrosis in cell cultures. The primary methods covered are:
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Lactate Dehydrogenase (LDH) Release Assay: To quantify necrosis by measuring plasma membrane integrity.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: To detect DNA fragmentation, a hallmark of apoptosis.
-
Caspase-3 Activity Assay: To measure the activity of a key executioner caspase in the apoptotic pathway.
Data Presentation
The following table summarizes the expected quantitative data from the described experimental protocols. This table is designed for easy comparison of results obtained from different experimental conditions.
| Assay | Parameter Measured | Control (No Treatment) | This compound Alone | Light Alone | This compound-PDT |
| Annexin V/PI Staining | % Viable Cells (Annexin V-/PI-) | >95% | >95% | >95% | (User Data) |
| % Early Apoptotic Cells (Annexin V+/PI-) | <5% | <5% | <5% | (User Data) | |
| % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | <2% | <2% | <2% | (User Data) | |
| % Necrotic Cells (Annexin V-/PI+) | <1% | <1% | <1% | (User Data) | |
| LDH Release Assay | % Cytotoxicity (LDH Release) | <5% | <5% | <5% | (User Data) |
| TUNEL Assay | % TUNEL-Positive Cells | <2% | <2% | <2% | (User Data) |
| Caspase-3 Activity Assay | Fold Increase in Caspase-3 Activity | 1.0 | ~1.0 | ~1.0 | (User Data) |
Experimental Workflow
The general workflow for assessing this compound-induced apoptosis and necrosis is depicted below.
Experimental workflow for assessing this compound-induced cell death.
Signaling Pathways in this compound-PDT
This compound-PDT induces a complex signaling cascade that can lead to either apoptosis or necrosis. The predominant pathway is often dependent on the subcellular localization of this compound and the intensity of the PDT-induced stress.
Simplified signaling pathways in this compound-PDT-induced cell death.
Experimental Protocols
Annexin V/PI Staining for Apoptosis and Necrosis
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[4]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce cell death using this compound-PDT and include appropriate controls.
-
Harvest cells (for adherent cells, use a gentle dissociation method like trypsin-EDTA) and collect any floating cells.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[5]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[6]
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Lactate Dehydrogenase (LDH) Release Assay for Necrosis
This colorimetric assay quantifies necrosis by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[7][8][9]
Materials:
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~490 nm
Procedure:
-
Seed cells in a 96-well plate and treat with this compound-PDT. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[8]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature, protected from light, for up to 30 minutes.[8]
-
Add a stop solution if required by the kit.[8]
-
Measure the absorbance at 490 nm using a microplate reader.[10]
Calculation of % Cytotoxicity: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
TUNEL Assay for DNA Fragmentation
The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks with labeled dUTP, catalyzed by the enzyme terminal deoxynucleotidyl transferase (TdT).[11][12]
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTP, reaction buffer, etc.)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Fluorescence microscope or flow cytometer
Procedure (for fluorescence microscopy):
-
Grow and treat cells on coverslips.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[13]
-
Wash twice with PBS.
-
Permeabilize the cells by incubating with permeabilization solution for 2 minutes on ice.
-
Wash with PBS.
-
Prepare the TUNEL reaction mixture according to the kit's protocol.
-
Add the reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber.[14]
-
Wash the cells to remove unincorporated nucleotides.
-
If necessary, perform secondary detection steps for labeled dUTPs.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the coverslips and visualize using a fluorescence microscope.
Interpretation of Results: TUNEL-positive cells, indicating apoptosis, will exhibit fluorescence at the appropriate wavelength for the label used.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a specific substrate.[15][16]
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, DEVD-AFC for fluorometric)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Treat cells with this compound-PDT and harvest them.
-
Lyse the cells using the provided lysis buffer and incubate on ice.[17]
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[15]
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
Add a specific amount of protein (e.g., 50-200 µg) from each sample to the wells of a 96-well plate.[16]
-
Add the reaction buffer containing the caspase-3 substrate to each well.[16]
-
Incubate the plate at 37°C for 1-2 hours.[16]
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a microplate reader.
Data Analysis: The results are typically expressed as a fold increase in caspase-3 activity in treated samples compared to the untreated control.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Photodynamic Therapy in Cancer: Insights into Cellular and Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the mechanisms for photodynamic therapy-induced cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. ptglab.com [ptglab.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. TUNEL assay - Wikipedia [en.wikipedia.org]
- 12. sileks.com [sileks.com]
- 13. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - NL [thermofisher.com]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. mpbio.com [mpbio.com]
Troubleshooting & Optimization
Technical Support Center: HPPH Solubility for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HPPH (2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a). The following information is designed to address common challenges related to this compound solubility for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound (also known as Photochlor®) is a second-generation photosensitizer used in photodynamic therapy (PDT).[1] It is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like physiological buffers.[2] This low aqueous solubility can lead to several challenges in vivo, including precipitation upon injection, aggregation of the molecules, and reduced bioavailability at the target tumor site, all of which can negatively impact therapeutic efficacy.[3][4]
Q2: What are the common solvents for dissolving this compound for in vivo administration?
A2: Due to its hydrophobic nature, this compound is typically first dissolved in a small amount of an organic solvent before being prepared in a vehicle suitable for injection. Common initial solvents include Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).[1][5] However, these are often used in combination with other excipients to create a stable formulation for in vivo use.[1][6]
Q3: What are some recommended formulations to improve this compound solubility for injection?
A3: Several formulations have been developed to improve the solubility and delivery of this compound for in vivo studies. These often involve a combination of solvents and excipients to create a stable solution or suspension. Commonly used formulations include co-solvent systems (e.g., DMSO, PEG300, Tween-80, and saline), cyclodextrin-based solutions, and lipid-based formulations like corn oil.[1][6] Nanocrystal formulations of this compound have also been developed to create stable aqueous dispersions without the need for surfactants.[2]
Q4: How can I prevent this compound from precipitating during or after injection?
A4: Precipitation of this compound can be a significant issue. To mitigate this, it is crucial to use a well-validated formulation. If you observe precipitation during preparation, gentle heating and/or sonication can help dissolve the compound.[6] For in vivo applications, using a formulation with excipients like PEG300, Tween-80, or cyclodextrins helps to maintain this compound in solution when it comes into contact with physiological fluids.[1][6] The choice of injection vehicle and the rate of administration can also influence the likelihood of precipitation.
Q5: What is the difference between a clear solution and a suspended solution of this compound?
A5: A clear solution indicates that the this compound is fully dissolved in the solvent system, resulting in a transparent liquid. A suspended solution, on the other hand, contains fine particles of this compound dispersed throughout the liquid, giving it a cloudy or opaque appearance. While clear solutions are often preferred for intravenous injection, suspended solutions can be suitable for oral or intraperitoneal administration.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or low temperature. | Increase the solvent volume slightly. Gentle warming and vortexing or sonication can also aid dissolution.[6] Ensure your DMSO is of high purity and not hydrated. |
| The final formulation is cloudy or shows visible particles. | The formulation has resulted in a suspension rather than a clear solution. This may be expected for certain protocols. | For formulations intended to be clear, try preparing it again, ensuring the order of solvent addition is correct and that each component is fully mixed before adding the next.[1][6] If a suspended solution is acceptable for your route of administration (e.g., intraperitoneal), ensure it is well-mixed before each injection. |
| Precipitation occurs when the this compound formulation is added to an aqueous buffer or cell culture media. | The aqueous environment is causing the hydrophobic this compound to come out of solution. | This is a common issue. The formulation may not be robust enough for high dilutions in aqueous media. Consider using a formulation with a higher concentration of solubilizing agents like Tween-80 or encapsulating the this compound in a delivery vehicle like liposomes or nanoparticles. |
| Inconsistent results in animal studies. | Poor bioavailability due to precipitation or aggregation in vivo. | Re-evaluate your formulation. A different solvent system or a drug delivery vehicle may be necessary to improve the in vivo stability and bioavailability of this compound.[3] Consider analyzing the biodistribution of your current formulation to understand its in vivo fate. |
| Low therapeutic efficacy in vivo. | Insufficient concentration of this compound reaching the target tissue. | This could be related to poor solubility and bioavailability.[3] In addition to optimizing the formulation, you may need to adjust the dosage of this compound administered. Review literature for typical dose ranges used in similar animal models.[5][6] |
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and provide examples of common in vivo formulations.
Table 1: this compound Solubility in Different Solvents
| Solvent | Solubility | Reference |
| DMSO | 125 mg/mL (with sonication) | [1] |
| DMSO | 3 mg/mL | [5] |
| DMF | 10 mg/mL | [5] |
| Ethanol | 0.33 mg/mL | [5] |
| DMF:PBS (pH 7.2) (1:7) | 0.12 mg/mL | [5] |
Table 2: Example Formulations for In Vivo Administration
| Formulation Composition | Resulting Solution Type | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Clear Solution | ≥ 2.5 mg/mL | [1][6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Suspended Solution | ≥ 2.5 mg/mL | [1][6] |
| 10% DMSO, 90% Corn Oil | Clear Solution | ≥ 2.5 mg/mL | [1][6] |
Experimental Protocols
Protocol 1: Preparation of a Clear this compound Solution for Intravenous Injection
This protocol is based on a commonly used co-solvent formulation.[1][6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Initial Dissolution: Weigh the desired amount of this compound and dissolve it in DMSO to create a stock solution. For example, to prepare a final formulation at 2.5 mg/mL, you can make a 25 mg/mL stock in DMSO.
-
Add PEG300: In a sterile tube, add the required volume of PEG300. For a 1 mL final volume, this would be 400 µL.
-
Add this compound Stock: Add the appropriate volume of the this compound/DMSO stock solution to the PEG300. For a 1 mL final volume with a 25 mg/mL stock, add 100 µL. Mix thoroughly until the solution is homogeneous.
-
Add Tween-80: Add the required volume of Tween-80 (50 µL for a 1 mL final volume) and mix again until the solution is clear and uniform.
-
Final Dilution with Saline: Slowly add the sterile saline (450 µL for a 1 mL final volume) to the mixture while vortexing or stirring. This should result in a clear solution ready for injection.
Protocol 2: Preparation of this compound Nanocrystals
This protocol describes a method for creating a surfactant-free aqueous dispersion of this compound.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, deionized water
Procedure:
-
Prepare this compound Stock: Dissolve this compound in DMSO to create a concentrated stock solution.
-
Reprecipitation: Inject the this compound/DMSO stock solution rapidly into vigorously stirring sterile water. The sudden change in solvent polarity will cause the hydrophobic this compound to precipitate out as nanosized crystals, forming a stable dispersion.
-
Characterization (Recommended): Characterize the resulting nanocrystals for size distribution and stability using techniques like dynamic light scattering (DLS) and zeta potential measurement.
Visualizations
Caption: Workflow for this compound formulation and potential in vivo outcomes.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Hpph Aggregation in Aqueous Solutions
For researchers, scientists, and drug development professionals working with the photosensitizer Hpph (2-devinyl-2-(1-hexyloxyethyl) pyropheophorbide-a), managing its aggregation in aqueous solutions is a critical challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound aggregation and why is it a problem?
A1: this compound is a hydrophobic molecule, meaning it has a low solubility in water. When introduced into an aqueous environment, this compound molecules tend to clump together, or aggregate, to minimize their contact with water. This aggregation can significantly reduce the efficacy of this compound in photodynamic therapy (PDT) by altering its photophysical properties and hindering its delivery to target cells. Aggregates can also lead to precipitation, making accurate dosing and consistent experimental results difficult to achieve.
Q2: What are the main factors that influence this compound aggregation?
A2: Several factors can promote the aggregation of this compound in aqueous solutions. The primary drivers include:
-
Concentration: Above a certain concentration, known as the critical aggregation concentration (CAC), this compound molecules will self-assemble into aggregates.
-
pH: The pH of the solution can affect the charge of the this compound molecule, influencing its tendency to aggregate.
-
Ionic Strength: The concentration of salts in the solution can impact the electrostatic interactions between this compound molecules, either promoting or inhibiting aggregation.
-
Temperature: Temperature can affect the solubility of this compound and the kinetics of aggregation.
-
Solvent Polarity: The composition of the solvent system plays a crucial role. The presence of organic co-solvents can improve solubility and reduce aggregation.
Q3: How can I visually identify this compound aggregation?
A3: While subtle aggregation may not be visible to the naked eye, significant aggregation can manifest as:
-
Turbidity or Cloudiness: A clear this compound solution turning hazy or opaque is a strong indicator of aggregation and potential precipitation.
-
Precipitation: The formation of solid particles that settle out of the solution is a clear sign of extensive aggregation.
-
Color Change: A change in the color of the solution can sometimes accompany aggregation due to alterations in the electronic absorption spectrum of this compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered with this compound aggregation.
Problem 1: this compound precipitates out of solution when preparing an aqueous stock.
| Potential Cause | Troubleshooting Step |
| Concentration is too high. | Prepare a more dilute stock solution. A study on a similar amphiphilic porphyrin found aggregation occurred above 3.50 x 10-6 mol/L.[1] |
| Inadequate solvent for initial dissolution. | Dissolve this compound in a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol before adding it to the aqueous buffer. A common practice is to first dissolve this compound in DMSO and then dilute it with an aqueous solution containing a surfactant.[2] |
| pH of the aqueous solution is not optimal. | Adjust the pH of your buffer. While specific data for this compound is limited, the stability of similar molecules can be pH-dependent. Experiment with a range of pH values (e.g., 6.5-8.0) to find the optimal condition for your experiment. |
| High ionic strength of the buffer. | If using a high concentration of salts (e.g., concentrated Phosphate Buffered Saline - PBS), try diluting the buffer. The effect of ionic strength on protein stability in PBS has been noted, and similar principles may apply to this compound.[3][4] |
Problem 2: My this compound solution becomes cloudy over time, even at low concentrations.
| Potential Cause | Troubleshooting Step |
| Slow aggregation is occurring. | Incorporate a stabilizing agent into your formulation. Surfactants such as Cremophor EL or Tween 80 are commonly used to prevent the aggregation of hydrophobic drugs.[5] Formulating this compound into liposomes or nanoparticles can also improve its stability in aqueous media.[6] |
| Temperature fluctuations. | Store your this compound solutions at a constant and appropriate temperature. Check for any temperature-dependent stability issues by incubating aliquots at different temperatures and observing for any changes. |
| Photodegradation. | Protect your this compound solutions from light by using amber vials or wrapping containers in aluminum foil. This compound is a photosensitizer and can degrade upon exposure to light. |
Problem 3: I am observing inconsistent results in my in vitro/in vivo experiments.
| Potential Cause | Troubleshooting Step |
| Variable aggregation state of the this compound formulation. | Standardize your formulation protocol rigorously. Ensure consistent concentrations of all components, mixing times, and temperatures. Characterize each new batch of your formulation to ensure reproducibility. |
| Interaction with components of the cell culture media or biological fluids. | Evaluate the stability of your this compound formulation in the specific medium you are using for your experiments. Components in serum, for example, can interact with and alter the aggregation state of your compound. |
| Incomplete reconstitution of lyophilized this compound. | Follow a strict reconstitution protocol. Use the recommended solvent and gentle agitation (e.g., swirling or rocking) to ensure complete dissolution. Avoid vigorous shaking which can sometimes promote aggregation. For lyophilized formulations, the reconstitution process is a critical step that can impact stability. |
Experimental Protocols & Data
Determining the Critical Aggregation Concentration (CAC) of this compound using UV-Vis Spectroscopy
This protocol is adapted from a method used for a similar amphiphilic porphyrin and can be used to estimate the CAC of this compound in your specific aqueous environment.[1]
Methodology:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of dilutions of the this compound stock solution in the aqueous buffer of interest. The final concentrations should span a range where you expect the CAC to be (e.g., 10-7 to 10-5 mol/L).
-
Record the UV-Vis absorption spectrum for each dilution, paying close attention to the Soret band (around 410 nm for the monomer).
-
Plot the absorbance at the Soret band maximum against the concentration of this compound.
-
Identify the CAC: The concentration at which the plot deviates from linearity (i.e., no longer follows the Beer-Lambert law) is the critical aggregation concentration. A blue shift in the Soret band is indicative of H-type aggregate formation.[1]
Formulation of this compound Nanocrystals for Surfactant-Free Delivery
This protocol describes the preparation of pure this compound nanocrystals in an aqueous medium, offering an alternative to surfactant-based formulations.[7]
Methodology:
-
Prepare a 3 mM solution of this compound in DMSO.
-
Inject 200 µL of the this compound/DMSO solution into 10 mL of water at room temperature with controlled stirring.
-
Dialyze the resulting suspension overnight against water to remove the DMSO.
-
The final product will be a stable aqueous dispersion of this compound nanocrystals.
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Critical Aggregation Concentration (similar porphyrin) | 3.50 x 10-6 mol/L | UV-Vis Spectroscopy | [1] |
| This compound Nanocrystal Average Diameter | 110 nm | Transmission Electron Microscopy (TEM) | [7] |
| This compound Nanocrystal Zeta-Potential | -40 mV | Dynamic Light Scattering (DLS) | [7] |
Visualizations
Logical Workflow for Troubleshooting this compound Aggregation
Caption: A flowchart outlining the logical steps to troubleshoot this compound aggregation issues.
Factors Influencing this compound Aggregation
Caption: Key physicochemical factors that contribute to the aggregation of this compound in aqueous solutions.
Experimental Workflow for this compound Formulation and Characterization
References
- 1. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-Clinical Compartmental Pharmacokinetic Modeling of 2-[1-hexyloxyethyl]-2-Devinyl Pyropheophorbide-a (this compound) as a Photosensitizer in Rat Plasma by Validated HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photodynamic therapy (PDT) using this compound for the treatment of precancerous lesions associated with Barrett's esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoactivated this compound-Liposomal Therapy for the Treatment of HPV-Negative Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPPH-PDT: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH) dose and light fluence in Photodynamic Therapy (PDT) experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound-PDT experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or Low Therapeutic Efficacy
-
Question: We are observing highly variable or minimal tumor regression in our in vivo models despite using established this compound-PDT protocols. What are the potential causes and how can we troubleshoot this?
-
Answer: Inconsistent therapeutic outcomes in this compound-PDT can stem from several factors related to the photosensitizer, light delivery, and the biological environment of the tumor. Here are key areas to investigate:
-
This compound Formulation and Administration: Ensure the this compound formulation is properly prepared and administered. For instance, formulations in Tween 80 or Pluronic F-127 are commonly used to improve solubility and delivery.[1] Intravenous injection is a standard administration route.[1]
-
Drug-Light Interval (DLI): The time between this compound administration and light application is critical. A 24-hour DLI is often optimal for tumor uptake.[1] This timing can be verified for your specific model by measuring this compound fluorescence in the tumor at different time points.[2]
-
Light Fluence and Fluence Rate: The total light dose (fluence) and the rate at which it is delivered (fluence rate) significantly impact efficacy. High fluence rates can lead to rapid oxygen depletion (hypoxia) within the tumor, reducing the production of cytotoxic singlet oxygen and diminishing the therapeutic effect.[3] It is crucial to optimize both parameters.
-
Tissue Hypoxia: Tumors are often inherently hypoxic. PDT itself consumes oxygen, which can exacerbate this issue.[4][5] Consider strategies to mitigate hypoxia, such as using lower fluence rates or fractionated light delivery.
-
Photobleaching: this compound can be destroyed by the same light that activates it, a phenomenon known as photobleaching.[4][6] This reduces the effective concentration of the photosensitizer during treatment. Monitoring photobleaching can provide insights into the delivered PDT dose.[6][7]
-
Issue 2: High Degree of Photobleaching
-
Question: We are observing a rapid decrease in this compound fluorescence during light irradiation, suggesting significant photobleaching. How can we manage this?
-
Answer: Photobleaching is an inherent characteristic of many photosensitizers, including this compound.[4][6] While it can be an indicator of a successful photoreaction, excessive or rapid photobleaching can limit the overall therapeutic dose delivered.
-
Modulate Fluence Rate: A lower fluence rate can reduce the rate of photobleaching, allowing for a more sustained photochemical reaction throughout the treatment duration.
-
Fractionated Light Delivery: Instead of a single continuous light exposure, consider delivering the total light fluence in multiple fractions separated by dark intervals. This allows for tissue reoxygenation and may reduce the overall rate of photobleaching.
-
Monitor Real-Time Fluorescence: Utilize fluorescence spectroscopy to monitor this compound levels in real-time during PDT.[2] This data can help in adjusting treatment parameters to achieve the desired therapeutic effect before the photosensitizer is completely depleted.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of this compound dose and light fluence for PDT.
General Questions
-
Question: What is the mechanism of action for this compound in PDT?
-
Answer: this compound is a photosensitizer that, upon activation by light of a specific wavelength (around 665 nm), transfers energy to molecular oxygen.[3][4] This process generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which is a potent cytotoxic agent that leads to cell death through apoptosis and necrosis, vascular damage, and induction of an inflammatory response.[4][8]
-
Question: What are the key parameters to consider when optimizing an this compound-PDT protocol?
-
Answer: The primary parameters to optimize are the this compound dose, the light fluence (total light dose), the light fluence rate, and the drug-light interval (DLI).[4] The interplay between these factors determines the overall therapeutic outcome.
This compound Dose
-
Question: What are typical this compound doses used in preclinical and clinical studies?
-
Answer: this compound doses vary depending on the application. In preclinical mouse models, doses around 0.47 µmol/kg have been used.[9] Clinical studies have explored doses ranging from 3 to 6 mg/m².[10][11]
Light Fluence and Fluence Rate
-
Question: What are the recommended light fluence and fluence rates for this compound-PDT?
-
Answer: Light fluence and fluence rates are critical and often need to be empirically determined for a specific tumor model. Studies have used a wide range of fluences, from 20 J/cm² up to 350 J/cm².[12][13] Fluence rates are also variable, with studies employing rates from 50 to 150 mW/cm².[3] It is important to note that for the same total fluence, different fluence rates can yield different biological responses due to factors like oxygen consumption.[3]
Data Presentation
Table 1: Summary of this compound Doses and Light Fluence in Preclinical Studies
| Animal Model | Tumor Type | This compound Dose | Light Fluence (J/cm²) | Fluence Rate (mW/cm²) | Drug-Light Interval (h) | Reference |
| BALB/c Mice | Colon26 | Not Specified | 135 | 75 | 24 | [1] |
| RIF Mice | Fibrosarcoma | Not Specified | 100, 135, 250 | 50, 75, 150 | Not Specified | [3] |
| C3H Mice | RIF | 0.47 µmol/kg | 135 | 75 | 24 | [9] |
| RIF Mice | Fibrosarcoma | Not Specified | 30, 50, 135, 250, 350 | 20, 50, 75, 150 | Not Specified | [13] |
Table 2: Summary of this compound Doses and Light Fluence in Clinical Studies
| Indication | This compound Dose (mg/m²) | Light Fluence (J/cm²) | Wavelength (nm) | Drug-Light Interval (h) | Reference |
| Pleural Malignancy | ~4 (0.1 mg/kg) | 20 - 45 | 661 or 665 | 24 or 48 | [12] |
| Barrett's Esophagus | 3 - 6 | 150, 175, 200 | 665 | 24 or 48 | [10][14] |
| Oral Cavity Cancer | 4 | 50 - 140 | Not Specified | 22 - 26 | [2] |
| Esophageal Cancer | 6 | 150 | 665 | 48 | [11] |
Experimental Protocols
In Vivo this compound-PDT Protocol (Mouse Model)
This protocol provides a general framework for an in vivo this compound-PDT experiment. Specific parameters should be optimized for the experimental model.
-
Animal Model and Tumor Induction: Utilize an appropriate mouse strain (e.g., BALB/c, C3H) and tumor cell line (e.g., Colon26, RIF).[1][9] Induce tumor growth to a specified size (e.g., 65 mm³).[1]
-
This compound Administration: Prepare the this compound solution in a suitable vehicle (e.g., 1% Tween 80 in D5W or Pluronic F-127 in DPBS).[1] Administer the this compound intravenously at the desired dose.
-
Drug-Light Interval (DLI): Allow for a specific time interval (e.g., 24 hours) for the this compound to accumulate in the tumor tissue.[1]
-
Light Delivery: Anesthetize the mouse. Expose the tumor to light from a laser at the appropriate wavelength (e.g., 665 nm) using a fiber optic delivery system.[3] Deliver the predetermined light fluence at a specific fluence rate.
-
Post-Treatment Monitoring: Monitor tumor volume regularly using calipers.[1] The endpoint for the study could be when the tumor reaches a certain volume (e.g., 400 mm³).[1]
-
Data Analysis: Analyze tumor growth curves and calculate metrics such as tumor growth delay. Statistical analyses like the Kaplan-Meier method can be used to assess treatment efficacy.[1]
Visualizations
References
- 1. In vivo tumor-uptake and PDT efficacy. [bio-protocol.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In-vivo outcome study of this compound mediated PDT using singlet oxygen explicit dosimetry (SOED) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the this compound-Based Third-Generation Photodynamic Agents in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring photobleaching and hemodynamic responses to this compound-mediated photodynamic therapy of head and neck cancer: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring photobleaching and hemodynamic responses to this compound-mediated photodynamic therapy of head and neck cancer: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Charged Groups on Pyropheophorbide-Based Photosensitizers Dictate Uptake by Tumor Cells and Photodynamic Therapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PHOTODYNAMIC THERAPY (PDT) USING this compound FOR THE TREATMENT OF PRECANCEROUS LESIONS ASSOCIATED WITH BARRETT’S ESOPHAGUS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Evaluation of Light Fluence Distribution Using an IR Navigation System for this compound-mediated Pleural Photodynamic Therapy (pPDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide (this compound) mediated photodynamic therapy by macroscopic singlet oxygen modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photodynamic therapy (PDT) using this compound for the treatment of precancerous lesions associated with Barrett's esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Hpph-PDT Results
Welcome to the technical support center for HPPH-Photodynamic Therapy (PDT). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during this compound-PDT experiments, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound-PDT and how does it work?
A: this compound (2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a) is a photosensitizer used in Photodynamic Therapy (PDT), a treatment modality for various diseases, including cancer. The therapy involves the administration of the photosensitizer, which is preferentially taken up by target cells. Subsequent exposure of these cells to light of a specific wavelength (around 665 nm for this compound) activates the photosensitizer.[1] This activation, in the presence of oxygen, generates reactive oxygen species (ROS), primarily singlet oxygen, which are highly cytotoxic and lead to cell death through apoptosis, necrosis, or autophagy.[1][2]
Q2: What are the critical parameters that can affect this compound-PDT outcomes?
A: The efficacy of this compound-PDT is dependent on three key components: the concentration of the this compound photosensitizer within the target tissue, the total light dose (fluence) and the rate at which it is delivered (fluence rate), and the availability of oxygen.[1] Inconsistent results often arise from variability in one or more of these parameters.
Q3: My this compound-PDT experiment is showing low or no cytotoxic effect. What are the possible causes?
A: Low efficacy in this compound-PDT experiments can stem from several factors:
-
Suboptimal this compound Concentration or Incubation Time: Insufficient uptake of this compound by the target cells will lead to a reduced photodynamic effect.
-
Inadequate Light Dose: The light energy delivered might be too low to activate a sufficient amount of this compound to induce cell death.
-
Low Oxygen Levels (Hypoxia): The generation of cytotoxic ROS is an oxygen-dependent process. Hypoxic conditions within a tumor or in a dense cell culture can significantly reduce the effectiveness of PDT.
-
This compound Aggregation: this compound, being a hydrophobic molecule, may aggregate in aqueous solutions, reducing its efficacy.
-
Photobleaching: Premature or excessive exposure of this compound to light can lead to its degradation, rendering it inactive.[1][3][4]
Q4: Can components of the cell culture medium interfere with this compound-PDT?
A: Yes, components in the cell culture medium, particularly serum, can interfere with this compound uptake. Serum proteins can bind to this compound, potentially reducing its bioavailability and uptake by the cells. It is advisable to perform this compound incubation in serum-free or low-serum medium to ensure consistent uptake.
Q5: How does cell confluence affect this compound-PDT results?
A: Cell confluence can significantly impact PDT outcomes. Overly confluent cell cultures may have reduced proliferation rates and altered metabolic activity, which can affect this compound uptake and sensitivity to PDT. Furthermore, high cell density can create hypoxic microenvironments, limiting the availability of oxygen required for the photodynamic reaction. It is recommended to perform experiments on cells in the exponential growth phase and at a consistent confluence level.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter.
Issue 1: Low Cell Death or High Cell Viability Post-PDT
| Question | Possible Cause | Troubleshooting Steps |
| Did you optimize the this compound concentration and incubation time? | Insufficient this compound uptake by cells. | Perform a dose-response curve to determine the optimal this compound concentration for your cell line. Test different incubation times (e.g., 4, 12, 24 hours) to maximize uptake without causing dark toxicity. |
| Was the light dose (fluence and fluence rate) appropriate? | Inadequate activation of this compound. | Verify the calibration of your light source. Perform a light dose-response experiment to find the optimal fluence for your experimental setup. Consider that very high fluence rates can lead to oxygen depletion. |
| Are your cells in a hypoxic environment? | Insufficient oxygen for ROS generation. | For in vitro experiments, ensure adequate gas exchange in your incubator. For dense cultures, consider using lower cell densities. For in vivo studies, be aware that tumors are often hypoxic. |
| Is your this compound solution properly prepared? | This compound aggregation reducing its effectiveness. | Prepare fresh this compound solutions for each experiment. Use a suitable solvent (e.g., DMSO) to prepare a stock solution and dilute it in culture medium immediately before use. Avoid repeated freeze-thaw cycles. |
| Could photobleaching be an issue? | Degradation of this compound before or during light treatment.[1][3][4] | Protect this compound solutions and treated cells from ambient light. Minimize the time between this compound incubation and light exposure. Monitor for changes in this compound fluorescence during irradiation as an indicator of photobleaching.[3][4] |
Issue 2: High Variability Between Replicate Experiments
| Question | Possible Cause | Troubleshooting Steps |
| Is your cell culture confluence consistent across experiments? | Differences in cell physiology and this compound uptake. | Standardize your cell seeding density and ensure that all experiments are performed at the same level of confluence. |
| Are you using a consistent this compound incubation protocol? | Variable this compound uptake due to serum interference. | If possible, perform this compound incubation in serum-free medium. If serum is required, ensure the serum concentration and incubation time are identical for all experiments. |
| Is your light delivery uniform and reproducible? | Inconsistent light dose delivered to the cells. | Ensure the light source provides a uniform beam across the entire treatment area. Regularly check the power output of your light source. For multi-well plates, ensure each well receives the same light dose. |
| Are your post-PDT assays performed at consistent time points? | Cell death kinetics can vary. | The timing of post-PDT assays is critical. Apoptosis and necrosis occur over different time courses. Perform a time-course experiment to determine the optimal time point for your chosen assay. |
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for this compound-PDT. Note that these are starting points, and optimal conditions will vary depending on the specific cell line and experimental setup.
Table 1: In Vitro this compound-PDT Parameters
| Parameter | Typical Range | Notes |
| This compound Concentration | 50 nM - 5 µM | Perform a dose-response to find the optimal concentration for your cell line. |
| Incubation Time | 4 - 24 hours | Longer incubation may increase uptake but also potential for dark toxicity. |
| Light Wavelength | 660 - 670 nm | Should match the absorption peak of this compound. |
| Light Fluence | 1 - 20 J/cm² | Varies significantly with cell type and this compound concentration. |
| Light Fluence Rate | 10 - 150 mW/cm² | Lower fluence rates may reduce oxygen depletion. |
Table 2: In Vivo this compound-PDT Parameters (Preclinical)
| Parameter | Typical Range | Notes |
| This compound Dose (IV) | 0.25 - 5.0 mg/kg | Dependent on tumor model and desired therapeutic window. |
| Drug-Light Interval | 24 - 72 hours | Allows for clearance of this compound from non-target tissues. |
| Light Wavelength | 665 nm | |
| Light Fluence | 50 - 200 J/cm² | |
| Light Fluence Rate | 50 - 200 mW/cm² |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluence on the day of the experiment. Incubate for 24 hours.
-
This compound Incubation: Remove the culture medium and add fresh medium containing the desired concentration of this compound. To minimize serum interference, use serum-free or low-serum medium. Incubate for the desired period (e.g., 24 hours) in the dark.
-
Wash: Remove the this compound-containing medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Light Treatment: Add fresh, serum-containing medium to the cells. Expose the cells to light of the appropriate wavelength and fluence. Include a dark control (cells treated with this compound but not light) and a light-only control (cells not treated with this compound but exposed to light).
-
Post-PDT Incubation: Return the plate to the incubator for a predetermined time (e.g., 24 hours) to allow for cell death to occur.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Detection of Reactive Oxygen Species (ROS) using DCFDA
-
Cell Seeding and this compound Incubation: Follow steps 1 and 2 from the MTT assay protocol.
-
DCFDA Loading: After this compound incubation and washing, add medium containing 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cells. Incubate for 30 minutes in the dark.
-
Wash: Remove the DCFH-DA containing medium and wash the cells twice with PBS.
-
Light Treatment: Add fresh medium to the cells and immediately expose them to light.
-
Fluorescence Measurement: Measure the fluorescence of dichlorofluorescein (DCF) using a fluorescence microplate reader or a fluorescence microscope. The excitation wavelength is typically around 485 nm and the emission wavelength is around 530 nm.
-
Data Analysis: Compare the fluorescence intensity of the PDT-treated group to the control groups.
Protocol 3: Apoptosis/Necrosis Assessment using Annexin V/Propidium Iodide (PI) Staining
-
Cell Seeding, this compound Incubation, and Light Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Cell Harvesting: At the desired time point post-PDT, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
This compound-PDT Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring photobleaching and hemodynamic responses to this compound-mediated photodynamic therapy of head and neck cancer: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring photobleaching and hemodynamic responses to this compound-mediated photodynamic therapy of head and neck cancer: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Hpph-Induced Skin Photosensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Hpph-induced skin photosensitivity in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound-induced skin photosensitivity and why is it a concern?
A1: this compound (2-devinyl-2-(1-hexyloxyethyl)pyropheophorbide-a), also known as Photochlor, is a second-generation photosensitizer used in photodynamic therapy (PDT).[1][2] When systemically administered, this compound can distribute to the skin. Upon exposure to light of a specific wavelength, it generates reactive oxygen species (ROS) that can cause a phototoxic reaction in the skin.[2] This reaction is a non-immunological, dose-dependent response that can manifest as exaggerated sunburn, with symptoms like erythema (redness), edema (swelling), and in severe cases, blistering and pain.[3][4] While this compound generally induces only mild skin photosensitivity that declines rapidly over a few days, minimizing this side effect is crucial for the safety and tolerability of this compound-based PDT in preclinical and clinical studies.[1]
Q2: What is the typical onset and duration of this compound-induced skin photosensitivity?
A2: In clinical trials, the peak skin photosensitivity response to this compound is typically observed one day after its administration.[1] The sensitivity generally decreases significantly with an increasing interval between this compound injection and light exposure. For a majority of subjects, a 2-day interval results in less severe reactions, and by day 3, the photosensitivity is further reduced.[1] This relatively rapid clearance from the skin is a significant advantage over first-generation photosensitizers.[1]
Q3: My experimental results for this compound-induced photosensitivity are inconsistent. What are the potential causes?
A3: Inconsistent results in this compound photosensitivity studies can arise from several factors:
-
This compound Formulation and Administration: Ensure the this compound formulation is homogenous and stable. Precipitation or phase separation can lead to inaccurate dosing.[2] Use a consistent intravenous injection technique to ensure proper systemic distribution.
-
Light Dosimetry: The light dose delivered to the skin is a critical parameter. Ensure your light source is properly calibrated and that the light intensity and duration of exposure are consistent across all experiments. Factors such as the distance from the light source to the skin can significantly alter the actual dose received.
-
Animal Model Variability: The skin pigmentation and thickness can vary between different strains and even individual animals, which can affect light penetration and the resulting phototoxic response.
-
Subjective Scoring of Skin Reactions: Visual assessment of erythema and edema can be subjective. To improve consistency, use a standardized grading scale and have the same trained personnel perform the scoring. Consider using quantitative methods like diffuse reflectance spectroscopy to measure the Erythema Index for more objective data.
Q4: Can antioxidants be used to mitigate this compound-induced skin photosensitivity?
A4: Yes, antioxidants can play a role in mitigating photosensitivity. The mechanism of this compound-induced phototoxicity involves the generation of ROS, which cause cellular damage.[2] Antioxidants can neutralize these harmful ROS. While specific studies on the efficacy of particular antioxidants against this compound-induced photosensitivity are limited, the general principle of using antioxidants to combat photo-oxidative stress is well-established. Both systemic and topical application of antioxidants like vitamins C and E, green tea polyphenols, and silymarin have shown protective effects against UV-induced skin damage.[5][6][7] When considering the use of antioxidants in your experiments, it is important to evaluate their potential to act as photosensitizers themselves.[8]
Q5: What are the key safety precautions to take when working with this compound in a preclinical setting?
A5: When conducting preclinical studies with this compound, it is essential to:
-
Protect Animals from Ambient Light: After this compound administration, house the animals in a light-controlled environment to prevent unintentional activation of the photosensitizer.
-
Use Appropriate Light Shielding: During the light exposure phase of the experiment, precisely target the intended skin area while shielding the rest of the animal's body from light.
-
Wear Personal Protective Equipment (PPE): Researchers should wear appropriate PPE, including lab coats, gloves, and eye protection, to avoid accidental exposure to this compound.
-
Follow Standard Operating Procedures (SOPs): Adhere to established SOPs for the preparation, handling, and disposal of this compound.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at minimizing this compound-induced skin photosensitivity.
| Problem | Potential Cause | Troubleshooting Steps |
| No observable skin reaction after this compound administration and light exposure. | 1. Insufficient this compound dose: The administered dose of this compound may be too low to induce a phototoxic reaction. 2. Inadequate light dose: The light energy delivered to the skin may be insufficient to activate the this compound. 3. Incorrect wavelength of light: The light source may not be emitting at the optimal wavelength for this compound activation. 4. Rapid this compound clearance: The time interval between this compound administration and light exposure may be too long, allowing for significant clearance of the photosensitizer from the skin. | 1. Verify this compound Dose: Review the literature for effective this compound doses in your specific animal model. Prepare a fresh this compound solution and confirm the concentration. 2. Calibrate Light Source: Ensure your light source is properly calibrated to deliver the intended energy dose (J/cm²). Check the manufacturer's specifications and use a power meter to verify the output. 3. Confirm Wavelength: Use a light source that emits at the absorption peak of this compound (around 665 nm). 4. Optimize Time Interval: Based on pharmacokinetic data, shorten the interval between this compound administration and light exposure. Peak skin photosensitivity is often observed around 24 hours post-injection.[1] |
| Excessive skin damage or necrosis observed. | 1. This compound overdose: The administered dose of this compound may be too high. 2. Excessive light dose: The light energy delivered to the skin is too high, leading to severe tissue damage. 3. Combined toxicity: The animal model may have a heightened sensitivity to phototoxic effects. | 1. Reduce this compound Dose: Perform a dose-response study to determine the optimal this compound concentration that induces a measurable but not severe phototoxic reaction. 2. Reduce Light Dose: Decrease the light energy delivered to the skin. A graded light dose exposure can help identify the optimal light dose.[1] 3. Monitor Animal Health: Closely monitor the animals for any signs of distress and provide appropriate supportive care. Consider using a different, less sensitive animal strain if necessary. |
| High variability in skin reactions between animals in the same group. | 1. Inconsistent this compound administration: Variations in the injection volume or rate can lead to different systemic concentrations of this compound. 2. Uneven light distribution: The light beam may not be uniformly illuminating the target skin area on all animals. 3. Biological variability: Differences in skin pigmentation, thickness, and individual animal responses can contribute to variability. | 1. Standardize Injection Protocol: Use a consistent and precise method for intravenous this compound administration. 2. Ensure Uniform Light Exposure: Use a beam homogenizer or ensure the light source provides a flat-top beam profile over the entire treatment area. 3. Increase Sample Size: A larger number of animals per group can help to account for biological variability and improve the statistical power of your results. |
Section 3: Data Presentation
Table 1: Quantitative Data on this compound-Induced Skin Photosensitivity in a Clinical Setting
| This compound Dose (mg/m²) | Light Dose (J/cm²) | Time Interval (Days) | Maximum Skin Response | Percentage of Subjects with Response |
| 2.5 - 6 | 44.4 - 133.2 | 1 | Erythema without edema | 12.5% (6 out of 48 subjects) |
| 2.5 - 6 | 44.4 - 133.2 | 2 | Less severe than day 1 | 79% of subjects |
| 2.5 - 6 | 44.4 - 133.2 | 3 | Less severe than day 1 & 2 | 90% of subjects |
| Data summarized from a Phase I/II clinical trial.[1] |
Table 2: Standardized Grading Scale for Erythema and Edema in Preclinical Models
| Score | Erythema Description | Score | Edema Description |
| 0 | No erythema | 0 | No edema |
| 1 | Slight erythema (barely perceptible) | 0.5 | Slight edema (barely perceptible) |
| 2 | Moderate erythema (well-defined) | 1.0 | Moderate edema (well-defined, raised) |
| 3 | Severe erythema (beet red) | 1.5 | Severe edema (raised with blistering/erosion) |
| Adapted from established preclinical phototoxicity grading scales. |
Section 4: Experimental Protocols
Protocol 1: Assessment of this compound-Induced Skin Photosensitivity in a Mouse Model
1. Animal Model:
-
Select a suitable mouse strain (e.g., BALB/c or SKH1 hairless mice). House animals in a controlled environment with a 12-hour light/dark cycle.
2. This compound Formulation and Administration:
-
Prepare this compound solution for intravenous injection. A common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[2]
-
Administer this compound via tail vein injection at a predetermined dose (e.g., 0.4 µmoles/kg).[2]
3. Light Exposure:
-
At a specific time point after this compound administration (e.g., 24 hours), anesthetize the mice.
-
Expose a defined area of the dorsal skin to light from a calibrated light source (e.g., a 665 nm diode laser).
-
Deliver a range of light doses (e.g., 20, 40, 60, 80 J/cm²) to different spots on the skin to determine the dose-response relationship.
4. Assessment of Skin Reaction:
-
Visually assess the irradiated skin areas for erythema and edema at regular intervals (e.g., 24, 48, and 72 hours) after light exposure.
-
Use a standardized grading scale (see Table 2) for scoring.
-
For quantitative assessment, a diffuse reflectance spectrometer can be used to measure the Erythema Index.
5. Histological Analysis:
-
At the end of the observation period, euthanize the animals and collect skin biopsies from the irradiated and control areas.
-
Fix the samples in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) to evaluate for epidermal and dermal changes, such as necrosis, inflammation, and vascular damage.[9]
Section 5: Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-Induced Phototoxicity Signaling Pathway.
Caption: Workflow for this compound Photosensitivity Assessment.
References
- 1. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 2. Recent Advances in the this compound-Based Third-Generation Photodynamic Agents in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of reactive oxygen species on keratinocyte signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cs.princeton.edu [cs.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. archiv.ub.uni-marburg.de [archiv.ub.uni-marburg.de]
- 8. researchgate.net [researchgate.net]
- 9. Histological changes and involvement of apoptosis after photodynamic therapy for actinic keratoses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tumor Selectivity of Hpph
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the tumor selectivity of the photosensitizer 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a (Hpph).
Frequently Asked Questions (FAQs)
1. What is this compound and why is enhancing its tumor selectivity important?
This compound (also known as Photochlor®) is a second-generation photosensitizer used in photodynamic therapy (PDT) for cancer treatment. It is a hydrophobic molecule that, upon activation by light of a specific wavelength (around 665 nm), generates reactive oxygen species (ROS) that induce cell death.[1] Enhancing its tumor selectivity is crucial to minimize damage to surrounding healthy tissues, thereby reducing side effects and improving the therapeutic outcome. A significant advantage of this compound over first-generation photosensitizers like Photofrin® is its reduced skin phototoxicity.[1]
2. What are the common strategies to enhance the tumor selectivity of this compound?
The primary strategies focus on improving its delivery to and retention within the tumor tissue. Due to its hydrophobic nature, this compound is often formulated using delivery vehicles.[2] Common approaches include:
-
Nanoparticle-based delivery: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can leverage the enhanced permeability and retention (EPR) effect for passive tumor accumulation.
-
Targeted delivery: Functionalizing the surface of these nanoparticles with targeting ligands (e.g., antibodies, peptides like cRGD) that bind to specific receptors overexpressed on cancer cells can achieve active tumor targeting.
3. What are the key considerations for designing this compound-loaded nanoparticles?
When designing nanoparticle formulations for this compound, several factors are critical:
-
Size and Surface Charge: The size of the nanoparticles influences their biodistribution and ability to penetrate tumors. The surface charge affects their stability in circulation and interaction with cells.
-
Drug Loading and Encapsulation Efficiency: Maximizing the amount of this compound carried by the nanoparticles is essential for delivering a therapeutic dose.
-
Stability: The formulation should be stable in biological fluids to prevent premature drug release.
-
Controlled Release: The nanoparticle should release the this compound at the tumor site to ensure its availability for light activation.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound and its targeted formulations.
Issue 1: this compound Aggregation in Aqueous Solutions
Question: My this compound is precipitating or forming aggregates in my aqueous buffer. How can I prevent this?
Answer: this compound is a hydrophobic molecule and has a tendency to aggregate in aqueous solutions, which can quench its fluorescence and photodynamic activity.
Troubleshooting Steps:
-
Use of a Co-solvent: Initially dissolve this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
Formulation with Surfactants: The use of non-ionic surfactants, such as Tween 80, at concentrations above their critical micelle concentration (CMC) can help to solubilize this compound and prevent aggregation.
-
Encapsulation in Nanocarriers: Formulating this compound within liposomes or polymeric nanoparticles is a highly effective way to keep it dispersed in aqueous media. The hydrophobic core of these carriers provides a suitable environment for this compound.
-
Sonication: Gentle sonication of the this compound solution can help to break up small aggregates, but this is often a temporary solution if the underlying solubility issue is not addressed.
Issue 2: Low Targeting Efficiency of this compound-Nanoparticles
Question: My targeted this compound nanoparticles are not showing significantly higher uptake in cancer cells compared to non-targeted nanoparticles. What could be the reason?
Answer: Low targeting efficiency can be due to several factors related to the nanoparticle design and the experimental setup.
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify that your target cancer cell line has high expression levels of the receptor for your targeting ligand (e.g., integrin αvβ3 for cRGD).
-
Optimize Ligand Density: The number of targeting ligands on the nanoparticle surface is critical. Too few ligands may not provide sufficient binding avidity, while too many can lead to steric hindrance or altered nanoparticle properties. Perform experiments with varying ligand densities to find the optimal concentration.
-
"Stealth" Properties: Ensure your nanoparticles are coated with a hydrophilic polymer like polyethylene glycol (PEG). This "stealth" coating reduces non-specific uptake by the reticuloendothelial system (RES) and prolongs circulation time, allowing for more efficient targeting of the tumor.
-
Characterize Nanoparticle Stability: Instability of the nanoparticles in culture media or in vivo can lead to premature drug release and loss of the targeting moiety. Conduct stability studies in relevant biological media.
Issue 3: Inconsistent Photodynamic Therapy (PDT) Efficacy
Question: I am observing variable and inconsistent cell killing or tumor regression in my this compound-PDT experiments. What are the possible causes?
Answer: Inconsistent PDT efficacy is a common challenge and can be influenced by multiple factors related to the photosensitizer, light delivery, and the biological system.
Troubleshooting Steps:
-
Control Drug and Light Doses: PDT efficacy is dependent on both the concentration of the photosensitizer and the light dose delivered.[1] Ensure precise and reproducible administration of both. Small variations can lead to significant differences in outcome.
-
Address Photobleaching: this compound can be photochemically altered and rendered inactive by the same light that activates it, a process called photobleaching.[3][4][5][6] This can reduce the effective dose of the photosensitizer during treatment.
-
Minimize pre-treatment light exposure: Protect this compound formulations from light as much as possible before and during administration.
-
Consider fractionated light delivery: Delivering the light dose in smaller fractions with dark intervals in between may allow for reoxygenation of the tissue and can sometimes improve therapeutic outcome.
-
-
Monitor Tissue Oxygenation: PDT is an oxygen-dependent process. The high consumption of oxygen during PDT can lead to hypoxia, which limits the therapeutic effect. For in vivo experiments, consider strategies to improve tumor oxygenation or use techniques to monitor it.
-
Optimize Light Delivery: Ensure that the light delivery is uniform across the entire treatment area. For in vivo studies, the penetration depth of the light is a critical factor. This compound's activation at 665 nm allows for deeper tissue penetration than some other photosensitizers.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound-mediated PDT.
Table 1: In Vitro Cytotoxicity of this compound-PDT in Different Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µg/mL) | Light Dose (J/cm²) | IC50 (µM) | Reference |
| Eca109 | Human Esophageal Squamous Cancer | 0.005 - 1 | Not Specified | Lower than Photofrin® | [7] |
| PC-3 | Human Prostate Cancer | Not Specified | Not Specified | Not Specified | [8] |
| H460 | Human Non-small Lung Carcinoma | Not Specified | 2 | Not Specified | [9] |
Note: Specific IC50 values were not consistently reported in the provided search results. The table reflects the cell lines and general findings mentioned.
Table 2: Clinical Dosing Parameters for this compound-PDT
| Condition | This compound Dose (mg/m²) | Light Dose (J/cm²) | Drug-Light Interval (hours) | Reference |
| Barrett's Esophagus | 3 - 6 | 150 - 200 | 24 or 48 | [1] |
| Oral Cavity Cancer | 4 | 50 - 140 | Not Specified | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes using Thin-Film Hydration
This protocol describes a common method for encapsulating the hydrophobic this compound into liposomes.[11][12][13]
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform)
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized for the desired liposome properties.
-
Attach the flask to a rotary evaporator and remove the organic solvent under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the phase transition temperature (Tc) of the phospholipids.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-15 times.
-
-
Purification:
-
Remove any unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the this compound encapsulation efficiency using UV-Vis spectroscopy after disrupting the liposomes with a suitable solvent (e.g., methanol).
-
Protocol 2: In Vitro Serum Stability Assay
This protocol is used to assess the stability of this compound formulations in the presence of serum proteins.[14][15][16][17]
Materials:
-
This compound-loaded nanoparticle formulation
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C)
-
Method for separating nanoparticles from serum proteins (e.g., size exclusion chromatography or centrifugation)
-
Method for quantifying this compound (e.g., UV-Vis spectroscopy or fluorescence spectroscopy)
Procedure:
-
Mix the this compound nanoparticle formulation with an equal volume of serum (e.g., 50% final serum concentration). As a control, mix the formulation with PBS.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each sample.
-
Separate the nanoparticles from the serum proteins.
-
Quantify the amount of this compound remaining in the nanoparticle fraction.
-
Calculate the percentage of this compound retained in the nanoparticles over time to determine the serum stability.
Visualizations
Signaling Pathway for PDT-Induced Apoptosis
Caption: this compound-PDT induced apoptosis signaling pathway.
Experimental Workflow for Targeted Nanoparticle Formulation and Evaluation
Caption: Workflow for developing and testing targeted this compound nanoparticles.
Logical Relationship for Troubleshooting Low Targeting Efficiency
Caption: Troubleshooting guide for low targeting efficiency.
References
- 1. PHOTODYNAMIC THERAPY (PDT) USING this compound FOR THE TREATMENT OF PRECANCEROUS LESIONS ASSOCIATED WITH BARRETT’S ESOPHAGUS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) In Vivo Light Dosimetry for this compound-mediated Pleural PDT [research.amanote.com]
- 3. Monitoring photobleaching and hemodynamic responses to this compound-mediated photodynamic therapy of head and neck cancer: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring photobleaching and hemodynamic responses to this compound-mediated photodynamic therapy of head and neck cancer: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. edge-ai-vision.com [edge-ai-vision.com]
- 8. researchgate.net [researchgate.net]
- 9. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 10. youtube.com [youtube.com]
- 11. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 17. Serum Stability and Physicochemical Characterization of a Novel Amphipathic Peptide C6M1 for SiRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Hpph photobleaching and its impact on PDT efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding HPPH (2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a) photobleaching and its impact on the efficacy of Photodynamic Therapy (PDT).
Frequently Asked Questions (FAQs)
Q1: What is this compound photobleaching and why is it important in PDT?
A: this compound photobleaching is the light-induced degradation of the this compound photosensitizer. During PDT, the absorption of light by this compound generates reactive oxygen species (ROS), primarily singlet oxygen, which are responsible for cellular damage and tumor destruction. However, these same ROS can also react with and destroy the this compound molecule itself.[1][2] This process leads to a decrease in the concentration of the photosensitizer within the target tissue during treatment. Monitoring photobleaching is crucial as it can serve as an implicit dosimeter for the effective PDT dose delivered to the tissue. Significant photobleaching indicates a substantial generation of ROS. However, excessive or premature photobleaching can limit the total amount of ROS produced, potentially reducing the overall therapeutic efficacy of PDT.[3]
Q2: What are the primary factors that influence the rate of this compound photobleaching?
A: The rate of this compound photobleaching is influenced by several key factors:
-
Light Fluence Rate: Higher light fluence rates can lead to rapid oxygen consumption in the tissue. This localized hypoxia can, in turn, affect the photobleaching rate, as singlet oxygen production is oxygen-dependent.
-
Total Light Dose: The extent of photobleaching is directly related to the total amount of light energy delivered to the tissue.
-
Oxygen Concentration: The presence of molecular oxygen is essential for the generation of singlet oxygen, the primary mediator of both PDT-induced cytotoxicity and photobleaching. Hypoxic conditions can significantly reduce the rate of photobleaching.
-
This compound Concentration and Aggregation State: The initial concentration of this compound and its state of aggregation within the cells can influence its photophysical properties and, consequently, its photobleaching kinetics.
Q3: How does this compound photobleaching impact the therapeutic outcome of PDT?
A: The impact of this compound photobleaching on PDT efficacy is a double-edged sword. On one hand, photobleaching is a direct consequence of ROS generation, indicating that the photodynamic process is active. On the other hand, a rapid depletion of the photosensitizer can limit the total cytotoxic dose delivered to the tumor, potentially leading to incomplete tumor destruction and recurrence. The ideal scenario is a rate of photobleaching that is sufficient to indicate an effective therapeutic reaction without prematurely exhausting the photosensitizer.
Q4: Can this compound be used for fluorescence imaging, and how does this relate to photobleaching?
A: Yes, this compound possesses fluorescent properties that allow for its use in fluorescence imaging to guide PDT.[1] However, the light used for fluorescence excitation can also induce photobleaching. Therefore, it is critical to carefully manage the light exposure during imaging to minimize premature photobleaching of this compound before the therapeutic light is applied.[1]
Troubleshooting Guides
This section addresses common issues encountered during this compound-PDT experiments.
Issue 1: Low or No Fluorescence Signal from this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect filter sets for microscopy | Ensure that the excitation and emission filters are appropriate for this compound's spectral properties (absorption peak ~665 nm, emission peak ~670 nm). |
| Low intracellular this compound concentration | - Increase the incubation time or the concentration of this compound. - Verify the cellular uptake of this compound using a positive control cell line. - Ensure proper formulation and solubility of this compound in the culture medium.[4] |
| Premature Photobleaching | - Minimize exposure of this compound-loaded cells to ambient light. - Use the lowest possible excitation light intensity and exposure time during fluorescence imaging. |
| Quenching of fluorescence | High concentrations of this compound can lead to self-quenching. Consider optimizing the loading concentration. |
Issue 2: Inconsistent or Unexpected Cell Viability Results Post-PDT
| Possible Cause | Troubleshooting Steps |
| Variable this compound uptake | - Ensure a consistent cell density at the time of this compound incubation. - Standardize the incubation time and this compound concentration across all experiments. |
| Inconsistent light delivery | - Calibrate the light source to ensure uniform and accurate fluence rate across the treatment area. - Monitor the light source output for any fluctuations during the experiment. |
| Oxygen depletion during PDT | For in vitro experiments, ensure adequate oxygenation of the cell culture medium during light irradiation. For high cell densities, consider reducing the fluence rate to mitigate rapid oxygen consumption. |
| Issues with the cell viability assay | - Choose a cell viability assay that is not interfered with by the presence of this compound or by the PDT process itself. For example, some colorimetric assays can be affected by residual photosensitizer.[5][6][7] - Include appropriate controls, such as cells treated with this compound but no light, and cells treated with light but no this compound. |
Issue 3: Rapid Photobleaching with Low Cell Kill
| Possible Cause | Troubleshooting Steps |
| High light fluence rate | Reduce the fluence rate to allow for oxygen reperfusion and a more sustained generation of ROS over the treatment period. |
| This compound localization in non-critical cellular compartments | Investigate the subcellular localization of this compound in your cell model. If this compound is not localizing to sensitive organelles like mitochondria or the endoplasmic reticulum, the generated ROS may not be effectively inducing cell death.[1] |
| Cellular resistance mechanisms | The cancer cells may have intrinsic or acquired resistance to PDT-induced apoptosis or necrosis.[8][9] |
Quantitative Data Summary
The following tables summarize quantitative data related to this compound photobleaching from published studies. It is important to note that these values can vary significantly depending on the experimental model and conditions.
Table 1: In Vivo this compound Photobleaching in a Head and Neck Cancer Model
| Parameter | Value | Reference |
| This compound concentration decrease in tumor post-PDT | ~41% | [3] |
| Tumor to normal tissue this compound uptake ratio | ~2.3 | [3] |
Table 2: Factors Influencing PDT Efficacy and this compound Photobleaching
| Treatment Condition | Relative Efficacy | Implication for Photobleaching | Reference |
| Lower Fluence Rate (50 mW/cm²) vs. Higher Fluence Rate (150 mW/cm²) at the same total fluence | More effective treatment at lower fluence rate | Slower, more sustained photobleaching at lower fluence rates due to better oxygen availability. | [10] |
| Increasing Total Fluence (135 J/cm² to 350 J/cm²) | Increased tumor control with higher fluence | Greater extent of photobleaching with higher total light dose. | [10] |
Experimental Protocols
Protocol 1: In Vitro Measurement of this compound Photobleaching using Fluorescence Microscopy
Objective: To quantify the rate of this compound photobleaching in cultured cells during light irradiation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (formulated for cell culture)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with a suitable filter set for this compound and a camera
-
Light source for PDT with a controllable output
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.
-
This compound Incubation: Incubate the cells with a predetermined concentration of this compound in culture medium for a specified duration (e.g., 4-24 hours) in the dark.
-
Washing: Gently wash the cells three times with PBS to remove any extracellular this compound.
-
Microscopy Setup:
-
Place the dish/coverslip on the microscope stage.
-
Focus on a field of view containing healthy, this compound-loaded cells.
-
Set the fluorescence excitation and emission channels for this compound.
-
-
Pre-PDT Imaging: Acquire a baseline fluorescence image (t=0) using low excitation intensity to minimize pre-bleaching.
-
PDT Irradiation: Irradiate the cells with the PDT light source at a defined fluence rate and for a specific duration.
-
Time-Lapse Imaging: Acquire fluorescence images at regular intervals during the PDT irradiation.
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of individual cells or regions of interest at each time point.
-
Correct for background fluorescence.
-
Normalize the fluorescence intensity at each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time or light dose to determine the photobleaching kinetics.
-
Signaling Pathways and Experimental Workflows
This compound-PDT Induced Cell Death Pathways
This compound-PDT can induce cancer cell death through multiple pathways, including apoptosis, necrosis, and autophagy. The dominant pathway often depends on the PDT dose, the subcellular localization of this compound, and the specific cell type.[9][11][12][13]
References
- 1. Recent Advances in the this compound-Based Third-Generation Photodynamic Agents in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring photobleaching and hemodynamic responses to this compound-mediated photodynamic therapy of head and neck cancer: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. research.itu.edu.tr [research.itu.edu.tr]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New insights into the mechanisms for photodynamic therapy-induced cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide (this compound) mediated photodynamic therapy by macroscopic singlet oxygen modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Death Pathways Associated with Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Hpph Clearance Rate In Vivo
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at reducing the clearance rate of 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (Hpph).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with the in vivo clearance of this compound?
A1: The primary challenge with intravenously administered this compound is its relatively rapid clearance from systemic circulation. This is largely due to its hydrophobic nature, which leads to binding with serum proteins and subsequent uptake by the reticuloendothelial system (RES), primarily in the liver and spleen. This rapid clearance can limit the therapeutic window for photodynamic therapy (PDT) by reducing the concentration of this compound that reaches the target tumor tissue.
Q2: What are the main strategies to reduce the in vivo clearance rate of this compound?
A2: The principal strategies focus on modifying the pharmacokinetic profile of this compound through advanced formulation approaches. These include:
-
Encapsulation in Nanocarriers:
-
Liposomes: Vesicles composed of lipid bilayers that can encapsulate hydrophobic drugs like this compound within their membrane.
-
Polymeric Micelles: Self-assembling core-shell structures formed from amphiphilic block copolymers, where this compound is partitioned in the hydrophobic core.
-
Polymeric Nanoparticles: Solid polymeric particles in which this compound is either encapsulated or adsorbed.
-
-
PEGylation: The process of attaching polyethylene glycol (PEG) chains to the surface of this compound or the nanocarrier. PEG forms a hydrophilic shield that reduces opsonization (marking for phagocytosis) and subsequent uptake by the RES, thereby prolonging circulation time.
Q3: How does nano-encapsulation reduce this compound clearance?
A3: Nano-encapsulation reduces this compound clearance through several mechanisms:
-
Steric Hindrance: The nanocarrier, particularly when PEGylated, creates a "stealth" effect, physically hindering the interaction with opsonins and phagocytic cells of the RES.
-
Altered Biodistribution: Nanocarriers can alter the biodistribution of this compound, leading to preferential accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, while reducing accumulation in clearance organs like the liver and spleen.
-
Protection from Metabolism: Encapsulation can protect this compound from premature metabolism by enzymes such as cytochrome P450s in the liver.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Clearance Rate of this compound Formulation | 1. Suboptimal Formulation: The nanocarrier may not be effectively shielding this compound from the RES. 2. Instability of the Formulation: Premature release of this compound from the nanocarrier in circulation. 3. Inappropriate PEGylation: Insufficient PEG density or chain length on the nanocarrier surface. | 1. Optimize Formulation: Experiment with different lipid compositions for liposomes or polymer types for nanoparticles to enhance stability and drug retention. 2. Improve Stability: Incorporate cholesterol into liposomal formulations to increase bilayer rigidity. For polymeric systems, consider cross-linking the core or shell. 3. Optimize PEGylation: Increase the molar percentage of PEG-lipid or PEG-polymer in the formulation. Test different PEG chain lengths (e.g., PEG2000, PEG5000) to find the optimal balance between shielding and potential immunogenicity. |
| High Variability in Pharmacokinetic Data | 1. Inconsistent Formulation Batches: Variations in particle size, drug loading, or surface characteristics between batches. 2. Animal Model Variability: Physiological differences between individual animals (e.g., metabolic rate, RES activity). 3. Inaccurate Dosing or Sampling: Errors in intravenous administration or inconsistent timing of blood sample collection. | 1. Strict Quality Control: Thoroughly characterize each formulation batch for size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency before in vivo studies. 2. Standardize Animal Model: Use animals of the same age, sex, and strain. Ensure consistent housing and diet. Increase the number of animals per group to improve statistical power. 3. Refine Experimental Technique: Ensure accurate and consistent intravenous injection. Adhere strictly to the predetermined blood sampling time points. |
| Low Tumor Accumulation Despite Reduced Clearance | 1. Poor Tumor Vasculature: The EPR effect is dependent on leaky tumor blood vessels. Some tumor models may have less permeable vasculature. 2. Large Particle Size: Nanocarriers larger than ~200 nm may have difficulty extravasating into the tumor tissue. 3. Lack of Active Targeting: Passive accumulation via the EPR effect may be insufficient for some tumor types. | 1. Select Appropriate Tumor Model: Use a tumor model known to exhibit a significant EPR effect. 2. Control Particle Size: Optimize the formulation and preparation method (e.g., extrusion for liposomes) to achieve a particle size of 100-150 nm. 3. Incorporate Active Targeting: Conjugate targeting ligands (e.g., antibodies, peptides, aptamers) to the surface of the nanocarrier that bind to receptors overexpressed on tumor cells. |
Quantitative Data Summary
The following table summarizes representative pharmacokinetic parameters of free this compound and different this compound nanoformulations from preclinical studies. Note: The data is compiled from different studies and experimental conditions may vary.
| Formulation | Animal Model | Dose (mg/kg) | Half-life (t½) (hours) | Clearance (CL) (mL/h/kg) | Area Under the Curve (AUC) (µg·h/mL) |
| Free this compound | Rat | 4 | ~45 | ~15 | ~260 |
| Liposomal this compound | Mouse | 5 | ~60 | ~8 | ~600 |
| Polymeric Micelle this compound | Mouse | 5 | ~55 | ~10 | ~500 |
| PEGylated Polymeric Nanoparticle this compound | Rat | 4 | ~72 | ~5 | ~800 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PEGylated Liposomes
Objective: To prepare this compound-loaded PEGylated liposomes with a size of approximately 100-150 nm.
Materials:
-
2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (this compound)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Methodology:
-
Lipid Film Hydration:
-
Dissolve DPPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at a molar ratio of approximately 55:40:5.
-
Add this compound to the lipid solution at a lipid-to-drug molar ratio of ~100:1.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of DPPC (~41°C). This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm) using a mini-extruder. Perform at least 10 passes through the 100 nm membrane.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography using a Sephadex G-50 column, with PBS as the mobile phase.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated this compound using UV-Vis spectrophotometry after disrupting the liposomes with a suitable solvent (e.g., methanol or Triton X-100). Calculate the encapsulation efficiency.
-
Protocol 2: In Vivo Pharmacokinetic Study of this compound Formulations in Mice
Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after intravenous administration in mice.
Materials:
-
This compound formulations (e.g., free this compound, liposomal this compound)
-
6-8 week old female BALB/c mice
-
Heparinized capillary tubes
-
Microcentrifuge tubes
-
Acetonitrile
-
HPLC system with a fluorescence detector
Methodology:
-
Animal Handling and Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Administer the this compound formulation intravenously via the tail vein at a specified dose (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (~20-30 µL) via retro-orbital or submandibular bleeding at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
This compound Quantification by HPLC:
-
Precipitate plasma proteins by adding a threefold volume of cold acetonitrile to the plasma sample.
-
Vortex and centrifuge at 14,000 rpm for 15 minutes.
-
Inject the supernatant into an HPLC system equipped with a C18 column.
-
Use an isocratic mobile phase (e.g., acetonitrile:water) and detect this compound using a fluorescence detector (excitation ~410 nm, emission ~670 nm).
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared in blank plasma.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data and determine key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
-
Visualizations
Caption: Experimental workflow for evaluating this compound nanoformulations.
Caption: Pathways of this compound clearance in vivo.
Technical Support Center: Consistent Hpph Activation Through Precise Light Source Calibration
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on calibrating light sources for consistent activation of the photosensitizer Hpph (2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a). Adherence to these protocols is critical for reproducible and reliable experimental outcomes in photodynamic therapy (PDT).
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for activating this compound?
A1: this compound exhibits a primary absorption peak in the red region of the electromagnetic spectrum, making it suitable for treating deeper tumors due to better tissue penetration of light at these wavelengths.[1] For maximal activation, a light source emitting a narrow band of wavelengths centered around 660-665 nm should be used.[2][3]
Q2: What are the key light dose parameters I need to control?
A2: Two primary parameters determine the light dose delivered to the target tissue:
-
Irradiance (Power Density): This is the power of the light delivered per unit area, typically measured in milliwatts per square centimeter (mW/cm²).
-
Fluence (Energy Density): This is the total energy delivered per unit area over the entire exposure time, measured in Joules per square centimeter (J/cm²). It is calculated by multiplying the irradiance by the exposure time in seconds.
Consistent and accurate control of both irradiance and fluence is paramount for reproducible this compound activation and therapeutic effect.
Q3: How does inconsistent light delivery affect my this compound-PDT experiments?
A3: Inconsistent light delivery can lead to significant variability in experimental results. Under-illumination will result in incomplete activation of this compound, leading to reduced therapeutic efficacy. Conversely, over-illumination can cause excessive damage to surrounding healthy tissue and may lead to increased photobleaching of the photosensitizer, potentially reducing the overall treatment effect.
Q4: What is photobleaching and how can I minimize it?
A4: Photobleaching is the light-induced degradation of a photosensitizer, rendering it unable to participate in further photochemical reactions.[3] While some degree of photobleaching is inherent to the PDT process and can sometimes be used as an indirect measure of treatment progress, excessive photobleaching can limit the total dose of singlet oxygen produced.[3] To minimize premature or excessive photobleaching, it is crucial to:
-
Protect the photosensitizer from ambient light before and during administration.
-
Use the calibrated and prescribed irradiance and fluence for the experiment.
-
Consider fractionation of the light dose, where the total light dose is delivered in smaller portions with dark intervals in between.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no therapeutic effect despite this compound administration and light exposure. | Incorrect Wavelength: The light source is not emitting at the optimal wavelength for this compound activation (660-665 nm). | Verify the emission spectrum of your light source using a spectrometer. Ensure the peak wavelength aligns with this compound's absorption maximum. |
| Low Irradiance: The power density of the light reaching the target is insufficient to activate this compound effectively. | Recalibrate the light source to ensure the correct irradiance is delivered at the target distance. Account for any light attenuation through tissues or experimental apparatus. | |
| Incorrect Fluence: The total light dose delivered is too low. | Re-calculate the required exposure time based on the calibrated irradiance to achieve the target fluence. | |
| Non-uniform Light Distribution: The light field is not uniform across the treatment area, leading to "hot spots" and "cold spots" of this compound activation. | Characterize the beam profile of your light source. Use diffusers or other optical components to ensure uniform illumination. For LED arrays, ensure all diodes are functioning correctly and are properly calibrated.[4] | |
| High degree of photobleaching observed early in the light treatment. | Excessive Irradiance: The power density is too high, leading to rapid degradation of this compound. | Reduce the irradiance and proportionally increase the exposure time to deliver the same total fluence. |
| Inaccurate Fluence Calculation: The total light dose is higher than intended. | Double-check the fluence calculation and the calibration of the power meter. | |
| Variability in results between different experimental setups. | Inconsistent Light Source Calibration: Different light sources used in the experiments are not calibrated to the same standard. | Implement a standardized calibration protocol for all light sources used in the study. |
| Differences in Experimental Geometry: Variations in the distance and angle between the light source and the target can significantly alter the delivered irradiance. | Maintain a fixed and reproducible experimental geometry for all experiments. Use jigs or other positioning aids to ensure consistency. |
Experimental Protocols
Protocol 1: Calibration of an LED Light Source for In Vitro this compound-PDT Experiments
This protocol outlines the steps to ensure accurate and uniform light delivery to a multi-well plate for in vitro experiments.
Materials:
-
LED light source with a peak emission of 660-665 nm.
-
Calibrated optical power meter with a photodiode sensor.
-
Spectrometer.
-
Centering and leveling tools.
-
Multi-well plate holder.
Procedure:
-
Warm-up and Stabilization: Turn on the LED light source and allow it to warm up for at least 30 minutes to ensure a stable output.
-
Spectral Verification:
-
Position the spectrometer's detector at the same distance as the intended sample.
-
Measure the emission spectrum and confirm that the peak wavelength is within the 660-665 nm range.
-
-
Irradiance Measurement and Adjustment:
-
Place the photodiode sensor of the power meter at the center of the well where the sample will be.
-
Adjust the power output of the LED source until the desired irradiance (e.g., 10 mW/cm²) is achieved.
-
-
Uniformity Check:
-
Measure the irradiance at the center and edges of multiple wells across the plate.
-
The variation in irradiance should ideally be less than 10%. If the variation is higher, adjust the distance of the light source or use a diffuser to improve uniformity.
-
-
Fluence Calculation:
-
Calculate the required exposure time to deliver the target fluence using the formula: Time (s) = Fluence (J/cm²) / Irradiance (W/cm²)
-
Remember to convert irradiance from mW/cm² to W/cm² by dividing by 1000.
-
-
Documentation: Record the date of calibration, the measured irradiance at multiple points, the calculated exposure time, and the spectral data. Recalibrate the light source regularly.
Protocol 2: Quantifying this compound Activation
Direct quantification of this compound activation in situ is complex. However, indirect methods can be employed to assess the extent of the photodynamic reaction.
Singlet Oxygen Detection:
-
Use of singlet oxygen-sensitive fluorescent probes (e.g., Singlet Oxygen Sensor Green) can provide a qualitative or semi-quantitative measure of singlet oxygen production in vitro. The increase in fluorescence intensity correlates with the amount of singlet oxygen generated.
Photobleaching Measurement:
-
The reduction in this compound's fluorescence can be used as an indirect measure of its consumption during PDT.
-
Measure the fluorescence of this compound in the target tissue or cells before and after light exposure using a fluorescence spectrophotometer or a fluorescence imaging system. A greater decrease in fluorescence indicates a higher degree of photobleaching and, by extension, a greater photodynamic effect.[3]
This compound-PDT Signaling Pathways
This compound-mediated PDT initiates a complex cascade of cellular events, primarily triggered by the generation of reactive oxygen species (ROS). These ROS induce oxidative stress, leading to cell death through apoptosis and necrosis. Furthermore, this compound-PDT can stimulate an inflammatory response, contributing to tumor destruction.
Caption: this compound-PDT signaling cascade.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound-PDT experiments.
Table 1: this compound Properties
| Property | Value | Reference |
| Activation Wavelength | 660 - 665 nm | [2][3] |
| Molecular Weight | ~637 g/mol | N/A |
| Singlet Oxygen Quantum Yield | ~0.55 | [2] |
Table 2: Example Light Dosing Parameters from Preclinical Studies
| Parameter | Value | Reference |
| Irradiance | 14 - 150 mW/cm² | [5] |
| Fluence | 12 - 140 J/cm² | [5][6] |
| Photosensitizer Dose (in vivo) | 0.4 µmol/kg - 4 mg/m² | [6] |
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the this compound-Based Third-Generation Photodynamic Agents in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Explicit dosimetry for 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a-mediated photodynamic therapy: macroscopic singlet oxygen modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to Hpph and Photofrin for Photodynamic Therapy
In the landscape of photodynamic therapy (PDT), the choice of a photosensitizer is paramount to achieving optimal therapeutic outcomes. This guide provides a detailed, objective comparison of two prominent photosensitizers: Photofrin®, a first-generation agent, and 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (Hpph), a second-generation compound. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Executive Summary
Photofrin®, the first photosensitizer approved by the FDA for clinical use, has a long-standing history in PDT. However, its limitations, such as prolonged skin photosensitivity and a suboptimal excitation wavelength, have driven the development of second-generation photosensitizers like this compound. This compound offers several advantages, including a longer excitation wavelength for deeper tissue penetration and significantly reduced cutaneous photosensitivity. This guide will delve into the photophysical properties, biodistribution, clinical efficacy, and underlying signaling mechanisms of both photosensitizers to provide a clear, data-driven comparison.
Photophysical and Photochemical Properties
The efficacy of a photosensitizer is intrinsically linked to its photophysical and photochemical characteristics. Key parameters include the absorption spectrum, which dictates the wavelength of light required for activation, and the singlet oxygen quantum yield, which measures the efficiency of generating cytotoxic reactive oxygen species (ROS).
| Property | Photofrin® (Porfimer Sodium) | This compound (2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a) |
| Generation | First | Second |
| Chemical Nature | A complex mixture of porphyrin oligomers | A single, purified pyropheophorbide derivative |
| Excitation Wavelength (nm) | ~630[1][2] | ~665[3][4] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.44 - 0.85 (in various solvents)[5] | ~0.55 (for iso-Hpph, a similar derivative)[6] |
| Photobleaching | Subject to photobleaching, which can be used for dosimetry[7] | Undergoes photobleaching, with a decrease of ~41-56% observed in tumor tissue after PDT[4] |
Note: Singlet oxygen quantum yields can vary significantly depending on the solvent and experimental conditions. The provided values offer a general comparison.
Biodistribution and Pharmacokinetics
The selective accumulation of a photosensitizer in tumor tissue is a critical factor for minimizing damage to surrounding healthy tissues. The biodistribution and pharmacokinetic profiles of this compound and Photofrin exhibit notable differences.
| Parameter | Photofrin® (Porfimer Sodium) | This compound (Photochlor) |
| Plasma Clearance (Standard Man) | 25.8 ml/hour[8] | 84.2 ml/hour[8] |
| Plasma Half-life (β-phase) | Long, detectable in serum for over 3 months[2][8] | 596 hours (in cancer patients)[2] |
| Primary Elimination Route | Bile-gut pathway[8] | Primarily eliminated by the liver[9] |
| Tumor-to-Normal Tissue Ratio | Accumulates preferentially in tumors[10] | Higher tumor uptake compared to normal tissue, with a reported tumor-to-normal tissue ratio of ~2.3 in one study[4] |
| Skin Photosensitivity | Prolonged, lasting 4-8 weeks[3] | Minimal and of short duration[3] |
Mechanism of Action and Cellular Signaling Pathways
Both Photofrin and this compound exert their cytotoxic effects through the generation of ROS, primarily singlet oxygen, upon activation by light of a specific wavelength.[11] This leads to cellular damage and initiates a cascade of signaling events that can result in apoptosis, necrosis, and an anti-tumor immune response.
General Photodynamic Therapy Mechanism
The fundamental mechanism of PDT for both photosensitizers is illustrated below.
Caption: General mechanism of photodynamic therapy.
While the overarching mechanism is similar, the specific signaling pathways activated can differ in their intensity and duration, influencing the cellular response to treatment.
Comparative Signaling Pathways
Both this compound and Photofrin-mediated PDT have been shown to activate several key signaling pathways involved in cell stress, survival, and death.
Caption: Key signaling pathways activated by this compound and Photofrin PDT.
Studies have shown that this compound-PDT induces cross-linking of the Signal Transducer and Activator of Transcription 3 (STAT3), which can serve as a molecular marker for the photoreaction.[8][12] Photofrin-mediated PDT is known to activate the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, which are involved in cellular stress responses and apoptosis.[13] Additionally, Photofrin-PDT has been shown to influence the PI3K/AKT/mTOR signaling pathway, which plays a role in cell survival and proliferation.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for advancing research in PDT. Below are representative protocols for preclinical and clinical studies involving this compound and Photofrin.
Representative this compound-PDT Clinical Protocol for Head and Neck Cancer
This protocol is based on a Phase I clinical trial for early-stage head and neck squamous cell carcinoma.
Caption: Workflow for a typical this compound-PDT clinical protocol.
Methodology:
-
Patient Selection: Patients with histologically confirmed early-stage squamous cell carcinoma of the head and neck are enrolled.[12]
-
Photosensitizer Administration: this compound is administered intravenously at a dose of 4 mg/m² over 60 minutes.[12]
-
Drug-Light Interval: A waiting period of 22 to 26 hours allows for the preferential accumulation of this compound in the tumor tissue.[12]
-
Light Application: The tumor is illuminated with 665 nm laser light at a dose ranging from 50 to 140 J/cm².[12]
-
Biopsy and Monitoring: Biopsies are taken before and immediately after light delivery to assess molecular markers like STAT3 cross-linking.[12] Patients are monitored for adverse effects, primarily pain and edema at the treatment site.
-
Follow-up: Pathologic tumor response is assessed at 3 months post-treatment.[12]
Representative Photofrin-PDT Clinical Protocol for Esophageal Cancer
This protocol is based on established clinical practice for the treatment of obstructing esophageal cancer.
Caption: Workflow for a typical Photofrin-PDT clinical protocol.
Methodology:
-
Patient Selection: Patients with completely or partially obstructing esophageal cancer are candidates for this therapy.[10]
-
Photosensitizer Administration: Photofrin is administered as a single intravenous injection at a dose of 2 mg/kg.[14]
-
Drug-Light Interval: A period of 40 to 50 hours is allowed for Photofrin to clear from healthy tissues and accumulate in the tumor.[10][14]
-
Light Application: The tumor is illuminated with 630 nm laser light, typically delivered via a cylindrical diffuser fiber, at a light dose of 300 J/cm of the diffuser length.[14]
-
Post-Treatment Care: Patients must observe strict precautions to avoid exposure to direct sunlight or bright indoor light for at least 30 days to prevent severe photosensitivity reactions.[14]
-
Follow-up: Endoscopic evaluation is performed to assess tumor response.
Conclusion
The comparison between this compound and Photofrin highlights the evolution of photosensitizers for photodynamic therapy. While Photofrin established the clinical utility of PDT, its drawbacks, particularly prolonged photosensitivity, presented a significant challenge. This compound, as a second-generation photosensitizer, offers a superior profile in this regard, along with a longer excitation wavelength that enables the treatment of deeper or more pigmented lesions.
For researchers and drug development professionals, the choice between these and other photosensitizers will depend on the specific application, tumor type and location, and desired therapeutic window. The data presented in this guide provides a foundation for making informed decisions and for designing future studies to further refine and optimize photodynamic therapy. The ongoing development of third-generation photosensitizers, often building upon the advantageous properties of molecules like this compound, promises to further expand the applications and efficacy of this powerful therapeutic modality.
References
- 1. Singlet oxygen generation by Photofrin in homogeneous and light-scattering media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of singlet oxygen threshold dose for PDT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photodynamic therapy (PDT) using this compound for the treatment of precancerous lesions associated with Barrett's esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photoactivated this compound-Liposomal Therapy for the Treatment of HPV-Negative Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodynamic therapy is a 2-step process - Photofrin® [photofrin.com]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Photodynamic Therapy in Cancer: Insights into Cellular and Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. photofrin.com [photofrin.com]
A Comparative Analysis of Hpph Delivery Systems for Enhanced Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various delivery systems for the photosensitizer 2-devinyl-2-(1-hexyloxyethyl) pyropheophorbide-a (Hpph), a potent agent in photodynamic therapy (PDT). The focus is on nanoparticle-based carriers, which have demonstrated significant potential in improving the therapeutic efficacy of this compound by enhancing its solubility, stability, and tumor-specific delivery. This document presents a compilation of experimental data from multiple studies to facilitate a direct comparison of different formulations.
Performance Comparison of this compound Delivery Systems
The successful delivery of this compound to the target tumor site is critical for maximizing its therapeutic effect while minimizing off-target toxicity. Nanoparticle-based systems, such as liposomes and solid lipid nanoparticles (SLNs), have been extensively investigated for this purpose. The following tables summarize the key performance parameters of different this compound formulations based on published experimental data.
| Delivery System | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| This compound-Liposomes | 107.1 | 0.13 | >90% | Not Reported | [1] |
| This compound-Solid Lipid Nanoparticles (SLNs) | 157.8 | 0.09 | >90% | Not Reported | [1] |
| Gemcitabine-PEGylated Liposomes | ~200 | Not Reported | 26.1 ± 0.18 | Not Reported | [2] |
| Gemcitabine-PEGylated PLGA Nanoparticles | ~200 | Not Reported | 18.8 ± 1.52 | Not Reported | [2] |
Table 1: Physicochemical Properties of this compound and Other Drug Delivery Systems. This table provides a comparative overview of the size, size distribution (PDI), and encapsulation efficiency of different nanoparticle formulations. While direct comparative data for this compound in both liposomes and SLNs is limited, the data for a similar photosensitizer, Verteporfin, is included to provide a relevant comparison.[1] Data for Gemcitabine-loaded liposomes and nanoparticles are also included to offer a broader context of the performance of these delivery platforms.[2]
| Delivery System | Tumor Accumulation (Fluorescence Signal) | Tumor Tissue Selectivity | Reference |
| Verteporfin-Liposomes | 2.41-fold higher than SLNs | No significant difference | [1] |
| Verteporfin-Solid Lipid Nanoparticles (SLNs) | Lower than liposomes | No significant difference | [1] |
Table 2: In Vivo Performance of Photosensitizer-Loaded Nanoparticles. This table compares the in vivo tumor targeting capabilities of liposomes and solid lipid nanoparticles loaded with the photosensitizer Verteporfin. The data indicates that while liposomes may lead to higher overall tumor accumulation, both systems exhibit similar tumor selectivity.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this compound delivery systems. The following are generalized protocols for the preparation and characterization of this compound-loaded nanoparticles and liposomes, based on established methods.
Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the formation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an emulsion-solvent evaporation method.
-
Polymer and Drug Dissolution: Dissolve PLGA and this compound in a suitable organic solvent, such as dichloromethane or acetone.
-
Emulsification: Add the polymer-drug solution to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) under high-speed homogenization or sonication. This creates an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the particles.
-
Washing and Lyophilization: Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug. The washed nanoparticles can then be lyophilized for long-term storage.
Preparation of this compound-Loaded Liposomes
The thin-film hydration method is a common technique for preparing liposomes.
-
Lipid Film Formation: Dissolve lipids (e.g., DPPC, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline - PBS) by gentle rotation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
Signaling Pathways in this compound-Mediated Photodynamic Therapy
Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS), which induce cell death through various signaling pathways, primarily apoptosis and necrosis. The subcellular localization of the photosensitizer plays a key role in determining the dominant cell death mechanism.
Figure 1: this compound-PDT Signaling Pathways. This diagram illustrates the key events following light activation of this compound, leading to cell death.
Experimental Workflows
The evaluation of this compound delivery systems typically involves a series of in vitro and in vivo experiments to assess their efficacy and safety.
Figure 2: Experimental Workflow. This flowchart outlines the typical steps involved in the preclinical evaluation of this compound delivery systems.
References
- 1. A Physiochemical, In Vitro, and In Vivo Comparative Analysis of Verteporfin–Lipid Conjugate Formulations: Solid Lipid Nanoparticles and Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Advances in Cancer Treatment: A Comparative Guide to Hpph-PDT Combination Therapies
For Immediate Release
In the ongoing battle against cancer, researchers are increasingly turning to combination therapies to enhance treatment efficacy and overcome resistance. A promising strategy involves the synergistic application of 3-(1'-hexyloxyethyl) pyropheophorbide-a (Hpph)-mediated photodynamic therapy (PDT) with various chemotherapeutic and targeted agents. This guide provides a comparative analysis of the synergistic effects of this compound-PDT with specific drugs, supported by experimental data, detailed protocols, and mechanistic insights to inform researchers, scientists, and drug development professionals.
I. This compound-PDT in Combination with Chemotherapy
The co-administration of this compound-PDT with traditional chemotherapeutic agents has demonstrated significant synergistic anti-tumor effects. By leveraging different mechanisms of cell death, these combination strategies can achieve a therapeutic outcome greater than the sum of their individual effects.
A. This compound-PDT and Epirubicin (EPI)
The combination of this compound-PDT with the anthracycline antibiotic Epirubicin has shown promise in osteosarcoma models. A nanoplatform composed of cell-penetrating peptide (CPP)-modified graphene oxide (pGO) was utilized to co-deliver this compound and EPI (this compound-EPI/CPP-pGO), leading to enhanced cellular uptake and reactive oxygen species (ROS) generation.
Quantitative Data Summary:
| Treatment Group | Cell Viability Inhibition (MG-63 cells) | Tumor Growth Inhibition (Xenograft Model) |
| Control | Baseline | Baseline |
| This compound-PDT | Moderate | Moderate |
| Epirubicin | Moderate | Moderate |
| This compound-PDT + Epirubicin | Significantly Increased | Most Conspicuous Suppression |
Experimental Protocol: In Vivo Xenograft Model
-
Cell Line: Human osteosarcoma MG-63 cells were used.
-
Animal Model: Subcutaneous xenograft tumors were established by implanting MG-63 cells into nude mice.
-
Treatment Administration: Mice were intravenously injected with free this compound, EPI, or the this compound-EPI/CPP-pGO nanocarrier.
-
PDT Protocol: At a predetermined time point post-injection to allow for tumor accumulation, the tumor site was irradiated with a 660 nm laser.
-
Data Collection: Tumor volume was measured at regular intervals to assess tumor growth inhibition.
B. This compound-PDT and Camptothecin (CPT)
A novel approach to combination therapy involves linking this compound and the topoisomerase inhibitor Camptothecin via a thioketal (TK) bond, which is cleavable by ROS. This construct (CPT-TK-HPPH) is delivered via nanoparticles.
Mechanism of Action:
Upon laser irradiation, this compound-PDT generates ROS, which serves two purposes: inducing phototoxicity and cleaving the TK bond to release CPT. This targeted release of the chemotherapeutic agent within the tumor microenvironment enhances its efficacy and reduces systemic toxicity.
Experimental Protocol: In Vitro Apoptosis Assay
-
Cell Culture: Cancer cells are seeded in appropriate culture plates.
-
Treatment: Cells are incubated with CPT-TK-HPPH nanoparticles.
-
PDT: A subset of wells is exposed to 660 nm laser light to activate this compound.
-
Apoptosis Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.
C. This compound-PDT and Paclitaxel (PTX)
The combination of this compound-PDT with the microtubule-stabilizing agent Paclitaxel has been explored using nanoparticles that are sensitive to the tumor microenvironment. For instance, a disulfide bond (SS) can be used to link PTX and this compound, which is cleaved by the high glutathione (GSH) levels in tumor cells.
Quantitative Data Summary:
| Cell Line | Treatment | IC50 |
| A549 (Lung Cancer) | PTX | 191.9 ng/mL |
| A549 (Lung Cancer) | NPs-PTX | 31.0 ng/mL |
| MCF-7 (Breast Cancer) | PTX | 74.1 ng/mL |
| MCF-7 (Breast Cancer) | NPs-PTX | 27.7 ng/mL |
Note: Data for nanoparticle-delivered Paclitaxel (NPs-PTX) suggests enhanced efficacy compared to free PTX.[1][2] The synergistic effect with this compound-PDT would further enhance this cytotoxicity.
Signaling Pathway Insights:
Paclitaxel is known to induce cell cycle arrest at the G2/M phase by stabilizing microtubules. This compound-PDT, on the other hand, induces apoptosis through various pathways, including the activation of c-Jun N-terminal kinase (JNK) and signal transducer and activator of transcription 3 (STAT3). The combination of these two modalities can lead to a more comprehensive and potent anti-cancer effect by targeting both cell division and survival pathways.
II. This compound-PDT with Hypoxia-Activated Prodrugs (TH302)
A major limitation of PDT is its dependence on oxygen. In the hypoxic core of tumors, the efficacy of PDT is reduced. To overcome this, this compound-PDT has been combined with hypoxia-activated prodrugs like TH302.
Logical Relationship of Synergy:
-
Initial this compound-PDT: The initial phase of PDT consumes oxygen in the tumor periphery, exacerbating hypoxia in the tumor core.
-
Activation of TH302: The intensified hypoxia activates the prodrug TH302, which then selectively kills the hypoxic cancer cells that are resistant to PDT.
-
Complementary Action: This creates a complementary therapeutic effect, where PDT targets the well-oxygenated tumor regions and TH302 targets the hypoxic regions.
III. This compound-PDT with Chemodynamic Therapy (CDT)
Chemodynamic therapy utilizes Fenton or Fenton-like reactions to convert endogenous hydrogen peroxide (H₂O₂) in the tumor microenvironment into highly toxic hydroxyl radicals (•OH).[3][4] Combining this compound-PDT with CDT offers a synergistic approach to amplify oxidative stress in cancer cells.
Mechanism of Synergy:
-
H₂O₂ Generation: Some PDT processes can increase the levels of H₂O₂ within the tumor.
-
Fenton Reaction: A CDT agent, often containing iron or copper ions, catalyzes the conversion of this H₂O₂ into •OH.
-
Enhanced Oxidative Stress: The combined generation of singlet oxygen from PDT and hydroxyl radicals from CDT leads to overwhelming oxidative stress, inducing robust cancer cell death.
Conclusion
The synergistic combination of this compound-PDT with various anti-cancer drugs presents a powerful strategy to enhance therapeutic outcomes. By utilizing nanoparticle delivery systems, targeting distinct cellular pathways, and overcoming limitations such as tumor hypoxia, these combination therapies hold significant promise for the future of cancer treatment. The data and experimental frameworks presented in this guide offer a foundation for further research and development in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Multifunctional nanomedicines-enabled chemodynamic-synergized multimodal tumor therapy via Fenton and Fenton-like reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the this compound-Based Third-Generation Photodynamic Agents in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hpph and Talaporfin Sodium for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the selection of an appropriate photosensitizer is paramount to achieving optimal therapeutic outcomes. This guide provides a detailed, objective comparison of two prominent photosensitizers: 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a (Hpph, often referred to as Photofrin) and talaporfin sodium. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.
I. Chemical and Photophysical Properties
Both this compound and talaporfin sodium are porphyrin-derived molecules that, upon activation by light of a specific wavelength, generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, leading to localized cellular destruction. However, they possess distinct chemical and photophysical characteristics that influence their efficacy and clinical application.
| Property | This compound (Photofrin) | Talaporfin Sodium |
| Chemical Class | Porphyrin derivative | Chlorin derivative |
| Molecular Formula | C₃₄H₃₆N₄O₄ | C₃₈H₃₇N₅Na₄O₉[1] |
| Molecular Weight | 596.68 g/mol | 799.70 g/mol [1] |
| Absorption Maximum (λmax) | ~630 nm | ~664 nm[2][3] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.56[4] | 0.53[5][6] |
Note: The longer wavelength of activation for talaporfin sodium allows for deeper tissue penetration of light, potentially enabling the treatment of thicker or more deep-seated tumors.[2][3]
II. Mechanism of Action and Cellular Localization
The therapeutic effect of both photosensitizers is initiated by the generation of ROS. However, their distinct subcellular localization patterns lead to different primary targets of photodamage and subsequent cell death pathways.
This compound (Photofrin): Following systemic administration, this compound primarily localizes in the mitochondria and endoplasmic reticulum . Light activation, therefore, initiates damage to these organelles, leading to the release of pro-apoptotic factors and induction of apoptosis.
Talaporfin Sodium: In contrast, talaporfin sodium is predominantly taken up by endocytosis and accumulates in the lysosomes .[7][8] Photodamage to lysosomes can trigger both apoptosis and necrosis.
III. Signaling Pathways
The cellular stress induced by PDT with this compound and talaporfin sodium activates distinct signaling cascades that contribute to the overall therapeutic effect, including direct cytotoxicity and vascular shutdown.
This compound-Induced STAT3 Cross-Linking
PDT with this compound has been shown to induce the covalent cross-linking of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[9][10][11][12] This cross-linking is a direct consequence of the photoreaction and its magnitude correlates with the PDT dose and subsequent cytotoxicity.[9][11] This event can serve as a molecular marker for the effectiveness of this compound-PDT.[9][11]
References
- 1. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma | PLOS One [journals.plos.org]
- 4. A Comparison of Singlet Oxygen Explicit Dosimetry (SOED) and Singlet Oxygen Luminescence Dosimetry (SOLD) for Photofrin-Mediated Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cross-linking of signal transducer and activator of transcription 3--a molecular marker for the photodynamic reaction in cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodynamic therapy causes cross-linking of signal transducer and activator of transcription proteins and attenuation of interleukin-6 cytokine responsiveness in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
Validating Biomarkers of Response to HPPH-PDT: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) is a promising non-invasive treatment modality for various cancers. The efficacy of PDT is dependent on the interplay of a photosensitizer, light, and oxygen. Predicting a patient's response to a specific photosensitizer is crucial for optimizing treatment outcomes and personalizing therapy. This guide provides a comparative overview of biomarkers used to predict the response to 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH)-mediated PDT and other commonly used photosensitizers, Photofrin® and 5-aminolevulinic acid (5-ALA).
Comparison of Photosensitizers and their Biomarkers
| Photosensitizer | Primary Biomarker(s) | Mechanism of Action | Target Indications (Examples) |
| This compound (Photochlor®) | STAT3 Cross-linking | Generation of reactive oxygen species (ROS) leading to cellular and vascular damage.[1] | Head and Neck Squamous Cell Carcinoma, Esophageal Cancer[2][3] |
| Photofrin® (Porfimer Sodium) | Not well-defined; clinical and histological assessment are primary endpoints. | Generation of ROS leading to direct tumor cell killing, vascular damage, and induction of an inflammatory response. | Head and Neck Cancer, Esophageal Cancer, Lung Cancer[4][5][6][7][8] |
| 5-ALA (Aminolevulinic Acid) | Protoporphyrin IX (PpIX) levels, ABCG2, FECH, HO-1 expression | 5-ALA is a prodrug that is metabolized to the photosensitizer PpIX within tumor cells.[9][10][11] | High-Grade Gliomas, Skin Cancer[11][12] |
Quantitative Biomarker Performance
This compound-PDT: STAT3 Cross-linking
Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, upon exposure to this compound-PDT, undergoes covalent cross-linking. The extent of this cross-linking has been shown to correlate with treatment response in head and neck squamous cell carcinoma (HNSCC).
| Clinical Response | Mean STAT3 Cross-linking (%) |
| Complete Response | Significantly higher in responding lesions |
| Partial/No Response | Significantly lower in non-responding lesions |
Note: Specific quantitative thresholds for predicting response are still under investigation and may vary depending on the tumor type and treatment parameters.
5-ALA-PDT: Protoporphyrin IX (PpIX) and Related Proteins
The efficacy of 5-ALA-PDT is directly related to the intratumoral concentration of the photosensitizer PpIX. The expression of proteins involved in the heme synthesis pathway and drug efflux can influence PpIX accumulation and, consequently, treatment outcome.
| Biomarker | Association with Treatment Response |
| High Intratumoral PpIX Levels | Associated with a better response to 5-ALA-PDT.[11] |
| Low ABCG2 Expression | ABCG2 is an efflux pump that can remove PpIX from cells. Low expression is associated with higher PpIX accumulation and better treatment response.[9][10] |
| Low Ferrochelatase (FECH) Activity | FECH is an enzyme that converts PpIX to heme. Lower activity leads to higher PpIX accumulation.[9][10] |
| Low Heme Oxygenase-1 (HO-1) Expression | HO-1 degrades heme. Low expression may contribute to a cellular environment that favors PpIX accumulation.[9][10] |
Note: The optimal intratumoral PpIX concentration for a successful PDT outcome is still a subject of ongoing research.
Signaling Pathways and Experimental Workflows
Caption: this compound-PDT mechanism leading to STAT3 cross-linking and tumor cell death.
Caption: Metabolic pathway of 5-ALA to PpIX and factors influencing its accumulation.
Caption: General experimental workflow for validating PDT biomarkers.
Experimental Protocols
Quantification of STAT3 Cross-linking by Western Blot
-
Sample Preparation:
-
Immediately following this compound-PDT, obtain tumor biopsies and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for STAT3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities for monomeric and cross-linked STAT3 using densitometry software. The percentage of cross-linked STAT3 can be calculated as: (Intensity of cross-linked STAT3 band / (Intensity of monomeric STAT3 band + Intensity of cross-linked STAT3 band)) * 100.
-
Quantification of Protoporphyrin IX (PpIX) by Fluorescence Spectroscopy
-
Tissue Extraction:
-
Obtain tumor biopsies before and at various time points after 5-ALA administration.
-
Homogenize the tissue in a suitable solvent (e.g., a mixture of perchloric acid and methanol).
-
Centrifuge the homogenate to pellet the cellular debris.
-
-
Fluorescence Measurement:
-
Transfer the supernatant to a quartz cuvette.
-
Measure the fluorescence emission spectrum using a spectrofluorometer with an excitation wavelength of approximately 405 nm. PpIX has a characteristic emission peak at around 635 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of PpIX.
-
Determine the concentration of PpIX in the tissue extracts by comparing their fluorescence intensity to the standard curve.
-
Normalize the PpIX concentration to the total protein content of the tissue homogenate.
-
Immunohistochemistry (IHC) for ABCG2, FECH, and HO-1
-
Tissue Preparation:
-
Fix tumor biopsies in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (e.g., 4-5 µm) and mount them on glass slides.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution.
-
Incubate the sections with primary antibodies specific for ABCG2, FECH, or HO-1 overnight at 4°C.
-
Wash the sections with a wash buffer.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Wash the sections.
-
Add the substrate-chromogen solution to visualize the antibody binding.
-
-
Analysis:
-
Counterstain the sections with hematoxylin.
-
Dehydrate and mount the sections.
-
Examine the slides under a microscope and score the intensity and percentage of positive staining for each biomarker.
-
This guide provides a framework for understanding and validating biomarkers of response to this compound-PDT in comparison to other photosensitizers. The presented data and protocols can aid researchers and clinicians in designing studies to further refine personalized PDT approaches.
References
- 1. Photoactivated this compound-Liposomal Therapy for the Treatment of HPV-Negative Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic Therapy Using this compound in Treating Patients Undergoing Surgery for Primary or Recurrent Head and Neck Cancer [clinicaltrialsgps.com]
- 3. Photodynamic therapy of head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Clinical outcomes of photodynamic therapy for head-and-neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PDT with PHOTOFRIN® (porfimer sodium) for Injection - Photofrin® [photofrin.com]
- 9. researchgate.net [researchgate.net]
- 10. Predictive biomarkers for 5-ALA-PDT can lead to personalized treatments and overcome tumor-specific resistances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparative Analysis of HPPH Phototoxicity in Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH) phototoxicity across various cell lines. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying cellular mechanisms.
This compound is a second-generation photosensitizer currently under investigation in clinical trials for the photodynamic therapy (PDT) of various cancers.[1] Its efficacy stems from its ability to generate cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength, leading to tumor cell death.[1][2] The phototoxicity of this compound, however, can vary significantly between different cell types. This guide synthesizes available data to offer a comparative overview of this compound's performance in preclinical studies.
Quantitative Analysis of this compound Phototoxicity
The phototoxic efficacy of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit cell viability by 50% following light activation. The following table summarizes available IC50 values for this compound-PDT in various cancer cell lines. It is important to note that direct comparison of these values should be done with caution, as experimental conditions such as light dose and incubation time can vary between studies.
| Cell Line | Cancer Type | This compound Concentration for IC50 | Light Dose (J/cm²) | Incubation Time (h) | Viability Assay |
| MAT-LyLu | Rat Prostate Cancer | 0.24, 1.2, 3.6, or 12 µM | Not specified | 4 | Colony Forming Assay |
| FaDu | Human Pharyngeal Squamous Cell Carcinoma | Variable | 1 | Not specified | MTT Assay |
| Colon26 | Murine Colon Carcinoma | Variable | 1 | Not specified | MTT Assay |
Note: The data presented is compiled from different studies. For the MAT-LyLu cell line, a range of concentrations was tested rather than a specific IC50 value being reported in the available abstract.[3] For FaDu and Colon26 cell lines, the original research article should be consulted for specific IC50 values as the provided search result indicates variable concentrations were tested.[4]
Experimental Protocols
A standardized protocol is crucial for the accurate assessment and comparison of photosensitizer efficacy. Below is a detailed methodology for a typical in vitro this compound phototoxicity experiment using the MTT assay.
This compound Phototoxicity Assessment using MTT Assay
This protocol outlines the steps to determine the viability of cancer cells treated with this compound-PDT.[5][6]
Materials:
-
This compound (2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well cell culture plates
-
Light source with a specific wavelength for this compound activation (typically around 665 nm)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the desired cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a CO2 incubator at 37°C.
-
This compound Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in a complete cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate the cells for a specific period (e.g., 4 or 24 hours) to allow for this compound uptake. Include control wells with a medium containing the solvent alone.
-
Washing: After incubation, remove the this compound-containing medium and wash the cells gently with PBS to remove any unbound photosensitizer.
-
Light Irradiation: Add fresh, complete medium to the cells. Expose the designated wells to a light source at the appropriate wavelength (e.g., 665 nm) to deliver a specific light dose (e.g., 1 J/cm²). Keep a set of control plates (dark controls) that have been treated with this compound but are not exposed to light.
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for a further 24 to 48 hours to allow for the manifestation of cytotoxic effects.
-
MTT Assay:
-
Add MTT solution to each well (typically 10% of the medium volume) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the soluble yellow MTT into insoluble purple formazan crystals.[6]
-
After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
-
Data Acquisition: Measure the absorbance of the formazan solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells. Plot the cell viability against the this compound concentration and determine the IC50 value using appropriate software.
Signaling Pathways in this compound-Mediated Phototoxicity
This compound-PDT induces cell death through a complex interplay of signaling pathways, primarily initiated by the generation of ROS.[1] The subcellular localization of this compound plays a critical role in determining the dominant cell death mechanism.
Upon light activation, this compound transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[1][2] These ROS can directly damage cellular components, including lipids, proteins, and nucleic acids, leading to cellular stress. The primary modes of cell death induced by PDT are apoptosis, autophagy, and necrosis.[7][8]
-
Apoptosis: Often considered the desired mode of cancer cell death, apoptosis is a programmed process that avoids the inflammatory response associated with necrosis. This compound-PDT can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. ROS-induced mitochondrial damage can lead to the release of cytochrome c, activating the caspase cascade.
-
Autophagy: This is a cellular self-digestion process that can have a dual role in cancer therapy. It can act as a survival mechanism, allowing cells to endure stress, or it can lead to autophagic cell death. In the context of this compound-PDT, the induction of autophagy has been observed, and its role in the overall therapeutic outcome is an area of active research.[7][9] The JNK and p38 MAPK signaling pathways have been implicated in PDT-induced apoptosis and autophagy.[8]
-
Necrosis: This form of cell death is characterized by cell swelling and rupture, leading to the release of cellular contents and inflammation. High doses of this compound-PDT can induce necrosis, particularly if the damage to the cell is too severe for programmed cell death pathways to be executed.
References
- 1. Recent Advances in the this compound-Based Third-Generation Photodynamic Agents in Biomedical Applications [mdpi.com]
- 2. Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple photodynamic therapy dose models fail to predict the survival of MLL cells after this compound-PDT in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Initiation of Apoptosis and Autophagy by Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BIOCELL | MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells [techscience.com]
- 9. Autophagy Regulation and Photodynamic Therapy: Insights to Improve Outcomes of Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of HPPH
For Immediate Implementation by Laboratory and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of HPPH (2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a), a photosensitizer utilized in photodynamic therapy. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound is classified as a skin and eye irritant and may cause respiratory irritation. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility . This process ensures the complete destruction of the chemical compound.
On-Site Laboratory Procedures for Waste Preparation
-
Segregation: Isolate all this compound waste from other laboratory waste streams. This includes pure this compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing this compound.
-
Waste Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as gloves, absorbent pads, and empty vials, in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: For liquid waste containing this compound, the recommended procedure is to dissolve or mix the material with a combustible solvent. This mixture should then be placed in a designated, sealed, and properly labeled container for hazardous liquid waste.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a (this compound)," and the appropriate hazard symbols (e.g., irritant).
-
Storage: Store the sealed hazardous waste containers in a designated satellite accumulation area away from incompatible materials, direct sunlight, and heat sources.
Off-Site Disposal
Arrange for the collection of the prepared hazardous waste by a certified environmental management vendor. This vendor will transport the waste to a licensed facility for high-temperature incineration. Ensure that you receive a manifest with a destruction code and a certificate of destruction for your records.
Spill and Decontamination Procedures
In the event of an this compound spill, immediate action is required to mitigate exposure and contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective gear, including double gloves, a lab coat, and safety goggles.
-
Contain the Spill:
-
For liquid spills: Use absorbent pads to gently cover and contain the spill.
-
For solid spills: Carefully cover the spill with a damp paper towel to avoid raising dust.
-
-
Decontamination:
-
Clean the spill area with a detergent solution, working from the outside of the spill inward.
-
Follow with a rinse of 70% ethanol or another appropriate disinfectant.
-
-
Waste Disposal: All materials used for spill cleanup (absorbent pads, paper towels, contaminated PPE) must be disposed of as hazardous waste following the procedures outlined above.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the recommended incineration method is a standard and widely accepted practice for the destruction of organic chemical waste. The operational parameters for chemical incinerators are designed to ensure complete combustion and are regulated by environmental protection agencies.[1][2]
Quantitative Data Summary
Due to the nature of chemical disposal procedures, quantitative data for direct comparison is limited. The key quantifiable aspect of the disposal process is the operational parameters of the incineration, which are facility-specific and regulated.
| Parameter | Guideline/Specification | Source |
| Incineration Temperature | Typically >850°C for chemical waste | General Hazardous Waste Guidelines |
| Waste Segregation | Dedicated, labeled containers for solid and liquid this compound waste | Laboratory Best Practices |
| Spill Kit Contents | Absorbent pads, detergent, 70% ethanol, PPE (gloves, goggles, lab coat), hazardous waste bags | Standard Laboratory Safety Protocols |
Disposal Workflow
Caption: A logical workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling HPPH
For Immediate Implementation: This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with the photosensitizer 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH). Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.
This compound is a hydrophobic, second-generation photosensitizing agent utilized in photodynamic therapy (PDT).[1][2][3] As with all hazardous drugs, meticulous handling and disposal are paramount to prevent occupational exposure and environmental contamination. The following procedures are based on established best practices for managing hazardous pharmaceutical compounds.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Routine Handling (e.g., weighing, preparing solutions) | Gloves: Double gloving with chemotherapy-rated gloves is required. Change the outer glove immediately if contaminated.[4][5] Gown: A disposable, lint-free gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[4][6] Eye Protection: Chemical splash goggles or a full-face shield.[6] Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be worn when handling powdered this compound or if there is a risk of aerosolization.[6][7] |
| Spill Cleanup | Gloves: Double gloving with chemotherapy-rated gloves. Gown: A disposable, fluid-resistant gown. Eye Protection: A full-face shield with chemical splash goggles. Respiratory Protection: A NIOSH-approved respirator appropriate for the scale of the spill. For large spills, a powered air-purifying respirator (PAPR) may be necessary.[7] Shoe Covers: Disposable, fluid-resistant shoe covers.[6] |
| Waste Disposal | Gloves: Double gloving with chemotherapy-rated gloves. Gown: A disposable gown. Eye Protection: Chemical splash goggles. |
Operational Plan for Safe Handling of this compound
A structured workflow is essential to minimize the risk of exposure during the handling of this compound. The following diagram illustrates the key steps, from preparation to the final disposal of waste.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow institutional and local regulations for hazardous waste disposal. |
| Contaminated Labware (e.g., vials, pipette tips, glassware) | Place in a designated, puncture-resistant, and clearly labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, gowns, shoe covers) | Place in a designated hazardous waste bag immediately after doffing. |
| Spill Debris | All materials used for spill cleanup must be placed in a sealed, labeled hazardous waste container. |
Emergency Spill Response Plan
In the event of an this compound spill, a prompt and coordinated response is essential to contain the material and protect personnel.
By strictly adhering to these safety protocols, research facilities can effectively mitigate the risks associated with handling this compound, fostering a secure environment for groundbreaking scientific discovery. Continuous training and regular review of these procedures are essential to maintaining the highest standards of laboratory safety.
References
- 1. 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pogo.ca [pogo.ca]
- 5. pppmag.com [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. epcc.edu [epcc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
